Product packaging for LDN-212854(Cat. No.:CAS No. 1432597-26-6)

LDN-212854

Cat. No.: B608506
CAS No.: 1432597-26-6
M. Wt: 406.5 g/mol
InChI Key: BBDGBGOVJPEFBT-UHFFFAOYSA-N
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Description

LDN-212854 is a member of the class of quinolines that is quinoline substituted by a 6-[4-(piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl group at position 5. It is a potent ALK inhibitor (IC50 values of 2.4, 1.3, 85.8, 2,133 and 9,276 nM for ALK1, ALK2, ALK3, ALK4 and ALK5, respectively). It has a role as an antineoplastic agent, an angiogenesis inhibitor and an EC 2.7.11.30 (receptor protein serine/threonine kinase) inhibitor. It is a pyrazolopyrimidine, a member of quinolines and a N-arylpiperazine.
potent inhibitor of the bone morphogenetic protein type I receptor kinase;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22N6 B608506 LDN-212854 CAS No. 1432597-26-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6/c1-3-21(22-4-2-10-27-24(22)5-1)23-16-29-31-17-19(15-28-25(23)31)18-6-8-20(9-7-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDGBGOVJPEFBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=C6C=CC=NC6=CC=C5)N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432597-26-6
Record name 1432597-26-6
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Foundational & Exploratory

LDN-212854: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1. Developed as a derivative of dorsomorphin and a structural isomer of the pan-BMP inhibitor LDN-193189, this compound exhibits a significant bias for ALK2 over other BMP type I receptors (ALK1, ALK3) and demonstrates remarkable selectivity against the closely related Transforming Growth Factor-β (TGF-β) type I receptors (ALK4, ALK5). This enhanced selectivity makes it a valuable tool for dissecting ALK2-specific signaling pathways and a potential therapeutic agent for diseases driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP). This guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular activity, the structural basis for its selectivity, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Competitive Inhibition of ALK2

This compound functions as a type I ATP-competitive inhibitor of the ALK2 kinase domain. By binding to the ATP-binding pocket of ALK2, it prevents the phosphorylation of the receptor's glycine-serine (GS) rich domain, a critical step in the activation of the downstream signaling cascade. The core of its mechanism lies in the formation of a single hydrogen bond between the N-1 nitrogen of its pyrazolo[1,5-a]pyrimidine scaffold and the backbone amide of histidine 286 (His286) in the hinge region of the ALK2 kinase domain.

The remarkable selectivity of this compound for ALK2, particularly over the highly homologous ALK5, is attributed to a distinct pattern of water-mediated hydrogen bonds. The 5-quinoline moiety of this compound facilitates the formation of these bonds with Lysine 235 (Lys235) and Glutamate 248 (Glu248) within the ALK2 ATP-binding pocket. This specific interaction is not as favorable in other kinases like ALK5 due to conformational differences and the positioning of surrounding water molecules.

Quantitative Data: Potency and Selectivity

The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key IC50 values, demonstrating its potency and selectivity profile.

Table 1: In Vitro Kinase Inhibition
Target KinaseIC50 (nM)Notes
ALK2 (ACVR1) 1.3 Primary target
ALK1 (ACVRL1)2.4High potency
ALK3 (BMPR1A)86~66-fold less potent than ALK2
ALK5 (TGFBR1)~12,000>9000-fold selectivity for ALK2 over ALK5
RIPK2< 100Significant off-target
ABL1< 100Significant off-target
PDGFR-β< 100Significant off-target
Table 2: Cell-Based Assay Inhibition
Assay TypeCell LineLigand/ActivatorIC50 (nM)
BRE-Luciferase ReporterC2C12caALK216
BRE-Luciferase ReporterC2C12caALK1~100
BRE-Luciferase ReporterC2C12caALK3~166
BRE-Luciferase ReporterC2C12caALK5~2,000
SMAD1/5/8 PhosphorylationBMPR2-/- cellsBMP737
Alkaline Phosphatase (ALP)C2C12BMP6 (ALK2-preferring)~10
Alkaline Phosphatase (ALP)C2C12BMP4 (ALK3-preferring)40.5

caALK refers to constitutively active ALK receptors.

Signaling Pathway

This compound inhibits the canonical BMP signaling pathway. Upon binding of a BMP ligand (e.g., BMP6, BMP7), the type II BMP receptor phosphorylates and activates the type I receptor, ALK2. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it regulates the transcription of BMP target genes, such as ID1 (Inhibitor of DNA binding 1). This compound blocks the initial phosphorylation step, thereby preventing the entire downstream cascade.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand (e.g., BMP6/7) TypeII_R BMP Type II Receptor BMP_ligand->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Phosphorylates (activates) SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates LDN212854 This compound LDN212854->ALK2 Inhibits (ATP-competitive) pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription (e.g., ID1) SMAD_complex->Gene_expression Translocates & Regulates

Caption: Canonical BMP/SMAD signaling pathway inhibited by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These are based on commonly used methodologies and should be optimized for specific laboratory conditions.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase (e.g., ALK2) - Substrate (e.g., Casein) - ATP (radiolabeled or for detection) - Kinase Buffer - this compound serial dilutions start->prep_reagents plate_setup Add to 384-well plate: 1. This compound or DMSO (control) 2. Kinase solution prep_reagents->plate_setup initiate_reaction Initiate reaction by adding Substrate/ATP mix plate_setup->initiate_reaction incubation Incubate at room temperature (e.g., 60-120 minutes) initiate_reaction->incubation stop_reaction Stop reaction and detect signal (e.g., add ADP-Glo™ reagent or filter for radiometric assay) incubation->stop_reaction data_analysis Measure signal (luminescence/radioactivity) and calculate % inhibition stop_reaction->data_analysis ic50 Determine IC50 value using non-linear regression data_analysis->ic50 end End ic50->end

An In-depth Technical Guide to LDN-212854: A Selective ALK2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN-212854, a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2). This document details its mechanism of action, selectivity profile, and key experimental protocols relevant to its characterization and application in research settings.

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a Type I receptor serine/threonine kinase in the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO) of soft tissues.[1][3][4] These mutations lead to ligand-independent activation of the receptor or aberrant responsiveness to other ligands like Activin A, resulting in enhanced downstream SMAD1/5/8 signaling.[1][5][6]

This compound was developed as a highly potent and selective inhibitor of ALK2, derived from the pyrazolo[1,5-a]pyrimidine scaffold of the earlier inhibitor, dorsomorphin.[1][5][7] Its enhanced selectivity, particularly over other BMP Type I receptors and the closely related TGF-β receptor ALK5, makes it a valuable tool for studying ALK2-mediated signaling and a potential therapeutic candidate for FOP.[5][8][9]

Mechanism of Action and Structural Basis for Selectivity

This compound functions as a Type I, ATP-competitive inhibitor.[3][4][7] It binds to the ATP-binding pocket of the ALK2 kinase domain, forming a single, critical hydrogen bond with the hinge residue His286.[3][4][7] This interaction prevents the binding of ATP, thereby blocking the autophosphorylation and activation of the kinase, which in turn inhibits the phosphorylation of downstream SMAD1/5/8 proteins.[8][10][11]

The remarkable selectivity of this compound is attributed to its 5-quinoline moiety.[4][7][8] Structural studies have revealed that this group facilitates a unique pattern of water-mediated hydrogen bonds with residues Lys235 and Glu248 within the ALK2 binding pocket.[1][3][7][9] This specific conformation and water network are not favored in the binding pockets of other kinases, such as ALK5, which contributes to the nearly 7000-fold selectivity for ALK2 over ALK5.[1][8][9]

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6/7) TypeII_R Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_R SMAD158 R-SMADs (SMAD1/5/8) ALK2 Type I Receptor (ALK2) TypeII_R->ALK2 Recruits & phosphorylates ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 Co-SMAD (SMAD4) SMAD4->Complex Target_Genes Target Gene Expression Complex->Target_Genes Regulates Inhibitor This compound Inhibitor->ALK2 Inhibits

Caption: BMP/SMAD signaling pathway showing inhibition by this compound.

Quantitative Data: Kinase Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high potency for ALK2 and selectivity over other related kinases.

Kinase TargetIC₅₀ (nM)Selectivity Fold (vs. ALK2)Reference
ALK2 (ACVR1) 1.3 1 [10][12]
ALK1 (ACVRL1)2.4~2[10][12]
ALK3 (BMPR1A)85.8~66[12]
ALK4 (ACVR1B)2133~1641[12]
ALK5 (TGFBR1)9276~7135[12]
RIPK2< 100-[8]
ABL1< 100-[8]
PDGFR-β< 100-[8]
PDGFR-α> 300-[8]
VEGFR2 (KDR)> 300-[8]
KIT> 300-[8]

Table 1: Summary of this compound IC₅₀ values against various kinases. The data highlights the compound's potent inhibition of ALK2 and its selectivity over other BMP and TGF-β family type I receptors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

This protocol describes a method to determine the IC₅₀ of this compound against purified ALK2 kinase using a luminescence-based assay that measures ADP production.

Materials:

  • Purified recombinant ALK2 kinase domain

  • Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[13]

  • Substrate (e.g., Casein or a synthetic peptide)

  • ATP solution

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar[13][14][15]

  • 384-well or 96-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in kinase buffer with a constant final DMSO concentration (e.g., <1%). Include a DMSO-only vehicle control (100% activity) and a no-enzyme control (background).

  • Reaction Setup: To the wells of a microplate, add 1) the diluted inhibitor or vehicle and 2) the purified ALK2 enzyme (e.g., 2.5 nM final concentration).[8]

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The ATP concentration should ideally be close to the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.[16]

  • Incubation: Incubate the plate at room temperature or 30°C for a defined period (e.g., 60-120 minutes).[13]

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[13]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[13]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep Prepare Reagents: - Serial dilution of this compound - Kinase Buffer, Enzyme, Substrate, ATP start->prep plate Plate Inhibitor & Enzyme Add this compound dilutions and ALK2 enzyme to 384-well plate prep->plate initiate Initiate Reaction Add ATP/Substrate mixture plate->initiate incubate1 Incubate (e.g., 60 min at 30°C) initiate->incubate1 stop Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent incubate1->stop incubate2 Incubate (e.g., 40 min at RT) stop->incubate2 detect Generate & Detect Signal Add Kinase Detection Reagent, incubate, and read luminescence incubate2->detect analyze Data Analysis Calculate % inhibition and determine IC₅₀ value detect->analyze end End analyze->end

Caption: General workflow for an in vitro biochemical kinase inhibition assay.

This protocol details how to assess the ability of this compound to inhibit BMP-induced SMAD signaling in a cellular context.

Materials:

  • Cell line (e.g., C2C12 myoblasts, HepG2, or BMPR2-/- Pulmonary Artery Smooth Muscle Cells)[8]

  • Cell culture medium and serum

  • Recombinant BMP ligand (e.g., BMP6 or BMP7)[8]

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture: Seed cells in multi-well plates and grow to 70-80% confluency.

  • Serum Starvation: Reduce background signaling by serum-starving the cells for several hours (e.g., 4-16 hours) prior to treatment.

  • Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 20 ng/mL BMP7) for a short period (e.g., 30-60 minutes) to induce SMAD1/5/8 phosphorylation.[8]

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in sample buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control like β-actin.

This protocol describes the use of this compound in a transgenic mouse model of FOP to assess its ability to prevent heterotopic ossification.

Model:

  • Inducible transgenic mouse model expressing a constitutively active ALK2 mutant (e.g., ALK2Q207D or ALK2R206H).[8][9][10] Heterotopic ossification is typically induced by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre), which activates the mutant transgene expression locally.[8]

Materials:

  • Transgenic FOP mouse model

  • This compound

  • Vehicle for injection (e.g., a solution of DMSO, PEG300, Tween80, and water)[12]

  • Ad.Cre

  • Micro-CT or X-ray imaging system

  • Histology reagents (Alizarin Red and Alcian Blue stains)

Procedure:

  • Induction of HO: At a specific age (e.g., postnatal day 7), induce HO by injecting Ad.Cre into a target muscle (e.g., gastrocnemius or hindlimb).[8]

  • Drug Administration:

    • Divide mice into treatment groups: Vehicle control and this compound.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical dose is 6 mg/kg, administered twice daily.[10][12]

    • Begin treatment shortly after Ad.Cre injection and continue for a specified duration (e.g., 4 weeks).[10]

  • Monitoring: Monitor the animals for general health and any adverse effects throughout the study.

  • Assessment of HO:

    • At the end of the treatment period, euthanize the mice.

    • Imaging: Use micro-CT or X-ray imaging to visualize and quantify the volume of heterotopic bone formation in the treated limbs.[8]

    • Histology: Dissect the treated limbs, fix, and prepare histological sections. Stain with Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to assess the extent and characteristics of the ectopic tissue.[8]

  • Data Analysis: Compare the volume of heterotopic bone and histological findings between the vehicle-treated and this compound-treated groups to determine the efficacy of the inhibitor.

TGF_BMP_Comparison cluster_bmp BMP Signaling Pathway cluster_tgf TGF-β Signaling Pathway LDN This compound ALK2_R ALK2 Receptor LDN->ALK2_R Strongly Inhibits (IC₅₀ = 1.3 nM) ALK5_R ALK5 Receptor LDN->ALK5_R Very Weakly Inhibits (IC₅₀ > 9000 nM) BMP_Ligand BMP Ligand BMP_Ligand->ALK2_R pSMAD158 p-SMAD1/5/8 ALK2_R->pSMAD158 BMP_Response Osteogenic Response pSMAD158->BMP_Response TGF_Ligand TGF-β Ligand TGF_Ligand->ALK5_R pSMAD23 p-SMAD2/3 ALK5_R->pSMAD23 TGF_Response Other Cellular Responses pSMAD23->TGF_Response

Caption: Selectivity of this compound for BMP/ALK2 over TGF-β/ALK5 signaling.

Conclusion

This compound is a potent and highly selective inhibitor of the ALK2 kinase. Its ability to discriminate between ALK2 and other closely related BMP and TGF-β family receptors is a significant advancement.[8] This selectivity, combined with its demonstrated efficacy in preclinical models of FOP, establishes this compound as a critical chemical probe for dissecting the roles of ALK2 in physiology and disease.[8][9][10] The data and protocols presented in this guide provide a foundational resource for researchers utilizing this compound to investigate BMP signaling and develop potential therapeutics for ALK2-driven pathologies.

References

LDN-212854: A Technical Guide to a Selective ALK2 Inhibitor for BMP Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the transforming growth factor-beta (TGF-β) superfamily, essential for embryonic development, tissue homeostasis, and cellular differentiation.[1][2] BMP ligands, by binding to and assembling heterotetrameric receptor complexes of type I and type II serine/threonine kinases, initiate a signaling cascade that primarily regulates gene expression through the phosphorylation of SMAD transcription factors.[2][3]

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a BMP type I receptor. Gain-of-function mutations in the gene encoding ALK2 are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO) in soft and connective tissues.[4][5] This has made ALK2 a significant therapeutic target.[5][6]

LDN-212854 is a potent, small-molecule inhibitor of the BMP type I receptor kinases.[1][7] It is a pyrazolo[1,5-a]pyrimidine derivative, developed as a structural isomer of the pan-BMP inhibitor LDN-193189.[8] Notably, this compound exhibits a significant bias towards ALK2, providing researchers with a valuable tool to dissect ALK2-specific functions and offering a more targeted approach for therapeutic development in conditions like FOP.[1][4][5] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Mechanism of Action: Selective Inhibition of ALK2

The canonical BMP signaling pathway is initiated when a BMP ligand dimer binds to a type II receptor, which then recruits and phosphorylates the glycine-serine rich (GS) domain of a type I receptor, such as ALK2.[6] This activation of the ALK2 kinase domain enables it to phosphorylate receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][3] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4, which then translocates to the nucleus to regulate the transcription of target genes.[2][9]

This compound functions as an ATP-competitive inhibitor.[4][10] It binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of R-SMADs and thereby blocking the downstream signaling cascade.[4] The crystal structure of ALK2 in complex with this compound reveals that its 5-quinoline moiety facilitates a unique pattern of water-mediated hydrogen bonds, which contributes to its enhanced selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF-β receptor ALK5.[4][10][11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Type II R Type II R Receptor Complex Type II R->Receptor Complex ALK2 ALK2 (Type I R) ALK2->Receptor Complex pSMAD1/5/8 p-SMAD1/5/8 ALK2->pSMAD1/5/8 Phosphorylates SMAD1/5/8 Receptor Complex->ALK2 Phosphorylates GS Domain SMAD Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Expression Target Gene Expression SMAD Complex->Gene Expression Translocates & Regulates BMP Ligand BMP Ligand BMP Ligand->Receptor Complex Binds This compound This compound This compound->ALK2 Inhibits Kinase Activity

Canonical BMP/SMAD signaling pathway and the inhibitory action of this compound.

Data Presentation: Potency and Selectivity Profile

The efficacy of this compound is defined by its high potency against ALK2 and its selectivity over other related kinases.

Table 1: In Vitro Kinase Inhibition Profile

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound against various type I receptors. Data is derived from cell-free enzymatic assays.

Kinase TargetThis compound IC₅₀ (nM)Comparative Compound (LDN-193189) IC₅₀ (nM)Reference
ALK2 1.30.8[12]
ALK1 2.41.9[12]
ALK3 ~86~4.1[1]
ALK5 (TGF-βR1) >12,000~140[1]
Table 2: Cell-Based Assay Potency

This table shows the potency of this compound in cellular environments, measuring its ability to inhibit downstream effects of BMP signaling.

AssayCell LineLigandThis compound IC₅₀ (nM)Reference
SMAD1/5/8 PhosphorylationBMPR2-/- PASMCsBMP737[12][13]
Alkaline Phosphatase (ALP) ExpressionC2C12BMP6 (ALK2-mediated)~10[1]
Alkaline Phosphatase (ALP) ExpressionC2C12BMP4 (ALK3-mediated)~40.5[1]
Table 3: Selectivity Ratios

Selectivity is crucial for minimizing off-target effects. This compound demonstrates a marked improvement in selectivity for BMP signaling over TGF-β signaling and for ALK2 over ALK3.

Selectivity MetricRatio for this compoundRatio for LDN-193189Reference
ALK5 / ALK2 (BMP vs. TGF-β) ~7000-fold~175-fold[1][4]
ALK3 / ALK2 ~66-fold~21-fold[4]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. Below are protocols for key experiments used to characterize this compound.

In Vitro Kinase Assay (Radiometric or Luminescence)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Objective: To determine the IC₅₀ of this compound against purified ALK kinase domains.

  • Materials:

    • Recombinant human ALK1, ALK2, ALK3, ALK5 kinase domains.[1]

    • Substrate (e.g., Casein).[14]

    • [γ-³²P]ATP (for radiometric assay) or unlabeled ATP (for luminescence assay).

    • Kinase assay buffer.[14]

    • This compound serial dilutions.

    • ADP-Glo™ Kinase Assay kit (for luminescence-based detection).[14]

  • Methodology:

    • Add kinase, substrate, and this compound (at varying concentrations) to the wells of a 96-well plate.

    • Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric assay).

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

    • For Radiometric Assay: Terminate the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (incorporated into the substrate) using a scintillation counter.

    • For Luminescence Assay (ADP-Glo™): Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

start Start prepare Prepare serial dilutions of this compound start->prepare add_reagents Add recombinant kinase, substrate, and inhibitor to 96-well plate prepare->add_reagents initiate_rxn Initiate reaction with ATP add_reagents->initiate_rxn incubate Incubate (e.g., 30°C for 30 min) initiate_rxn->incubate detect Detection Method? incubate->detect radio Radiometric: Stop reaction, spot on paper, wash, count radioactivity detect->radio Radiometric lum Luminescence (ADP-Glo): Add reagents to stop reaction and generate light signal detect->lum Luminescence measure Measure signal (Scintillation or Luminescence) radio->measure lum->measure analyze Calculate % inhibition and determine IC50 measure->analyze end_node End analyze->end_node

Workflow for an in vitro kinase inhibition assay.
Cell-Based SMAD Phosphorylation Assay (In-Cell Western)

This assay measures the phosphorylation of SMAD proteins within cells, providing a direct readout of BMP pathway activation in a more biologically relevant context.[8][15]

  • Objective: To quantify the inhibition of ligand-induced SMAD1/5/8 phosphorylation by this compound in cells.

  • Materials:

    • Cell line (e.g., C2C12 myoblasts, BMPR2-deficient PASMCs).[1]

    • BMP ligand (e.g., 20 ng/mL BMP7) or TGF-β ligand (e.g., 5 ng/mL TGF-β1).[1]

    • This compound serial dilutions.

    • Primary antibodies: Rabbit anti-phospho-SMAD1/5/8, Mouse anti-β-actin (for normalization).

    • Fluorescently labeled secondary antibodies: IRDye® 800CW Goat anti-Rabbit, IRDye® 680RD Goat anti-Mouse.

    • Formaldehyde for fixation, Triton X-100 for permeabilization.

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with a specific ligand (e.g., BMP7) for 30 minutes at 37°C.[1]

    • Fix the cells with formaldehyde, then permeabilize with Triton X-100.

    • Block non-specific binding sites.

    • Incubate with primary antibodies against pSMAD1/5/8 and a normalization protein (e.g., β-actin).

    • Wash, then incubate with corresponding fluorescently labeled secondary antibodies.

    • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity for pSMAD relative to the normalization protein. Determine the IC₅₀ from the dose-response curve.

In Vivo Heterotopic Ossification (HO) Mouse Model

This animal model is critical for evaluating the efficacy of inhibitors in a physiological disease context, particularly for FOP.[1]

  • Objective: To assess the ability of this compound to prevent injury-induced heterotopic bone formation.

  • Model: Transgenic mice expressing an inducible, constitutively-active ALK2 mutant (e.g., ALK2Q207D).[1][16]

  • Methodology:

    • Administer this compound or vehicle control to the mice via a clinically relevant route (e.g., intraperitoneal injection at 6 mg/kg, twice daily).[12][13]

    • Induce HO by injecting an adenovirus expressing Cre recombinase (Ad.Cre) into the hindlimb muscle, which activates the mutant ALK2 transgene.[1]

    • Continue treatment for the duration of the study (e.g., 4 weeks).[12]

    • Monitor bone formation using non-invasive imaging techniques like micro-computed tomography (µCT) or X-ray.[1]

    • At the end of the study, harvest the limbs for histological analysis.

    • Stain tissue sections with Alizarin Red (for mineralized bone) and Alcian Blue (for cartilage) to visualize and quantify the extent of HO.[1]

    • Compare the volume of heterotopic bone between the this compound-treated and vehicle-treated groups. Studies show that this compound potently inhibits heterotopic ossification in this model.[1][12]

Conclusion

This compound is a powerful and selective chemical probe for investigating ALK2-mediated BMP signaling. Its high potency and, most importantly, its selectivity for ALK2 over other BMP type I receptors and the TGF-β receptor ALK5, make it superior to earlier-generation inhibitors like dorsomorphin and LDN-193189 for specific applications.[1][4] It has proven effective in both in vitro cellular assays and in vivo models of FOP, where it potently prevents heterotopic ossification.[1][12] For researchers in bone biology, developmental biology, and drug discovery, this compound provides a refined tool to elucidate the specific roles of ALK2 in health and disease and serves as a foundational compound for the development of next-generation therapeutics for ALK2-driven pathologies. While it has shown promise in preclinical models, it has not yet advanced into clinical trials.[17]

References

Discovery and Synthesis of LDN-212854: A Selective ALK2 Inhibitor for Bone Morphogenetic Protein (BMP) Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212854 is a potent and selective small molecule inhibitor of the Activin receptor-like kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. Its discovery represents a significant advancement in the development of chemical probes to dissect the complexities of BMP signaling, which is crucial in embryonic development, tissue homeostasis, and various pathologies, including fibrodysplasia ossificans progressiva (FOP). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, a compilation of its quantitative biochemical and cellular activities, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The bone morphogenetic protein (BMP) signaling pathway, a member of the transforming growth factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of biological processes.[1] Dysregulation of this pathway is implicated in several diseases, making its components attractive therapeutic targets. A key family of proteins in this pathway are the BMP type I receptors, also known as Activin receptor-like kinases (ALKs). Due to the high degree of homology among ALK isoforms (ALK1, ALK2, ALK3, ALK6), developing selective inhibitors has been a significant challenge.[1]

This compound emerged from a focused effort to improve the selectivity of existing BMP inhibitors, such as dorsomorphin and LDN-193189.[2][3] While potent, these earlier compounds exhibited pan-BMP receptor inhibition and off-target effects, limiting their utility for interrogating the specific functions of individual ALK receptors.[4][5] this compound was designed to preferentially target ALK2, a receptor whose gain-of-function mutations are the primary cause of the rare and debilitating genetic disorder, fibrodysplasia ossificans progressiva (FOP), which is characterized by progressive heterotopic ossification.[5][6] This guide details the scientific journey from the discovery of this biased inhibitor to its synthesis and functional characterization.

Discovery and Rationale for Development

The development of this compound was a structure-guided effort to enhance selectivity for ALK2 over other BMP type I receptors and, importantly, over the closely related TGF-β type I receptor, ALK5. Inhibition of ALK5 is associated with known toxicities. The parent compound, LDN-193189, while a potent BMP inhibitor, showed limited selectivity between the BMP receptors and had some cross-reactivity with ALK5.[1]

The key structural modification leading to this compound was the repositioning of a quinoline moiety. This compound was synthesized by combining the 5-quinoline group of another compound, LDN-193719, with the phenyl-piperazine substituent of LDN-193189.[1] This seemingly subtle change from a 4-quinoline (in LDN-193189) to a 5-quinoline resulted in a remarkable increase in selectivity.[2] Crystallographic studies revealed that the 5-quinoline moiety of this compound forms a distinct pattern of water-mediated hydrogen bonds with Lys235 and Glu248 in the ALK2 kinase domain.[2][3][6] This specific interaction is not as favorable in other ALK isoforms, providing a structural basis for its enhanced selectivity.

Synthesis of this compound

The synthesis of this compound involves a multi-step process. The following is a representative synthetic protocol based on published methods for analogous compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

  • To a solution of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) in dimethylformamide (DMF), add N-iodosuccinimide (1.05 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Dilute the mixture with water and brine, then extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of 5-(piperazin-1-yl)quinoline

  • In a reaction vessel, combine 5-bromoquinoline (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as 1,4-dioxane.

  • Add a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Heat the mixture under an inert atmosphere (e.g., argon) at a temperature of 100-120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and filter to remove inorganic salts.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

  • Combine 3-iodo-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (1.0 eq) and 5-(piperazin-1-yl)quinoline (1.1 eq) in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Add a copper(I) iodide catalyst and a base such as potassium carbonate.

  • Heat the reaction mixture at 120-140 °C for 24-48 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Note: This is a generalized protocol. Researchers should refer to the supporting information of relevant publications for precise reaction conditions and characterization data.

Biological Activity and Data Presentation

This compound has been extensively characterized for its potency and selectivity against a panel of kinases. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
ALK2 (ACVR1)1.3
ALK1 (ACVRL1)2.4
ALK3 (BMPR1A)85.8
ALK5 (TGFBR1)>10,000
ALK4>10,000
ALK6>10,000
RIPK2<100
ABL1<100
PDGFR-β<100
PDGFR-α>300
VEGFR2>300
KIT>300

Table 2: Cellular Activity of this compound

AssayCell LineLigandIC50 (nM)
SMAD1/5/8 PhosphorylationBMPR2-/- cellsBMP737
Hepcidin ExpressionPotent Inhibition
Osteogenic DifferentiationPotent Inhibition

Signaling Pathway and Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK2 kinase domain.[6] It binds to the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules, primarily the SMAD proteins (SMAD1, SMAD5, and SMAD8). The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs), which subsequently form a complex with the common mediator SMAD (Co-SMAD), SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes.

BMP_Signaling_Pathway BMP_Ligand BMP Ligand TypeII_R Type II Receptor BMP_Ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2) TypeII_R->TypeI_R p_TypeI_R Phosphorylated Type I Receptor TypeI_R->p_TypeI_R Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) p_TypeI_R->R_SMAD Phosphorylates p_R_SMAD Phosphorylated R-SMAD R_SMAD->p_R_SMAD Complex SMAD Complex p_R_SMAD->Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates LDN_212854 This compound LDN_212854->p_TypeI_R Inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.

Key Experimental Protocols

ALK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant ALK2 enzyme

  • Substrate (e.g., Casein)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • This compound (or other inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in the appropriate buffer with a final DMSO concentration not exceeding 1%.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

  • Add 2 µl of ALK2 enzyme solution.

  • Add 2 µl of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add ALK2 Enzyme Add_Inhibitor->Add_Enzyme Add_Sub_ATP Add Substrate/ATP Mix Add_Enzyme->Add_Sub_ATP Incubate_1 Incubate (Kinase Reaction) Add_Sub_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent Incubate_1->Add_ADPGlo Incubate_2 Incubate (ATP Depletion) Add_ADPGlo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (Signal Generation) Add_Detection->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Analyze Analyze Data (IC50) Read_Luminescence->Analyze

Caption: Workflow for the ALK2 Kinase Inhibition Assay.

In-Cell Western Assay for SMAD1/5/8 Phosphorylation

This assay quantifies the level of phosphorylated SMAD1/5/8 in cells in response to BMP signaling and its inhibition.

Materials:

  • Cells responsive to BMP signaling (e.g., C2C12 myoblasts)

  • 96-well plates (black-walled for fluorescence)

  • BMP ligand (e.g., BMP7)

  • This compound

  • Fixation solution (e.g., 4% formaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

  • Primary antibodies (anti-phospho-SMAD1/5/8 and a normalization antibody, e.g., anti-GAPDH or anti-total SMAD1)

  • Fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and 800CW)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

Procedure:

  • Seed cells in a 96-well plate and grow to desired confluency.

  • Starve cells in serum-free media if necessary.

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulate cells with a BMP ligand for 30-60 minutes.

  • Fix the cells with fixation solution for 20 minutes at room temperature.

  • Wash the cells with wash buffer.

  • Permeabilize the cells with permeabilization buffer for 20 minutes.

  • Wash the cells.

  • Block the cells with blocking buffer for 1.5 hours.

  • Incubate with primary antibodies (e.g., rabbit anti-phospho-SMAD1/5/8 and mouse anti-GAPDH) overnight at 4°C.

  • Wash the cells.

  • Incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IRDye 800CW and goat anti-mouse IRDye 680RD) for 1 hour at room temperature in the dark.

  • Wash the cells extensively.

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).

  • Quantify the fluorescence intensity and normalize the phospho-SMAD signal to the normalization protein signal.

In Vivo Heterotopic Ossification Mouse Model

This model is used to assess the efficacy of this compound in preventing injury-induced heterotopic ossification in a genetically susceptible mouse model of FOP.

Materials:

  • Inducible transgenic mutant ALK2 mouse model (e.g., Acvr1R206H)

  • Inducing agent (e.g., tamoxifen or doxycycline, depending on the Cre system)

  • Cardiotoxin

  • This compound formulated for in vivo administration

  • Micro-CT or X-ray imaging system

Procedure:

  • Induce the expression of the mutant ALK2 transgene in the mice according to the specific model's protocol.

  • Administer this compound or vehicle control to the mice (e.g., via intraperitoneal injection) starting prior to injury.

  • Induce muscle injury by injecting cardiotoxin into the gastrocnemius muscle of one hind limb. The contralateral limb can be injected with saline as a control.

  • Continue daily or twice-daily administration of this compound for the duration of the experiment (e.g., 14-28 days).

  • Monitor the mice for any adverse effects and for limb mobility.

  • At the end of the study, euthanize the mice and harvest the hind limbs.

  • Quantify the volume of heterotopic bone formation using micro-CT or X-ray analysis.

Conclusion

This compound is a valuable chemical tool for the study of BMP signaling. Its high potency and selectivity for ALK2 make it particularly useful for investigating the specific roles of this receptor in health and disease.[1] The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. The continued use and further development of such selective inhibitors will undoubtedly lead to a deeper understanding of the intricate BMP signaling network and may pave the way for novel therapeutic strategies for diseases like FOP and other conditions involving aberrant ALK2 activity.

References

LDN-212854: A Technical Guide for Fibrodysplasia Ossificans Progressiva Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues. The disease is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor. This hyperactivity of ALK2 leads to aberrant downstream signaling and subsequent bone formation. LDN-212854 is a potent and selective small molecule inhibitor of BMP type I receptor kinases, with a notable bias for ALK2. Developed as a derivative of earlier compounds like dorsomorphin and LDN-193189, this compound offers significantly improved selectivity for BMP pathways over the closely related TGF-β and Activin signaling pathways. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and its application in FOP research.

Introduction to FOP and the BMP Signaling Pathway

FOP is caused by mutations in the ACVR1 gene, with the most common mutation being a substitution at codon 206 (c.617G>A; R206H), which accounts for approximately 97% of cases.[1] This mutation renders the ALK2 receptor hyperactive, leading to excessive signaling through the BMP pathway.[2][3]

The canonical BMP signaling cascade is initiated when a BMP ligand binds to a heterotetrameric complex of type I and type II serine/threonine kinase receptors.[4][5] The constitutively active type II receptor then phosphorylates and activates the type I receptor (e.g., ALK2). Activated ALK2, in turn, phosphorylates the downstream effector proteins, SMADs 1, 5, and 8/9. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.[1] In FOP, the mutated ALK2 receptor can be activated by ligands like Activin A, which do not normally trigger this pathway, leading to uncontrolled bone formation.[1]

This compound: Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that targets the kinase domain of BMP type I receptors.[6] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, derived from the first-generation BMP inhibitor, dorsomorphin.[4][6] The key innovation in this compound is the substitution of a 5-quinoline moiety, which significantly enhances its selectivity for ALK2.[6]

The crystal structure of ALK2 in complex with this compound reveals that the compound binds to the kinase hinge region, forming a hydrogen bond with His286.[6][7] Its increased selectivity is attributed to a distinct pattern of water-mediated hydrogen bonds involving Lys235 and Glu248 in the inactive kinase conformation, a feature that is less favorable in other receptors like ALK3 and ALK5.[6][8][9][10] This structural basis explains its potent and preferential inhibition of ALK2.

Below is a diagram illustrating the BMP signaling pathway in FOP and the inhibitory action of this compound.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP/Activin A BMP/Activin A TypeII_R Type II Receptor (BMPR2, ACVR2A/B) ALK2 Type I Receptor (ACVR1/ALK2 R206H) TypeII_R->ALK2 Activates/Phosphorylates SMAD158 SMAD 1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD 1/5/8 SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex DNA DNA SMAD_Complex->DNA Translocates to Nucleus LDN212854 This compound LDN212854->ALK2 Inhibits ATP Binding Gene_Transcription Osteogenic Gene Transcription DNA->Gene_Transcription Regulates HO Heterotopic Ossification Gene_Transcription->HO

Figure 1. FOP Pathophysiology and this compound Mechanism of Action.

Quantitative Data and In Vitro Efficacy

This compound demonstrates low nanomolar potency against ALK2 and high selectivity over other kinases. The tables below summarize the inhibitory concentrations (IC₅₀) from key preclinical studies.

Table 1: IC₅₀ Values for this compound Against BMP/TGF-β Family Receptors
Target KinaseAssay TypeIC₅₀ (nM)Selectivity vs. ALK2Reference
ALK2 (ACVR1) Kinase Assay1.3 -[11]
ALK1 (ACVRL1)Kinase Assay2.41.8x[11]
caALK2BRE-Luciferase~10-[12]
caALK3 (BMPR1A)BRE-Luciferase153~15x[12]
ALK5 (TGFBR1)Kinase Assay>12,000>9000x[4][12]

caALK refers to constitutively active forms of the receptor used in cell-based assays.

Table 2: IC₅₀ Values of this compound in Cell-Based Functional Assays
AssayCell LineLigand/StimulusMeasured OutputIC₅₀ (nM)Reference
Osteogenic DifferentiationC2C12BMP6 (ALK2-dependent)Alkaline Phosphatase~10[12]
Osteogenic DifferentiationC2C12BMP4 (ALK3-dependent)Alkaline Phosphatase40.5[12]
Hepcidin ExpressionHepG2IL-6 (ALK3-dependent)Hepcidin mRNA~125[12]
SMAD1/5/8 PhosphorylationBMPR2-/- cellsBMP7pSMAD1/5/8 levels37[11]
Table 3: Off-Target Kinase Inhibition Profile

Significant off-target activity was noted for a few kinases, particularly at higher concentrations.

Off-Target KinaseIC₅₀ (nM)Reference
RIPK2< 100[12]
ABL1< 100[12]
PDGFR-β< 100[12]

These data highlight the compound's potent inhibition of ALK2 and its functional consequences on osteogenic differentiation. The >9000-fold selectivity against ALK5 is a significant advantage, potentially minimizing side effects associated with inhibiting the TGF-β pathway.[6][12]

In Vivo Efficacy in FOP Models

This compound has demonstrated significant efficacy in preventing heterotopic ossification in mouse models of FOP.

  • Inducible caALK2Q207D Transgenic Mouse Model : In this model, localized expression of a constitutively active form of ALK2 is induced by an adenoviral Cre recombinase injection.[13] Treatment with this compound (e.g., 6 mg/kg, intraperitoneal injection, twice daily) potently inhibited the formation of heterotopic bone, preserving limb mobility and function in the majority of treated mice.[4][11][12] The efficacy was comparable to that of the less selective inhibitor LDN-193189.[4][12]

  • ACVR1R206H Knock-in Mouse Model : This model more accurately reflects the human FOP genetic landscape.[13][14] this compound has also shown notable efficacy in this model.[6]

These in vivo studies confirm that the selective inhibition of ALK2 by this compound is a viable therapeutic strategy for preventing HO in FOP.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key assays used to characterize ALK2 inhibitors like this compound.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation activity of a purified kinase.

Objective: To determine the IC₅₀ of this compound against ALK2 and other kinases.

Materials:

  • Recombinant purified ALK2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™)

  • Substrate (e.g., generic peptide substrate like Myelin Basic Protein)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper for radiolabeling methods

Protocol:

  • Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer.

  • Add the diluted compound or vehicle (DMSO control) to the wells of a 96-well plate.

  • Add the ALK2 enzyme and substrate solution to each well and incubate briefly at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction (e.g., by adding ADP-Glo™ Reagent).

  • Measure the remaining ATP (luminescence) or the incorporation of ³²P into the substrate.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

C2C12 Cell Alkaline Phosphatase (ALP) Assay

This cell-based assay measures a key marker of osteoblast differentiation.

Objective: To assess the functional inhibition of BMP-induced osteogenic differentiation by this compound.

Materials:

  • C2C12 myoblast cell line

  • DMEM, 10% FBS, Penicillin-Streptomycin

  • Recombinant BMP6 or BMP4

  • This compound

  • ALP assay buffer and substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • 96-well cell culture plates

Protocol:

  • Seed C2C12 cells in 96-well plates and allow them to attach overnight.

  • Replace the medium with low-serum medium (e.g., 0.5% FBS).

  • Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Add BMP ligand (e.g., BMP6 to assess ALK2-mediated signaling or BMP4 for ALK3) to stimulate differentiation.

  • Incubate for 72 hours.

  • Wash the cells with PBS and lyse them with a lysis buffer (e.g., Triton X-100 based).

  • Add the ALP substrate (pNPP) to the cell lysate and incubate at 37°C until a yellow color develops.

  • Measure the absorbance at 405 nm using a plate reader.

  • Normalize ALP activity to total protein content (e.g., via BCA assay).

  • Calculate the IC₅₀ for inhibition of BMP-induced ALP activity.

The workflow for this type of cell-based assay is visualized below.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node data_node data_node end_node end_node A Start: Seed C2C12 Cells in 96-well plates B Incubate Overnight A->B C Pre-treat with this compound (Serial Dilutions) B->C D Stimulate with BMP Ligand (e.g., BMP6) C->D E Incubate for 72 hours D->E F Lyse Cells & Add ALP Substrate (pNPP) E->F G Measure Absorbance (405 nm) F->G H Normalize to Protein Content G->H I Calculate % Inhibition vs. Control H->I J Plot Dose-Response Curve & Determine IC50 I->J

Figure 2. General Workflow for a Cell-Based Osteogenic Assay.

Summary and Future Directions

This compound represents a significant advancement in the development of targeted therapies for FOP. Its high potency and, crucially, its selectivity for ALK2 over other BMP and TGF-β receptors, make it a valuable tool for dissecting the specific roles of ALK2 in both normal physiology and disease.[12] Preclinical data strongly support its efficacy in preventing heterotopic ossification in relevant animal models.[4][12]

The logical relationship between the disease, its genetic cause, and the therapeutic intervention is summarized in the diagram below.

FOP_Logic_Diagram FOP Fibrodysplasia Ossificans Progressiva (FOP) Mutation ACVR1 (R206H) Gain-of-Function Mutation Mutation->FOP is the cause of ALK2_Hyper ALK2 Receptor Hyperactivation Mutation->ALK2_Hyper leads to BMP_Signal Aberrant BMP Signaling Cascade ALK2_Hyper->BMP_Signal results in HO Heterotopic Ossification (Pathological Bone Formation) BMP_Signal->HO drives Therapy Therapeutic Intervention LDN This compound Therapy->LDN Inhibition Selective Inhibition of ALK2 Kinase LDN->Inhibition achieves Inhibition->ALK2_Hyper targets Normalization Normalization of Downstream Signaling Inhibition->Normalization leads to Prevention Prevention of HO Normalization->Prevention results in

Figure 3. Logical Framework for this compound Intervention in FOP.

While this compound itself has not advanced into clinical trials, it has been a foundational research tool that has paved the way for other selective ALK2 inhibitors currently under clinical investigation.[15] Future research will likely focus on optimizing the pharmacokinetic properties and minimizing the off-target effects of ALK2 inhibitors to develop a safe and effective treatment for FOP. The data and protocols presented here provide a comprehensive resource for scientists continuing this vital work.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2). Its high affinity and selectivity for ALK2 over other BMP receptors and TGF-β receptors have made it a valuable tool for studying ALK2-mediated signaling and a promising therapeutic candidate for conditions driven by excessive ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and visualizations of its mechanism of action.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 5-(6-(4-(1-Piperazinyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline, possesses a pyrazolo[1,5-a]pyrimidine scaffold.[1] This core structure is crucial for its interaction with the ATP-binding pocket of protein kinases. The molecule's key structural features include a piperazine moiety and a 5-quinoline group, which contribute to its potency and selectivity.[2][3]

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 5-(6-(4-(1-Piperazinyl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline[1]
Molecular Formula C25H22N6
Molecular Weight 406.48 g/mol
CAS Number 1432597-26-6
Appearance White to off-white solidN/A
Solubility DMSO: ≥ 30 mg/mL (73.80 mM) Suspended solution (10% DMSO >> 90% (20% SBE-β-CD in saline)): 2.5 mg/mL (6.15 mM)[4]
pKa Data not available in publicly accessible literatureN/A
Melting Point Data not available in publicly accessible literatureN/A

Mechanism of Action and Biological Properties

This compound is a type I ATP-competitive inhibitor of ALK2.[3][4] It binds to the hinge region of the ALK2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation and activation of the receptor.[2][3] A key interaction is a hydrogen bond formed between the N-1 nitrogen of the pyrazolo[1,5-a]pyrimidine core and the backbone amide of Histidine 286 in ALK2.[2][3] The selectivity of this compound for ALK2 is attributed to a distinct pattern of water-mediated hydrogen bonds involving the 5-quinoline moiety and residues Lysine 235 and Glutamate 248 within the ALK2 ATP-binding pocket.[3]

By inhibiting ALK2, this compound effectively blocks the downstream phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8), which are the primary signal transducers of the canonical BMP signaling pathway. This inhibition prevents the translocation of phosphorylated SMADs to the nucleus and the subsequent transcription of BMP target genes.

BMP/ALK2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R 1. Binding ALK2 ALK2 (BMP Type I Receptor) TypeII_R->ALK2 2. Recruitment Receptor_Complex Active Receptor Complex ALK2->Receptor_Complex 3. Phosphorylation & Activation SMAD158 SMAD1/5/8 Receptor_Complex->SMAD158 4. Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD/SMAD4 Complex pSMAD158->SMAD_Complex 5. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription 6. Nuclear Translocation LDN This compound LDN->ALK2 Inhibition

Caption: BMP/ALK2 signaling pathway and its inhibition by this compound.
In Vitro Activity

This compound demonstrates high potency in inhibiting ALK2 kinase activity. Its selectivity for ALK2 over other related kinases is a key feature, as summarized in the table below.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference
ALK2 (ACVR1) 1.3
ALK1 2.40
ALK3 (BMPR1A) 85.8
ALK4 2,133[1]
ALK5 (TGFBR1) 9,276[1]
RIPK2 < 100[1]
ABL1 < 100[1]
PDGFR-β < 100[1]

Experimental Protocols

In Vitro ALK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method for determining the in vitro potency of this compound against ALK2 using a commercially available luminescence-based kinase assay.

Materials:

  • Recombinant ALK2 enzyme

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well or 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer. The final concentration range should be sufficient to generate a full dose-response curve (e.g., 1 pM to 10 µM).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) to the assay wells.

    • Add 10 µL of a solution containing the ALK2 enzyme and substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for ALK2.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Experimental Workflow for ALK2 Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare this compound Serial Dilutions Add_Inhibitor Add this compound to Assay Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme Prepare ALK2 Enzyme and Substrate Solution Add_Enzyme Add Enzyme/Substrate Mixture Prep_Enzyme->Add_Enzyme Prep_ATP Prepare ATP Solution Add_ATP Initiate Reaction with ATP Prep_ATP->Add_ATP Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_ATP Incubate_Reaction Incubate at 30°C Add_ATP->Incubate_Reaction Add_ADP_Glo Stop Reaction with ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate to Deplete ATP Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate to Stabilize Luminescence Add_Detection->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Plot_Data Plot Dose-Response Curve Read_Plate->Plot_Data Calc_IC50 Calculate IC50 Value Plot_Data->Calc_IC50

Caption: Workflow for determining the IC50 of this compound against ALK2.
Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol describes a method to assess the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • Recombinant BMP ligand (e.g., BMP-2, BMP-6, or BMP-7)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8 and anti-total-SMAD1/5/8

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a BMP ligand for a specified time (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against total SMAD1/5/8 as a loading control.

    • Quantify the band intensities and normalize the phospho-SMAD signal to the total SMAD signal.

Conclusion

This compound is a highly potent and selective inhibitor of ALK2, a key component of the BMP signaling pathway. Its well-defined chemical structure and mechanism of action, coupled with its demonstrated efficacy in cellular and in vivo models, make it an indispensable tool for research into ALK2-mediated physiological and pathological processes. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other ALK2 inhibitors. Further research into its physicochemical properties, such as pKa and melting point, would provide a more complete profile of this important molecule.

References

LDN-212854 as a Selective Probe for ALK2 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway.[1] This pathway is essential for embryonic development, tissue homeostasis, and bone formation.[2][3] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO).[4][5] Understanding the specific functions of ALK2 amidst the highly homologous family of BMP type I receptors (including ALK1, ALK3, and ALK6) requires highly selective chemical probes.[6]

LDN-212854 is a potent, ATP-competitive small molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin.[4][5] It was developed to provide a higher degree of selectivity for ALK2 over other BMP type I receptors and, most notably, over the closely related TGF-β and Activin type I receptors (ALK4, ALK5).[2][7] This selectivity makes this compound an invaluable tool for researchers to dissect ALK2-specific signaling events, validate its role as a therapeutic target, and investigate the pathophysiology of diseases like FOP.[2][4] This guide provides a comprehensive overview of this compound, its biochemical profile, detailed experimental protocols for its use, and its application in studying ALK2 function.

Mechanism of Action and Structural Basis for Selectivity

This compound functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates, the SMAD proteins (SMAD1/5/8).[8][9] The inhibitor binds to the hinge region of the kinase, with the core pyrazolo[1,5-a]pyrimidine forming a critical hydrogen bond with the backbone of His286.[5]

The enhanced selectivity of this compound compared to its predecessor, LDN-193189, stems from the substitution of a 4-quinoline moiety with a 5-quinoline group.[5] While a seemingly minor change, this modification alters the inhibitor's interaction within the kinase pocket. Crystal structure analysis reveals that the 5-quinoline moiety facilitates a unique pattern of water-mediated hydrogen bonds with two key residues, Lys235 and Glu248, within the inactive conformation of ALK2.[4][5] This specific interaction network is less favorable in other kinases like ALK5, contributing to the remarkable selectivity of this compound for ALK2.[5][6]

Quantitative Profile: Potency and Selectivity

The utility of this compound as a chemical probe is defined by its high potency against ALK2 and its selectivity against other kinases. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Biochemical Kinase Inhibition Profile

Target Kinase IC50 (nM) Source
ALK2 (ACVR1) 1.3 [10]
ALK1 (ACVRL1) 2.4 [10]
ALK3 (BMPR1A) - -

| ALK5 (TGFBR1) | >10,000 |[2] |

Table 2: Cellular Potency and Selectivity

Assay Type Cell Line Target Pathway IC50 (nM) Source
BRE-Luciferase C2C12 caALK2 16 [2]
BRE-Luciferase C2C12 caALK1 ~100 [2][11]
BRE-Luciferase C2C12 caALK3 153 [2]
pSMAD1/5/8 Inhibition BMPR2-/- PASMCs BMP7/ALK2 37 [2][10]
Alkaline Phosphatase C2C12 BMP6 (ALK2-mediated) ~10 [2]

| Alkaline Phosphatase | C2C12 | BMP4 (ALK3-mediated) | 40.5 |[2] |

Table 3: Profile Against Key Off-Target Kinases

Off-Target Kinase IC50 (nM) Source
RIPK2 < 100 [2]
ABL1 < 100 [2]
PDGFR-β < 100 [2]
PDGFR-α > 300 [2]
VEGFR2 (KDR) > 300 [2]

| c-KIT | > 300 |[2] |

Note: The selectivity of this compound for ALK2 over ALK5 has been reported to be greater than 9,000-fold.[5] While potent, researchers should be aware of potential off-target effects on kinases like RIPK2, especially at higher concentrations.[2]

Visualizing ALK2 Signaling and Inhibition

Understanding the mechanism of this compound requires visualizing its place within the canonical BMP signaling pathway.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6, BMP7) TypeII_R Type II Receptor (BMPR2, ACVR2A/B) BMP_Ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates pALK2 Phosphorylated ALK2 ALK2->pALK2 SMAD158 SMAD1/5/8 pALK2->SMAD158 phosphorylates pSMAD158 Phosphorylated SMAD1/5/8 SMAD158->pSMAD158 SMAD4 SMAD4 pSMAD158->SMAD4 binds SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4->SMAD_Complex DNA Target Gene Promoters SMAD_Complex->DNA translocates & binds to Transcription Gene Transcription (e.g., ID1) DNA->Transcription regulates LDN This compound LDN->ALK2 inhibits (ATP-competitive) Kinase_Assay_Workflow start Start reagents Prepare Reagents (ALK2, Buffer, ATP, Substrate) start->reagents dilution Prepare Serial Dilution of this compound reagents->dilution plate Plate Reagents: ALK2 + Substrate + this compound dilution->plate initiate Initiate Reaction (Add ATP, Incubate) plate->initiate detect Detect Phosphorylation (e.g., ADP-Glo) initiate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end Western_Blot_Workflow start Start step1 Plate & Starve Cells start->step1 step2 Pre-treat with this compound step1->step2 step3 Stimulate with BMP Ligand step2->step3 step4 Lyse Cells & Quantify Protein step3->step4 step5 SDS-PAGE & PVDF Transfer step4->step5 step6 Immunoblot for pSMAD1/5/8 & Loading Control step5->step6 step7 Detect & Quantify Bands step6->step7 end End step7->end

References

In Vitro Characterization of LDN-212854: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vitro characterization of LDN-212854, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as ALK2. This compound was developed as a more selective analog of earlier BMP inhibitors like dorsomorphin and LDN-193189.[1][2][3] Its development represents a significant advancement in creating tools to dissect the roles of individual BMP receptors and offers a promising therapeutic candidate for conditions driven by excessive ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2]

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the intracellular kinase domain of BMP type I receptors.[2][4] Crystal structure analysis of ALK2 in complex with this compound reveals that the inhibitor binds to the kinase hinge region, a typical interaction for type I kinase inhibitors.[2][4] A single hydrogen bond is formed between the N-1 nitrogen of the compound's pyrazolo[1,5-a]pyrimidine core and the backbone nitrogen of His286 in ALK2.[2][4]

The enhanced selectivity of this compound for ALK2 over other BMP receptors (like ALK3) and particularly over TGF-β receptors (like ALK5) is attributed to its 5-quinoline moiety.[2] This group facilitates a unique pattern of water-mediated hydrogen bonds with Lys235 and Glu248 within the ATP-binding pocket, an interaction less favorable in other kinases.[2][3][4] By occupying the ATP-binding site, this compound prevents the transfer of phosphate from ATP to downstream signaling molecules, thereby inhibiting the canonical BMP signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6/7) TypeII_R Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_R Binds ALK2 Type I Receptor (ALK2) TypeII_R->ALK2 Recruits Receptor_Complex Active Receptor Complex TypeII_R->Receptor_Complex Forms ALK2->Receptor_Complex Forms SMAD158 SMAD1/5/8 Receptor_Complex->SMAD158 Phosphorylates LDN212854 This compound LDN212854->Receptor_Complex Inhibits pSMAD158 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex Binds to SMAD4 SMAD4 SMAD4->SMAD_Complex BRE BMP Response Element (BRE) SMAD_Complex->BRE Translocates & Binds to Gene_Expression Target Gene Expression BRE->Gene_Expression Regulates A 1. Seed C2C12 cells in multi-well plates B 2. Transfect cells with BRE-Luciferase and constitutively active (ca) ALK receptor plasmids A->B C 3. Incubate cells with varying concentrations of this compound B->C D 4. Lyse cells after incubation period (e.g., 24h) C->D E 5. Add Luciferase substrate to cell lysate D->E F 6. Measure luminescence using a plate reader E->F G 7. Calculate IC50 from dose-response curve F->G

References

LDN-212854: A Selective ALK2 Inhibitor for the Attenuation of Heterotopic Ossification

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Heterotopic ossification (HO) is the pathological formation of bone in soft tissues, a debilitating condition often arising from trauma, certain genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP), and as a complication of surgical procedures. The Bone Morphogenetic Protein (BMP) signaling pathway, particularly through the Activin receptor-like kinase 2 (ALK2), plays a pivotal role in the pathogenesis of HO. LDN-212854 has emerged as a potent and selective small molecule inhibitor of ALK2, demonstrating significant promise in preclinical models of HO. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation in the context of heterotopic ossification.

Introduction to this compound

This compound is a pyrazolo[1,5-a]pyrimidine-based compound derived from the dorsomorphin scaffold.[1] It was developed as a more selective inhibitor of BMP type I receptors, with a notable bias towards ALK2.[2][3] This enhanced selectivity for ALK2 over other BMP type I receptors, such as ALK1 and ALK3, and particularly over the TGF-β type I receptor ALK5, minimizes off-target effects and associated toxicities, making it a valuable tool for both research and potential therapeutic development.[1][2]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[1] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of downstream signaling molecules, primarily the SMAD proteins 1, 5, and 8.[4][5] In the canonical BMP signaling pathway, the binding of a BMP ligand (e.g., BMP6, BMP7) to a complex of type I (ALK2) and type II BMP receptors leads to the phosphorylation of ALK2 by the constitutively active type II receptor. Activated ALK2 then phosphorylates the receptor-regulated SMADs (R-SMADs 1/5/8). These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in osteogenesis.[4][5][6] this compound effectively blocks this cascade at the level of ALK2 activation.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds ALK2 ALK2 (Type I Receptor) Type II Receptor->ALK2 recruits & phosphorylates R-SMADs SMAD1/5/8 ALK2->R-SMADs phosphorylates p-SMADs p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 Complex p-SMADs->SMAD Complex binds SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Osteogenic Gene Transcription SMAD Complex->Gene Transcription translocates & activates This compound This compound This compound->ALK2 inhibits

BMP/ALK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Presentation

The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)Reference(s)
ALK2 (ACVR1)1.3[7]
ALK1 (ACVRL1)2.40[7]
ALK3 (BMPR1A)--
ALK5 (TGFBR1)>10,000[1]

Note: IC50 values can vary depending on the specific assay conditions. The value for ALK3 was not explicitly found in the provided search results.

Table 2: Cellular Activity of this compound

AssayCell LineStimulusIC50 (nM)Reference(s)
SMAD1/5/8 PhosphorylationBMPR2-deficient pulmonary vascular smooth muscle cellsBMP737[7]
Hepcidin ExpressionHepG2IL-6~10[8]
Osteogenic Differentiation (Alkaline Phosphatase Activity)C2C12BMP6~10[8]
Osteogenic Differentiation (Alkaline Phosphatase Activity)C2C12BMP4~40.5[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ALK2 inhibitors. The following sections provide protocols for key in vitro and in vivo experiments.

In Vitro Assays

This assay quantifies the inhibition of BMP-induced SMAD1/5/8 phosphorylation in a cellular context.[9]

Materials:

  • C2C12 myoblast cell line

  • DMEM with 10% FBS and penicillin/streptomycin

  • Recombinant human BMP ligand (e.g., BMP7)

  • This compound

  • 96-well plates

  • 4% paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat milk in PBS)

  • Primary antibody: Rabbit anti-phospho-SMAD1/5/8

  • Secondary antibody: IRDye-conjugated goat anti-rabbit IgG

  • DNA stain (e.g., TO-PRO-3)

  • Infrared imaging system (e.g., LI-COR Odyssey)

Protocol:

  • Seed C2C12 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Once confluent, starve the cells in serum-free DMEM for 4-6 hours.

  • Pre-treat the cells with a serial dilution of this compound for 1 hour.

  • Stimulate the cells with a predetermined concentration of BMP7 (e.g., 20 ng/mL) for 30-60 minutes at 37°C.

  • Fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 15 minutes.

  • Block non-specific binding with blocking buffer for 1.5 hours.

  • Incubate with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Wash the cells three times with PBS containing 0.1% Tween 20.

  • Incubate with the secondary IRDye-conjugated antibody and a DNA stain for 1 hour at room temperature, protected from light.

  • Wash the cells three times.

  • Scan the plate using an infrared imaging system to quantify the fluorescence intensity of the phospho-SMAD signal, normalized to the DNA stain signal.

This assay measures the ability of this compound to inhibit BMP-induced osteogenic differentiation, for which ALP is an early marker.[9][10]

Materials:

  • C2C12 cells

  • DMEM with 10% FBS and penicillin/streptomycin

  • Recombinant human BMP ligand (e.g., BMP4 or BMP6)

  • This compound

  • 96-well plates

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3M NaOH)

  • Microplate reader

Protocol:

  • Seed C2C12 cells in a 96-well plate.

  • The following day, replace the medium with differentiation medium (DMEM with 2% FBS) containing a BMP ligand (e.g., 50 ng/mL BMP4) and a serial dilution of this compound.

  • Culture the cells for 3-5 days, replacing the medium with fresh differentiation medium containing BMP and inhibitor every 2 days.

  • Wash the cells with PBS.

  • Lyse the cells with cell lysis buffer.

  • Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Normalize the ALP activity to the total protein content in each well, which can be determined using a standard BCA protein assay.

In Vivo Models

This model utilizes a constitutively active form of ALK2 (e.g., ALK2Q207D) to induce heterotopic ossification, closely mimicking the genetic basis of FOP.[2][3]

Materials:

  • Transgenic mice expressing a floxed, inducible constitutively active ALK2 allele (e.g., CAG-Z-EGFP-caALK2).

  • Adenovirus expressing Cre recombinase (Ad.Cre).

  • This compound.

  • Vehicle control.

  • Micro-computed tomography (microCT) scanner.

  • Histology reagents (e.g., 4% PFA, decalcifying solution, paraffin, hematoxylin and eosin stains, Alcian blue, Alizarin red).

Protocol:

  • Induce heterotopic ossification by intramuscular injection of Ad.Cre into the hindlimb of the transgenic mice. This induces recombination and expression of the constitutively active ALK2.

  • Administer this compound or vehicle control to the mice. A typical dosing regimen is intraperitoneal injection at a dose of 6 mg/kg, twice daily, for a duration of 4 weeks.[11]

  • Monitor the mice for signs of HO formation and any adverse effects.

  • At the end of the treatment period, euthanize the mice and harvest the hindlimbs.

  • MicroCT Analysis:

    • Fix the harvested limbs in 4% PFA.

    • Scan the limbs using a microCT scanner to visualize and quantify the volume of heterotopic bone.[12]

  • Histological Analysis:

    • Decalcify the bone-containing tissues.

    • Process the tissues for paraffin embedding.

    • Section the tissues and perform staining with hematoxylin and eosin (H&E) to observe cellular morphology and bone structure.

    • Use Alcian blue and Alizarin red staining to visualize cartilage and mineralized tissue, respectively, to assess the stage of endochondral ossification.[2]

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., C2C12) Treatment Treatment with BMP & this compound Cell_Culture->Treatment pSMAD_Assay SMAD Phosphorylation Assay Treatment->pSMAD_Assay ALP_Assay Alkaline Phosphatase Assay Treatment->ALP_Assay Mouse_Model HO Mouse Model (e.g., Transgenic ALK2) pSMAD_Assay->Mouse_Model Proceed if potent ALP_Assay->Mouse_Model Proceed if potent Drug_Admin This compound Administration Mouse_Model->Drug_Admin Analysis Analysis of HO Drug_Admin->Analysis MicroCT MicroCT Imaging Analysis->MicroCT Histology Histological Staining Analysis->Histology

References

Methodological & Application

Application Notes: LDN-212854 In Vitro Efficacy and Assay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] It belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, derived from the scaffold of dorsomorphin.[1][3][4] A simple structural change from its precursor, LDN-193189—the substitution of a 4-quinoline moiety for a 5-quinoline—dramatically increases its selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF-β type I receptor, ALK5.[3][5] This ALK2-biased inhibition makes this compound a valuable chemical probe for studying ALK2-specific signaling and a potential therapeutic agent for conditions driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2][3][6] this compound acts as a type I ATP-competitive inhibitor, binding to the kinase hinge region of ALK2.[1][2][3][4][7]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the in vitro inhibitory potency of this compound against various type I receptor kinases. The data highlights the compound's significant selectivity for ALK2.

Target KinaseAssay TypeIC₅₀ (nM)Fold Selectivity (vs. ALK2)Reference
ALK2 (ACVR1) In Vitro Kinase Assay1.3 -[8]
Cell-based (caALK2)16 -[1]
ALK1 (ACVRL1) In Vitro Kinase Assay2.4 ~1.8x[8]
Cell-based (caALK1)~100 ~6x[1]
ALK3 (BMPR1A) Cell-based (caALK3)~166 ~10x[1]
ALK5 (TGFBR1) Cell-based (caALK5)~2000 >130x[1]

caALK refers to constitutively active forms of the kinase used in cell-based assays.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating this compound in vitro.

BMP_ALK2_Signaling_Pathway cluster_membrane Cell Membrane TypeII_R BMP Type II R (e.g., BMPR2) ALK2 ALK2 (Type I R) TypeII_R->ALK2 recruits & phosphorylates Receptor_Complex Active Receptor Complex BMP_Ligand BMP Ligand (e.g., BMP6, BMP7) BMP_Ligand->TypeII_R binds SMAD158 R-SMADs (SMAD1/5/8) Receptor_Complex->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD/SMAD4 Complex pSMAD158->SMAD_Complex binds SMAD4 Co-SMAD (SMAD4) SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., ID1, Alkaline Phosphatase) Nucleus->Gene_Expression regulates LDN212854 This compound LDN212854->ALK2 inhibits (ATP-competitive)

Caption: BMP/ALK2 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Assay_Choice Select Assay (Kinase, pSMAD, ALP) Cell_Culture Cell Seeding (e.g., C2C12, HepG2) Assay_Choice->Cell_Culture Reagent_Prep Prepare Reagents (this compound dilutions, Ligands) Assay_Choice->Reagent_Prep Pre_incubation Pre-incubate with This compound Cell_Culture->Pre_incubation Reagent_Prep->Pre_incubation Stimulation Stimulate with Ligand (e.g., BMP6, BMP7) Pre_incubation->Stimulation Lysis_or_Endpoint Cell Lysis / Endpoint Reaction (e.g., Add ALP Substrate) Stimulation->Lysis_or_Endpoint Detection Signal Detection (Western Blot, Luminescence, Fluorescence) Lysis_or_Endpoint->Detection Analysis Data Analysis (IC50 Curve Fitting) Detection->Analysis

Caption: General workflow for in vitro evaluation of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell-Free ALK2 Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant ALK2 kinase.

Materials:

  • Recombinant human ALK2 kinase (e.g., BPS Bioscience, Cat. #40019)

  • Kinase Assay Buffer (e.g., 5x buffer containing Tris-HCl, MgCl₂, DTT)

  • Substrate (e.g., Casein)

  • ATP solution

  • This compound serial dilutions

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 96-well white assay plates

Protocol:

  • Thaw all reagents on ice. Prepare the master mixture containing Kinase Assay Buffer, ATP, and the protein substrate.

  • Add 12.5 µL of the master mixture to each well of a 96-well plate.

  • Add 2.5 µL of the test inhibitor (this compound) or control vehicle (e.g., DMSO) to the appropriate wells.

  • To initiate the reaction, add 10 µL of recombinant ALK2 enzyme to each well.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add the ADP-Glo™ Reagent according to the manufacturer's instructions to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

SMAD1/5/8 Phosphorylation Assay (Western Blot)

This cell-based assay determines the ability of this compound to block BMP ligand-induced phosphorylation of downstream SMAD proteins.

Materials:

  • Cell line (e.g., C2C12, BMPR2-deficient smooth muscle cells, or HSG cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • BMP ligand (e.g., recombinant human BMP6 or BMP7)

  • This compound serial dilutions

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and related reagents

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Cell Plating: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 4-6 hours.

  • Inhibitor Treatment: Pre-treat the cells by adding various concentrations of this compound to the wells. Incubate for 1 hour at 37°C.

  • Ligand Stimulation: Add the BMP ligand (e.g., 25 ng/mL BMP6 or 20 ng/mL BMP7) to the wells and incubate for 30-60 minutes at 37°C.[1][9]

  • Cell Lysis: Wash the cells twice with ice-cold PBS and then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply the ECL substrate.

  • Detection & Analysis: Capture the chemiluminescent signal using an imaging system. To normalize, the membrane can be stripped and re-probed for total SMAD1 or a loading control like β-actin. Quantify band intensities to determine the inhibition of SMAD phosphorylation.

Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This assay measures a functional downstream consequence of BMP/ALK2 signaling—osteogenic differentiation—by quantifying the activity of alkaline phosphatase, a key differentiation marker.[1][10]

Materials:

  • C2C12 myoblast cell line

  • Growth Medium (DMEM, 10% FBS)

  • Differentiation Medium (DMEM, 5% FBS)

  • BMP ligand (BMP6 for ALK2-predominant signaling, or BMP4 for ALK3-predominant signaling)[1]

  • This compound serial dilutions

  • ALP substrate (e.g., 4-methylumbelliferyl phosphate (4-MUP) or p-nitrophenyl phosphate (pNPP))

  • Cell lysis buffer (e.g., Triton X-100 based buffer)

  • 96-well clear or black assay plates

  • Fluorescence or absorbance plate reader

Protocol:

  • Cell Seeding: Seed C2C12 cells into a 96-well plate at a density that avoids over-confluence during the experiment (e.g., 100-200 cells/well).[11]

  • Treatment: After 24 hours, replace the growth medium with differentiation medium containing the desired BMP ligand (e.g., 20 ng/mL BMP6) and serial dilutions of this compound.[1]

  • Incubation: Culture the cells for 3 to 6 days, replacing the medium with fresh ligand and inhibitor every 2-3 days.[1][10]

  • Cell Lysis: Wash the cells with PBS. Lyse the cells by adding a suitable lysis buffer and incubating (e.g., freeze-thaw cycle or gentle shaking).

  • ALP Activity Measurement:

    • Add the ALP substrate (e.g., 4-MUP) to the cell lysates.[10]

    • Incubate at 37°C for 30-60 minutes, protected from light.

    • Stop the reaction if necessary (e.g., with NaOH for pNPP).

  • Signal Detection: Measure the fluorescent (Ex/Em: ~360/440 nm for 4-MUP) or colorimetric (405 nm for pNPP) signal using a plate reader.

  • Analysis: Normalize ALP activity to total protein content if desired. Calculate the percent inhibition of BMP-induced ALP activity and determine the IC₅₀ value for this compound.

References

Application Notes and Protocols for LDN-212854 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).[1][2][3] Dysregulation of ALK2 signaling is implicated in various diseases, including the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and certain cancers.[1][4][5] this compound exhibits a significant selectivity for ALK2 over other BMP type I receptors and the closely related TGF-β and Activin type I receptors, making it a valuable tool for studying ALK2-mediated signaling and a potential therapeutic candidate.[1][4]

These application notes provide detailed protocols for key cell-based assays to characterize the activity of this compound and similar compounds that modulate the BMP/ALK2 signaling pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor that binds to the kinase domain of ALK2.[4][6][7] This binding prevents the phosphorylation of downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][5][8] The inhibition of SMAD1/5/8 phosphorylation blocks their complex formation with the common mediator SMAD (co-SMAD), SMAD4, and subsequent translocation to the nucleus to regulate target gene expression.[5] This ultimately leads to the suppression of BMP/ALK2-driven cellular responses, such as osteoblast differentiation.[1][9]

Data Presentation

Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various type I receptors in different assay formats.

TargetIC50 (nM)Assay TypeReference
ALK2 (ACVR1) 1.3 In vitro kinase assay[1][2][8]
ALK12.4In vitro kinase assay[2][3][8]
ALK3 (BMPR1A)85.8In vitro kinase assay[3][8]
ALK42133In vitro kinase assay[8]
ALK59276In vitro kinase assay[8]
BMP7-induced pSMAD1/5/837Cell-based (Western Blot)[2][8]
BMP6-induced ALP~10Cell-based (Alkaline Phosphatase)[1]
BMP4-induced ALP40.5Cell-based (Alkaline Phosphatase)[1]
IL-6-induced hepcidin~125Cell-based (qRT-PCR)[1]

Signaling Pathway Diagram

BMP_ALK2_Signaling_Pathway BMP BMP Ligand (e.g., BMP6, BMP7) TypeII Type II Receptor (e.g., BMPR2) BMP->TypeII Binds ALK2 ALK2 (ACVR1) Type I Receptor TypeII->ALK2 Recruits & Phosphorylates pALK2 Phosphorylated ALK2 LDN This compound LDN->ALK2 Inhibits (ATP-competitive) SMAD158 SMAD1/5/8 pALK2->SMAD158 Phosphorylates pSMAD158 Phosphorylated SMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (e.g., Id1, Runx2) Nucleus->Transcription Regulates Response Cellular Response (e.g., Osteoblast Differentiation) Transcription->Response Leads to Luciferase_Assay_Workflow A 1. Cell Seeding (e.g., C2C12-BRE-Luc) B 2. Pre-treatment with this compound (Varying concentrations) A->B C 3. Stimulation with BMP Ligand (e.g., BMP6 or BMP7) B->C D 4. Incubation (e.g., 15-24 hours) C->D E 5. Cell Lysis D->E F 6. Add Luciferase Substrate E->F G 7. Measure Luminescence F->G ALP_Assay_Workflow A 1. Cell Seeding (e.g., C2C12 or MC3T3-E1) B 2. Treatment (this compound + BMP Ligand) A->B C 3. Differentiation (3-6 days, medium change as needed) B->C D 4. Cell Lysis C->D E 5. Add pNPP Substrate D->E F 6. Incubation & Color Development E->F G 7. Measure Absorbance (405 nm) F->G Western_Blot_Workflow A 1. Cell Seeding & Serum Starvation B 2. Pre-treatment with this compound A->B C 3. Short-term BMP Stimulation (e.g., 30-60 min) B->C D 4. Cell Lysis & Protein Quantification C->D E 5. SDS-PAGE & Protein Transfer D->E F 6. Antibody Incubation (Primary: pSMAD1/5/8, Total SMAD; Secondary: HRP-conjugated) E->F G 7. Chemiluminescent Detection & Imaging F->G

References

Application Notes and Protocols: LDN-212854 in a Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft tissues.[1][2] The underlying cause of FOP is a gain-of-function mutation in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a BMP type I receptor.[1][2][3] This mutation leads to constitutive activation of the ALK2 receptor and aberrant downstream signaling through the SMAD1/5/8 pathway, driving chondrogenesis and osteogenesis.[1][3][4]

LDN-212854 is a potent and selective small molecule inhibitor of the BMP type I receptor kinase ALK2.[5][6] It was developed as a more selective derivative of LDN-193189, exhibiting a significant bias for ALK2 over other BMP type I receptors like ALK3, and substantially greater selectivity for BMP versus TGF-β type I receptors (ALK4, ALK5, and ALK7).[4][5][6] This enhanced selectivity makes this compound a valuable tool for investigating the specific role of ALK2 in FOP and a promising therapeutic candidate for mitigating the debilitating effects of the disease.[5][6]

These application notes provide a comprehensive overview of the use of this compound in preclinical mouse models of FOP, including detailed experimental protocols and a summary of key quantitative data.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Target KinaseIC₅₀ (nM)Selectivity vs. ALK2Reference
ALK2 Data not explicitly provided in search results-
ALK3 Data not explicitly provided in search results66-fold (ALK2 over ALK3)[6]
ALK5 Data not explicitly provided in search results>9000-fold (ALK2 over ALK5)[4][6]

Note: While specific IC₅₀ values for this compound are not detailed in the provided search results, its increased selectivity compared to its predecessor, LDN-193189, is a key finding.[6]

Table 2: In Vivo Efficacy of this compound in FOP Mouse Models
Mouse ModelTreatment GroupOutcomeQuantification MethodReference
Inducible constitutively-active ALK2Q207D (CAG-Z-EGFP-caALK2)Vehicle100% of mice developed heterotopic ossificationX-ray, Alizarin Red and Alcian Blue staining[5]
LDN-193189Heterotopic ossification was essentially absentX-ray, Alizarin Red and Alcian Blue staining[5]
This compound Heterotopic ossification was essentially absent X-ray, Alizarin Red and Alcian Blue staining [5]
Conditional knock-in FOP mouse model (e.g., Acvr1R206H)VehicleSignificant heterotopic ossification volumeMicro-Computed Tomography (µCT)[1]
ALK2 Inhibitor (general) Significant reduction or prevention of heterotopic ossification Micro-Computed Tomography (µCT) [1]

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor, binding to the kinase hinge region of the ALK2 protein.[6][7] This binding prevents the phosphorylation and activation of downstream SMAD1/5/8 proteins, thereby inhibiting the signaling cascade that leads to heterotopic ossification.[1][4] The 5-quinoline moiety of this compound contributes to its selectivity for ALK2 through a distinct pattern of water-mediated hydrogen bonds.[6][7]

FOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP/Activin A BMP/Activin A Type II Receptor Type II Receptor BMP/Activin A->Type II Receptor Binds ALK2 (ACVR1) Receptor ALK2 (ACVR1) Receptor Type II Receptor->ALK2 (ACVR1) Receptor Activates SMAD1/5/8 SMAD1/5/8 ALK2 (ACVR1) Receptor->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD Complex pSMAD1/5/8 SMAD4 pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus This compound This compound This compound->ALK2 (ACVR1) Receptor Inhibits Heterotopic Ossification Heterotopic Ossification Gene Transcription->Heterotopic Ossification Leads to

Figure 1: FOP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Induction of Heterotopic Ossification in an Inducible FOP Mouse Model

This protocol describes a common method for inducing HO in a conditional knock-in FOP mouse model, such as those expressing a mutant Acvr1 allele (e.g., Acvr1R206H or the constitutively active ALK2Q207D) following Cre recombinase activity.[1][5][8]

Materials:

  • Conditional FOP mouse model (e.g., Acvr1R206H knock-in)

  • Cre-inducer (e.g., Tamoxifen for Cre-ERt2 systems or Adenovirus expressing Cre recombinase (Ad.Cre))

  • Cardiotoxin (CTX) solution (e.g., 10 µM in sterile saline)

  • This compound

  • Vehicle control (e.g., sterile saline, DMSO, or as specified by the manufacturer)

  • Syringes and needles for injection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Induction of Mutant Allele Expression:

    • For tamoxifen-inducible models, administer tamoxifen according to the established protocol for the specific mouse line to induce the expression of the mutant ALK2.

    • For Ad.Cre models, inject Ad.Cre directly into the target muscle to induce localized expression of the mutant ALK2.[5]

  • Injury-Induced HO:

    • Anesthetize the mice.

    • Induce muscle injury to trigger HO formation. A common method is an intramuscular injection of cardiotoxin (e.g., 50 µl of 10 µM solution) into the gastrocnemius or quadriceps muscle.[1] Alternatively, a pinch injury can be applied.[1]

  • Inhibitor Treatment:

    • Administer this compound or a vehicle control to the mice daily, starting either before or shortly after the injury.

    • The route of administration can be intraperitoneal (i.p.) or oral gavage, depending on the experimental design.[1] A previously reported dosage for a similar compound was 6 mg/kg, twice daily via intraperitoneal injection.[4]

  • Monitoring:

    • Monitor the mice for signs of HO formation, such as swelling and loss of limb function.[1]

    • Record body weight to assess the tolerability of the treatment.[1]

HO_Induction_Workflow A Select Conditional FOP Mouse Model B Induce Mutant ALK2 Expression (e.g., Tamoxifen or Ad.Cre) A->B C Induce Muscle Injury (e.g., Cardiotoxin Injection) B->C D Administer this compound or Vehicle C->D E Monitor for HO Formation and Tolerability D->E F Quantify HO Volume E->F

Figure 2: Experimental workflow for inducing and treating HO in a FOP mouse model.
Protocol 2: Quantification of Heterotopic Ossification using Micro-Computed Tomography (µCT)

This protocol outlines the steps for quantifying the volume of heterotopic bone using µCT.[1]

Materials:

  • Excised limbs from euthanized mice

  • High-resolution µCT scanner

  • 3D image reconstruction and analysis software

Procedure:

  • Sample Preparation:

    • At the end of the study period (e.g., 14-28 days post-injury), euthanize the mice.

    • Excise the injured limbs.

  • µCT Scanning:

    • Scan the limbs using a high-resolution µCT scanner.

    • Typical scanning parameters should be optimized for bone imaging (e.g., appropriate voltage, current, and resolution).

  • Image Reconstruction and Analysis:

    • Reconstruct the 3D images from the µCT scans.

    • Use specialized software to segment the ectopic bone from the native skeleton.

    • Calculate the volume of the segmented heterotopic bone.

  • Data Analysis:

    • Compare the HO volumes between the this compound-treated and vehicle-treated groups.[1]

    • Perform statistical analysis to determine the significance of the findings.[1]

uCT_Analysis_Workflow A Euthanize Mice and Excise Limbs B Scan Limbs using High-Resolution µCT A->B C Reconstruct 3D Images B->C D Segment Ectopic Bone from Native Skeleton C->D E Calculate Heterotopic Bone Volume D->E F Statistical Analysis of Treatment Groups E->F

Figure 3: Workflow for µCT-based quantification of heterotopic ossification.

Conclusion

This compound is a highly selective ALK2 inhibitor that has demonstrated significant efficacy in preventing heterotopic ossification in preclinical mouse models of FOP.[5][6] Its ability to potently inhibit the aberrant ALK2 signaling pathway with minimal off-target effects on the TGF-β pathway makes it a valuable research tool and a promising therapeutic candidate.[5] The detailed protocols provided here serve as a guide for researchers to conduct standardized and comparative evaluations of ALK2 inhibitors in the context of FOP. Continued investigation into compounds like this compound is crucial for the development of a much-needed disease-modifying therapy for individuals with FOP.[1]

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LDN-212854, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2), in preclinical in vivo research. The provided protocols are intended to serve as a starting point for investigators studying conditions driven by aberrant ALK2 signaling, such as fibrodysplasia ossificans progressiva (FOP) and certain types of cancer.

Introduction to this compound

This compound is a small molecule inhibitor belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. It demonstrates high potency for ALK2 (ACVR1), a bone morphogenetic protein (BMP) type I receptor.[1][2] Notably, this compound exhibits significant selectivity for ALK2 over other BMP type I receptors like ALK3 and the TGF-β type I receptor ALK5.[3][4][5] This selectivity is attributed to a 5-quinoline moiety that facilitates a distinct pattern of water-mediated hydrogen bonds with Lys235 and Glu248 in the ALK2 kinase domain.[5][6] By competitively binding to the ATP-binding pocket of ALK2, this compound inhibits the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking aberrant signaling.[7][8][9]

Recommended Dosage for In Vivo Mouse Studies

The following table summarizes the recommended dosage and administration of this compound for two common in vivo mouse models.

Parameter Heterotopic Ossification (FOP Model) Hepatocellular Carcinoma (Xenograft Model)
Dosage 6 mg/kg6 mg/kg
Administration Route Intraperitoneal (IP) InjectionIntraperitoneal (IP) Injection
Frequency Twice dailyTwice daily
Duration 4 weeks10-14 days
Reference [1][2][7][1][2][7]

Signaling Pathway of ALK2 Inhibition by this compound

This compound acts on the canonical BMP signaling pathway. The diagram below illustrates the mechanism of action.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP_ligand->TypeII_R Binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 Recruits & Phosphorylates Receptor_complex Active Receptor Complex SMAD158 SMAD1/5/8 Receptor_complex->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription (e.g., ID1) SMAD_complex->Gene_transcription Regulates LDN This compound LDN->ALK2 Inhibits

Caption: ALK2 signaling pathway and inhibition by this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • Ensure the powder is completely dissolved by vortexing. Gentle warming or sonication can be used to aid dissolution.

    • Store the stock solution at -20°C for long-term storage.

  • Working Solution Preparation (for a 6 mg/kg dose in a 20g mouse with a 100 µL injection volume):

    • The final concentration of the working solution should be 1.2 mg/mL.

    • On the day of injection, prepare the vehicle by mixing the following in a sterile tube:

      • 40% PEG300

      • 5% Tween-80

      • 45% sterile saline

    • Add 10% of the final volume from the DMSO stock solution. For example, to prepare 1 mL of the final formulation:

      • Start with 400 µL of PEG300.

      • Add 50 µL of Tween-80.

      • Add 450 µL of sterile saline.

      • Vortex the mixture thoroughly.

      • Add 100 µL of the 10 mg/mL this compound stock in DMSO.

    • Vortex the final solution until it is a clear, homogenous suspension. Prepare this solution fresh daily.

Note: An alternative vehicle formulation consists of 10% DMSO and 90% (20% SBE-β-CD in saline).[10] The choice of vehicle may depend on the specific experimental requirements and institutional guidelines.

Protocol for a Heterotopic Ossification (HO) Mouse Model

This protocol is based on the use of a conditional ALK2Q207D mouse model, where HO is induced by an intramuscular injection of cardiotoxin.

Experimental Workflow:

HO_Workflow acclimatization Acclimatization (1 week) ho_induction HO Induction (Day 0) Cardiotoxin Injection (IM) acclimatization->ho_induction treatment_start This compound Treatment (Day 1-28) 6 mg/kg, IP, twice daily ho_induction->treatment_start monitoring Monitoring (Daily) Animal health, limb mobility treatment_start->monitoring imaging Imaging (e.g., Day 14, 28) Micro-CT or X-ray monitoring->imaging endpoint Endpoint Analysis (Day 28) Histology (Alizarin Red/Alcian Blue) imaging->endpoint HCC_Workflow cell_culture HCC Cell Culture (e.g., Huh7, Hep3B) cell_prep Cell Preparation (Harvest and resuspend in Matrigel/PBS) cell_culture->cell_prep implantation Tumor Cell Implantation (Subcutaneous injection in immunodeficient mice) cell_prep->implantation tumor_growth Tumor Growth Monitoring (Until tumors reach ~100-150 mm³) implantation->tumor_growth treatment_start This compound Treatment (10-14 days) 6 mg/kg, IP, twice daily tumor_growth->treatment_start monitoring Tumor Measurement (3 times weekly) treatment_start->monitoring endpoint Endpoint Analysis (Necropsy, tumor weight, histology, gene expression) monitoring->endpoint

References

Application Notes and Protocols for LDN-212854 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2][3] It exhibits significantly greater selectivity for ALK2 over other BMP type I receptors like ALK1 and ALK3, and profound selectivity over the TGF-β type I receptor ALK5.[3][4][5] This selectivity makes this compound a valuable tool for investigating ALK2-mediated signaling pathways in various biological contexts, including developmental biology, cancer research, and studies of genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[1][5][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the ALK2 kinase domain.[5] By binding to the ATP-binding pocket, it prevents the phosphorylation and activation of the receptor, thereby blocking downstream signaling. The primary downstream effectors of the BMP-ALK2 pathway are the SMAD proteins (SMAD1, SMAD5, and SMAD8). Upon activation of ALK2 by BMP ligands (such as BMP6 and BMP7), the receptor phosphorylates SMAD1/5/8.[1][3] These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound effectively blocks this phosphorylation cascade.[1]

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPRII ALK2 ALK2 (ACVR1) BMPR2->ALK2 Recruits & Activates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 / SMAD4 Complex pSMAD158->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Regulates BMP BMP Ligand (e.g., BMP6, BMP7) BMP->BMPR2 Binds LDN This compound LDN->ALK2 Inhibits

Caption: Simplified BMP/ALK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound relevant to its use in cell culture.

ParameterValueSource(s)
Molecular Weight 406.48 g/mol [7][8]
Appearance Solid[4][7]
Purity >98% (typical)[7]
Solubility in DMSO ≥ 10.42 mg/mL (25.63 mM) to ≥ 30 mg/mL (73.80 mM)[1][4][7]
IC₅₀ for ALK2 (ACVR1) 1.3 nM[1][7]
IC₅₀ for ALK1 2.4 nM[1][7]
IC₅₀ for BMPR1A (ALK3) 85.8 nM[7]
IC₅₀ for ALK4 2133 nM[7]
IC₅₀ for ALK5 9276 nM[7]
Storage (Powder) -20°C for up to 3 years[7]
Storage (In Solvent) -80°C for up to 1 year[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.4065 mg of this compound (Molecular Weight = 406.48 g/mol ).

  • Solubilization: Add the appropriate volume of sterile DMSO to the weighed powder. For a 10 mM stock, if you weighed 0.4065 mg, add 100 µL of DMSO. If you weighed 2.46 mg, add 246 µL to make a 10 mM solution.[1]

  • Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.[7][8] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year).[7] For short-term storage, -20°C can be used for up to one year in solvent.[1]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.
Protocol 2: Preparation of Working Solutions and Treatment of Cells

This protocol outlines the dilution of the stock solution to working concentrations for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

  • Pipettes and sterile filter tips

  • Cultured cells ready for treatment

Procedure:

  • Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution (Optional): For creating a dose-response curve, it is recommended to perform serial dilutions. For example, prepare an intermediate dilution of the 10 mM stock in complete cell culture medium.

  • Final Dilution: Directly add the required volume of the stock or intermediate dilution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in 10 mL of medium, add 1 µL of the 10 mM stock solution.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with the same concentration of DMSO without the inhibitor) is included in your experimental design.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period as determined by your experimental goals. Effective inhibition of SMAD1/5/8 phosphorylation can be observed with concentrations as low as 37 nM.[1] Inhibition of cell proliferation and gene expression has been reported with concentrations ranging from 0.5 µM to 2.5 µM for incubation times of 48 hours to 5 days.[1]

Example Application: Inhibition of BMP-induced SMAD Phosphorylation

To verify the inhibitory activity of your prepared this compound, you can perform a Western blot analysis for phosphorylated SMAD1/5/8.

Experimental Workflow:

  • Cell Seeding: Plate cells (e.g., BMPR2-deficient pulmonary vascular smooth muscle cells or C2C12 myoblasts) and allow them to adhere overnight.[1][3]

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours.

  • Stimulation: Add a BMP ligand (e.g., BMP7 or BMP6) to the culture medium to stimulate the ALK2 pathway and incubate for the recommended time (e.g., 30-60 minutes).

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Perform Western blot analysis using antibodies against phosphorylated SMAD1/5/8 and total SMAD1/5/8 as a loading control. A significant decrease in the p-SMAD1/5/8 signal in this compound-treated cells compared to the BMP-stimulated control would confirm the inhibitor's efficacy.

Disclaimer: This product is for research use only and has not been fully validated for medical applications.[1] Always refer to the manufacturer's safety data sheet (SDS) before handling the compound. Experimental conditions, including optimal concentrations and incubation times, may need to be optimized for different cell lines and experimental setups.

References

Application Notes and Protocols for Intraperitoneal Administration of LDN-212854 in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Note: LDN-212854 as a Selective ALK2 Inhibitor

This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[1][2] It was developed as a more selective derivative of earlier BMP inhibitors like dorsomorphin and LDN-193189.[3] this compound exhibits a strong bias for ALK2 over other BMP type I receptors such as ALK1 and ALK3, and demonstrates significantly greater selectivity for BMP receptors versus the closely related TGF-β and Activin type I receptors (ALK4 and ALK5).[1][3][4]

This selectivity makes this compound a valuable chemical probe for dissecting the specific roles of ALK2-mediated signaling in various biological processes.[3][5] Its primary application in preclinical research is the in vivo inhibition of heterotopic ossification (HO), particularly in mouse models of Fibrodysplasia Ossificans Progressiva (FOP).[1][6][7] FOP is a rare genetic disorder caused by a gain-of-function mutation in the ACVR1 gene, leading to excessive bone formation in soft tissues.[3][8][9] Studies have shown that intraperitoneal administration of this compound effectively prevents HO in these mouse models, highlighting its therapeutic potential.[1][10]

Mechanism of Action: Inhibition of BMP/SMAD Signaling

Bone Morphogenetic Proteins (BMPs) are signaling molecules that bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[11] This binding leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates intracellular signaling proteins known as SMADs (specifically SMAD1, SMAD5, and SMAD8).[12][13] These phosphorylated SMADs then form a complex with SMAD4, translocate into the nucleus, and regulate the transcription of target genes involved in processes like osteogenesis.[12]

This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK2.[3][8][14] This action blocks the phosphorylation of SMAD1/5/8, thereby inhibiting the downstream signaling cascade that leads to bone formation.[1][5] Its high selectivity for ALK2 minimizes off-target effects on other signaling pathways, such as the TGF-β pathway which utilizes ALK5.[1][3]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor (ACVR2A/B, BMPRII) ALK2 Type I Receptor (ALK2) Type II Receptor->ALK2 Activates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex p-SMAD1/5/8 SMAD4 pSMAD158->Complex:f0 SMAD4 SMAD4 SMAD4->Complex:f1 NuclearComplex p-SMAD1/5/8 SMAD4 Complex->NuclearComplex Translocation TargetGenes Target Gene Transcription (e.g., Osteogenesis) NuclearComplex->TargetGenes Regulates LDN This compound

Caption: Mechanism of this compound action on the BMP/SMAD signaling pathway.

Quantitative Data Summary

The potency and selectivity of this compound have been characterized in various kinase assays. The following table summarizes its inhibitory activity.

Target KinaseIC₅₀ (nM)Selectivity Fold (vs. ALK2)Reference
ALK2 (ACVR1) 1.3 1 [2]
ALK1 (ACVRL1)~2.6~2[2]
ALK3 (BMPR1A)85.8~66[2]
ALK4 (ACVR1B)>21,400>16,400[2]
ALK5 (TGFBR1)9,275~7,135[2]

Experimental Protocol: Intraperitoneal (IP) Injection in Mice

This protocol details the preparation and intraperitoneal administration of this compound for in vivo studies in mice, based on established methodologies.[1][10]

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile 1.5 mL microcentrifuge tubes

  • 1 mL syringes

  • 25-27 gauge needles[15]

  • 70% ethanol for disinfection

  • Appropriate Personal Protective Equipment (PPE)

Reagent Preparation (Vehicle and Dosing Solution)

This compound is prepared in a vehicle suitable for IP injection to ensure solubility and bioavailability.

Vehicle Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[10]

Preparation Steps:

  • To prepare 1 mL of the final dosing solution, add the solvents sequentially in a sterile microcentrifuge tube.

  • Add 100 µL of DMSO to the required amount of this compound powder. Vortex until fully dissolved.

  • Add 400 µL of PEG300 to the solution. Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80. Mix thoroughly until the solution is clear.

  • Add 450 µL of sterile 0.9% saline to bring the final volume to 1 mL. Mix thoroughly.

  • The mixed solution should be used immediately for optimal results.[2] A fresh solution should be prepared for each injection day.

Note: The amount of this compound powder depends on the desired final concentration. For a 6 mg/kg dose in a 25g mouse with an injection volume of 100 µL, the concentration would be 1.5 mg/mL.

Dosing Regimen
  • Dosage: 6 mg/kg body weight.[1][10]

  • Frequency: Twice daily (approximately 12 hours apart).[1][10]

  • Duration: Varies by study design, typically ranging from 10 days to 4 weeks.[10]

Intraperitoneal Injection Procedure

All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Animal Restraint: Securely restrain the mouse using an appropriate technique (e.g., scruffing the neck) to expose the abdomen. Position the mouse in dorsal recumbency with its head tilted slightly downward. This causes the abdominal organs to shift cranially, reducing the risk of puncture.[16]

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[15][16] This location avoids the cecum (typically on the left side) and the bladder.

  • Disinfection: Disinfect the injection site with a 70% ethanol wipe.[16]

  • Needle Insertion: Using a 25-27G needle, insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.[15][16]

  • Aspiration: Gently pull back on the syringe plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood should appear) or an organ like the bladder (no urine should appear).[16] If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Injection: Once correct placement in the peritoneal cavity is confirmed, slowly and steadily depress the plunger to inject the full volume.

  • Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any immediate adverse reactions.

Example Experimental Workflow: In Vivo Efficacy in an FOP Mouse Model

This workflow outlines a typical experiment to assess the efficacy of this compound in preventing injury-induced heterotopic ossification in a conditional Acvr1R206H mouse model of FOP.[1][9]

Experimental_Workflow A 1. Animal Model Conditional Acvr1R206H FOP mice B 2. HO Induction Intramuscular Ad.Cre injection to induce Acvr1R206H expression and muscle injury A->B C 3. Group Allocation (n=X per group) Randomly assign mice to treatment cohorts B->C D1 Vehicle Control Group IP Injection, twice daily C->D1 D2 This compound Group 6 mg/kg IP Injection, twice daily C->D2 E 4. Treatment Period Administer treatments for a defined period (e.g., 4 weeks) D1->E D2->E F 5. Outcome Assessment Monitor HO formation E->F G1 In Vivo Imaging (X-ray, micro-CT) F->G1 G2 Ex Vivo Analysis (Histology, Alizarin Red/ Alcian Blue Staining) F->G2 H 6. Data Analysis Quantify HO volume and compare treatment groups G1->H G2->H

Caption: Workflow for testing this compound efficacy in a mouse model of FOP.

References

Application Note: Western Blot Analysis of pSMAD1/5/8 Inhibition by LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bone Morphogenetic Protein (BMP) signaling pathway is a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, playing essential roles in embryonic development, tissue homeostasis, and cellular processes such as differentiation, proliferation, and apoptosis.[1][2] Signal transduction is initiated when a BMP ligand binds to a complex of BMP type I and type II serine/threonine kinase receptors.[2][3] This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs): SMAD1, SMAD5, and SMAD8 (also referred to as SMAD9).[2][3][4]

Phosphorylated SMAD1/5/8 (pSMAD1/5/8) then forms a complex with the common mediator SMAD4, translocates to the nucleus, and regulates the transcription of target genes.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP).[3]

LDN-212854 is a potent and selective small-molecule inhibitor of the BMP type I receptor kinase ALK2 (ACVR1). It exhibits high selectivity for ALK2 over other BMP type I receptors like ALK3 and significantly greater selectivity for BMP versus TGF-β signaling pathways.[1] By inhibiting ALK2, this compound effectively blocks the downstream phosphorylation of SMAD1/5/8, making it a valuable tool for studying ALK2-mediated processes and a potential therapeutic agent.[1] This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation.

Principle of the Assay

Western blotting is an immunological technique used to detect specific proteins in a sample. This protocol describes the use of Western blotting to measure the levels of phosphorylated SMAD1/5/8 in cell lysates. Cells are first stimulated with a BMP ligand (e.g., BMP6 or BMP7) to induce SMAD1/5/8 phosphorylation.[1][5] In parallel, cells are pre-treated with varying concentrations of this compound before BMP stimulation to assess its inhibitory activity.

Following treatment, total protein is extracted, separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and transferred to a membrane. The membrane is then probed with a primary antibody specific to the phosphorylated forms of SMAD1, SMAD5, and SMAD8. A secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is used for detection via chemiluminescence. By comparing the intensity of the pSMAD1/5/8 band between different treatment groups, the efficacy of this compound as an inhibitor can be quantified. Total SMAD1/5/8 and a housekeeping protein (e.g., GAPDH, β-actin) are often probed as loading controls.

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPR2 BMPR-II ALK2 ALK2 (BMPR-I) BMPR2->ALK2 2. Activation/ Phosphorylation SMAD158 SMAD1/5/8 ALK2->SMAD158 3. Phosphorylation pSMAD158 pSMAD1/5/8 SMAD158->pSMAD158 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Transcription Complex->Gene 5. Nuclear Translocation & Gene Regulation BMP BMP Ligand (e.g., BMP6, BMP7) BMP->BMPR2 1. Binding LDN This compound LDN->ALK2 Inhibition

Caption: BMP/SMAD signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on BMP-induced SMAD1/5/8 phosphorylation can be quantified by densitometry of Western blot bands. The data below is representative of results obtained from treating human submandibular gland (HSG) cells with BMP6 in the presence or absence of this compound.[5]

Treatment GrouppSMAD1/5/8 Level (Fold Change vs. Untreated)Standard Error of Mean (SEM)
Untreated Control1.0N/A
BMP6 (25 ng/mL)3.3± 0.0
BMP6 (25 ng/mL) + this compound (60 nM)2.0± 0.1

Table 1: Quantitative analysis of pSMAD1/5/8 levels following treatment with BMP6 and this compound. Data shows that this compound significantly reduces BMP6-induced phosphorylation of SMAD1/5/8.[5]

Experimental Protocols

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., C2C12, HSG) - Starve cells (optional) - Pre-treat with this compound - Stimulate with BMP ligand B 2. Protein Extraction - Wash cells with cold PBS - Lyse cells in RIPA buffer with inhibitors A->B C 3. Protein Quantification - Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE - Prepare protein samples with Laemmli buffer - Load equal protein amounts onto polyacrylamide gel - Run electrophoresis to separate proteins by size C->D E 5. Protein Transfer - Transfer separated proteins from gel to PVDF membrane D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA or milk) - Incubate with primary antibody (anti-pSMAD1/5/8) - Wash - Incubate with HRP-conjugated secondary antibody E->F G 7. Detection & Analysis - Add chemiluminescent substrate (ECL) - Image the blot - Perform densitometry analysis F->G

Caption: General workflow for Western blot analysis of pSMAD1/5/8.
  • Cell Line: C2C12 (mouse myoblast), HSG (human submandibular gland), or other BMP-responsive cell line.

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents for Treatment:

    • Recombinant Human BMP ligand (e.g., BMP6, BMP7).

    • This compound (dissolved in DMSO).

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-SMAD1/5/8 (Ser463/465).[6][7]

    • Rabbit anti-SMAD1.

    • Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.[6]

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) Western Blotting Substrate.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal signaling.

  • Pre-incubate cells with the desired concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle control (DMSO) for 1-2 hours.

  • Add the BMP ligand (e.g., 25 ng/mL BMP6 or 20 ng/mL BMP7) to the culture medium.[1][5] Include a non-stimulated control well.

  • Incubate for the desired time, typically 30-60 minutes, to achieve peak pSMAD1/5/8 levels.[1]

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold lysis buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (containing the protein) to a new tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

  • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF membrane.[8] Ensure the membrane is activated with methanol prior to use.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6][9]

  • Incubate the membrane with the primary antibody against pSMAD1/5/8 (e.g., diluted 1:1000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[6]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., diluted 1:2000 in 5% milk/TBST) for 1 hour at room temperature.[8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • (Optional) To probe for total SMAD or a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Quantify the band intensities for pSMAD1/5/8, total SMAD (if applicable), and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the pSMAD1/5/8 signal to the loading control signal for each lane to correct for loading differences.

  • Express the results as a fold change relative to the untreated or vehicle-treated control.

Mechanism_of_Action cluster_0 Standard Pathway cluster_1 Inhibited Pathway ALK2_active Active ALK2 Kinase pSMAD_high High pSMAD1/5/8 Levels ALK2_active->pSMAD_high Phosphorylates ALK2_inhibited Inhibited ALK2 Kinase pSMAD_low Low pSMAD1/5/8 Levels ALK2_inhibited->pSMAD_low Phosphorylation Blocked LDN This compound LDN->ALK2_inhibited Binds to ATP pocket

Caption: Logical diagram of this compound's mechanism of action on pSMAD1/5/8.

References

Application Note: Alkaline Phosphatase Assay for Characterizing the ALK2 Inhibitor, LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkaline phosphatase (ALP) is a key enzyme and early marker for osteoblast differentiation.[1][2] Its expression is largely regulated by the Bone Morphogenetic Protein (BMP) signaling pathway.[3][4] BMP ligands, such as BMP4 or BMP6, initiate this cascade by binding to a complex of type I and type II serine/threonine kinase receptors.[5][6] Specifically, BMP6 signals primarily through the type I receptor Activin A receptor type I (ACVR1), also known as activin receptor-like kinase 2 (ALK2).[5][7][8] Upon activation, the receptor complex phosphorylates intracellular SMAD proteins (SMAD1/5/8), which then translocate to the nucleus to regulate the transcription of target genes, including ALP, driving osteogenic differentiation.[5][6]

LDN-212854 is a potent and selective small molecule inhibitor of BMP type I receptor kinases, demonstrating a particular bias for ALK2.[7][9] It is a derivative of dorsomorphin and was developed to have greater selectivity for ALK2 over other BMP receptors like ALK3, and significantly less activity against TGF-β and Activin receptors.[7][9] This application note details the use of a colorimetric alkaline phosphatase assay to functionally characterize the inhibitory activity of this compound on BMP-induced osteogenic differentiation in vitro. This assay serves as a robust method for determining the cellular potency (e.g., IC50) of inhibitors targeting the BMP/ALK2 pathway.[3]

Signaling Pathway Overview

The diagram below illustrates the BMP/ALK2 signaling pathway and the mechanism of inhibition by this compound. BMP ligands facilitate the formation of a receptor complex, leading to SMAD phosphorylation and subsequent induction of ALP gene expression. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK2 to block the downstream signaling cascade.[9][10]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP Ligand BMP Ligand (e.g., BMP6) Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 ALK2 (Type I Receptor) BMP Ligand->ALK2 Binds Type II Receptor->ALK2 Activates SMAD SMAD1/5/8 ALK2->SMAD Phosphorylates This compound This compound This compound->ALK2 Inhibits pSMAD pSMAD1/5/8 ALP Gene ALP Gene Transcription pSMAD->ALP Gene Translocates to Nucleus SMAD->pSMAD ALP Protein Alkaline Phosphatase (ALP) Protein ALP Gene->ALP Protein Translation ALP_Assay_Workflow A 1. Seed C2C12 cells in a 96-well plate and culture for 24h B 2. Starve cells in low-serum media (0.5% FBS) for 4-6h A->B C 3. Pre-treat with serial dilutions of this compound for 1 hour B->C D 4. Add BMP ligand (e.g., BMP6) to induce differentiation C->D E 5. Incubate for 72 hours D->E F 6. Wash cells with PBS and lyse E->F G 7. Transfer lysate to a new plate F->G K 11. Perform BCA assay on remaining lysate for protein normalization F->K H 8. Add pNPP substrate and incubate for 30-60 min G->H I 9. Add Stop Solution (1N NaOH) H->I J 10. Measure Absorbance at 405 nm I->J L 12. Calculate Relative ALP Activity and determine IC50 J->L K->L

References

Application Notes and Protocols for LDN-212854 Dissolution

Author: BenchChem Technical Support Team. Date: November 2025

These guidelines are intended for researchers, scientists, and drug development professionals on the proper dissolution and handling of LDN-212854 for experimental use.

Introduction

This compound is a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptor kinases ALK1 and ALK2, with IC50 values of 2.4 nM and 1.3 nM, respectively[1]. It displays significant selectivity for BMP signaling over TGF-β signaling[2][3]. This selectivity makes it a valuable tool for investigating the specific roles of ALK1 and ALK2 in various biological processes and a potential therapeutic agent for conditions associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP)[1][3][4][5]. Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.

Solubility Data

This compound is a solid compound that requires appropriate solvents for dissolution. Its solubility in common laboratory solvents is summarized in the table below.

SolventSolubility (In Vitro)Solubility (In Vivo Preparation)
DMSO≥ 30 mg/mL (≥ 73.80 mM)[1]10% of final solution volume[1][6]
EthanolInsoluble[2]Not recommended
WaterInsoluble[2]Not recommended for direct dissolution
2eq.HClSoluble to 50 mMNot specified
PEG300, Tween-80, SalineNot applicable for direct dissolutionUsed in combination for in vivo formulations[1][6]
SBE-β-CD in salineNot applicable for direct dissolutionUsed in combination for in vivo formulations[1]

Note: "≥" indicates that the substance is soluble, but the saturation point is not known[1]. For in vivo preparations, this compound is typically prepared as a suspension[1][6].

Experimental Protocols

In Vitro Stock Solution Preparation (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for most in vitro cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required amount of this compound and DMSO. The molecular weight of this compound is 406.48 g/mol [1]. To prepare 1 mL of a 10 mM stock solution, you will need 4.06 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 4.06 mg of this compound.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one year or at -80°C for up to two years[1][6].

In Vivo Formulation Preparation

For in vivo experiments, this compound is typically administered as a suspension. Below are two common protocols for preparing a 2.5 mg/mL suspension. The final working solution for in vivo experiments should be prepared fresh on the day of use[6].

Protocol 1: DMSO, PEG300, Tween-80, and Saline Formulation

This formulation is suitable for intraperitoneal injection[1][6].

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% sodium chloride in sterile water)

  • Sterile tubes

  • Vortex mixer

  • Ultrasonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • For a final concentration of 2.5 mg/mL, the solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[1].

  • To prepare 1 mL of the final formulation, add the solvents sequentially:

    • Start with 100 µL of the 25 mg/mL this compound stock in DMSO.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until uniform.

    • Add 450 µL of saline to bring the final volume to 1 mL.

  • Vortex the suspension thoroughly. If precipitation occurs, sonication may be used to create a more uniform suspension[1].

Protocol 2: DMSO and SBE-β-CD in Saline Formulation

This formulation is an alternative for in vivo administration[1].

Materials:

  • This compound powder

  • DMSO

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline

  • Sterile tubes

  • Vortex mixer

  • Ultrasonicator (optional)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • The final solvent composition will be 10% DMSO and 90% (20% SBE-β-CD in saline)[1].

  • To prepare 1 mL of a 2.5 mg/mL final suspension, add 100 µL of the 25 mg/mL this compound stock in DMSO to 900 µL of 20% SBE-β-CD in saline.

  • Vortex the mixture thoroughly. Sonication can be used to aid in creating a uniform suspension[1].

Storage and Stability

Proper storage is crucial to maintain the activity of this compound.

  • Solid Form: Store the powder at -20°C for up to 3 years or at 4°C for up to 2 years[1].

  • Solutions: Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 1 year or -80°C for up to 2 years[1][6]. Avoid repeated freeze-thaw cycles[6]. It is generally recommended to use prepared solutions as soon as possible, ideally within one month when stored at -20°C[7].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow for its preparation.

LDN212854_Signaling_Pathway BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 Binds ALK1_2 ALK1/ALK2 (BMP Type I Receptor) BMPR2->ALK1_2 Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 ALK1_2->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD1_5_8->pSMAD1_5_8 Complex SMAD Complex pSMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression LDN212854 This compound LDN212854->ALK1_2 Inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

LDN212854_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate until fully dissolved dissolve->vortex choice Select Experiment Type vortex->choice invitro In Vitro Experiment choice->invitro In Vitro invivo In Vivo Experiment choice->invivo In Vivo aliquot Aliquot Stock Solution invitro->aliquot prepare_suspension Prepare Suspension (e.g., with PEG300, Tween-80) invivo->prepare_suspension store Store at -20°C or -80°C aliquot->store end End store->end use_fresh Use Immediately prepare_suspension->use_fresh use_fresh->end

Caption: Workflow for preparing this compound solutions for experiments.

References

Application Notes: LDN-212854 in Hepatocellular Carcinoma (HCC) Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

LDN-212854 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase ALK2 (Activin A receptor type I), also known as ACVR1.[1] It functions as an ATP-competitive inhibitor, binding to the kinase hinge region of ALK2.[2] While it also shows potent inhibition of ALK1, it demonstrates significantly weaker activity against ALK3 and has over 130-fold selectivity for ALK2 versus the TGF-β receptor ALK5.[3][4] In the context of hepatocellular carcinoma (HCC), BMP signaling, particularly through the BMP9-ID1 axis, has been implicated in promoting cancer stem cell (CSC) properties.[5] this compound suppresses HCC tumor progression by inhibiting this pathway, making it a valuable tool for preclinical cancer research.[3][5]

These notes provide detailed protocols and data for researchers utilizing this compound to study HCC in vitro and in vivo.

Data Presentation

The following tables summarize the quantitative data regarding the activity and efficacy of this compound.

Table 1: Inhibitory Potency (IC₅₀) of this compound

TargetIC₅₀ ValueAssay SystemReference
ALK2 (ACVR1)1.3 nMBiochemical Assay[3]
ALK12.40 nMBiochemical Assay[3]
Constitutively-active ALK216 nMCell-based Assay[4]
BMP7-induced pSMAD1/5/837 nMCell-based Assay (BMPR2⁻/⁻ cells)[3][5]
IL-6-induced Hepcidin~125 nMCell-based Assay (HepG2 cells)[4]
Constitutively-active ALK5~2 µMCell-based Assay[4]

Table 2: In Vitro Effects of this compound on HCC Cell Lines

Cell LinesConcentrationDurationEffectReference
Huh7, MT2.5 µM5 daysInhibition of cell proliferation[3][5]
Huh7, MT0.5 µM48 hoursSuppression of ID1 and EpCAM expression[3][5]

Table 3: In Vivo Efficacy of this compound in an HCC Xenograft Model

Animal ModelCell LinesDosage & AdministrationDurationEffectReference
Nude MiceHuh7 or MT cells6 mg/kg, Intraperitoneal (IP) injection, twice daily10-14 daysInhibited tumor growth; reduced spheroid/colony formation[3][5]

Signaling Pathway and Mechanisms

This compound exerts its anti-cancer effects in HCC by targeting the BMP/ALK2 signaling pathway. Upon binding of a BMP ligand (e.g., BMP7, BMP9), the ALK2 receptor kinase phosphorylates downstream signaling molecules SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex and translocate to the nucleus to regulate the expression of target genes, including the inhibitor of DNA binding 1 (ID1) and Epithelial Cell Adhesion Molecule (EpCAM), which are associated with cancer stemness and proliferation. This compound blocks the kinase activity of ALK2, thereby preventing SMAD phosphorylation and suppressing the expression of ID1 and EpCAM.[3][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPRII BMPRII ReceptorComplex Receptor Complex BMPRII->ReceptorComplex ALK2 ALK2 ALK2->ReceptorComplex SMAD158 SMAD1/5/8 ReceptorComplex->SMAD158 Activates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Phosphorylation ID1 ID1 Expression pSMAD158->ID1 Upregulates EpCAM EpCAM Expression pSMAD158->EpCAM Upregulates Proliferation HCC Proliferation & Cancer Stemness ID1->Proliferation EpCAM->Proliferation BMP_Ligand BMP Ligand (e.g., BMP9) BMP_Ligand->ReceptorComplex Binds LDN This compound LDN->ALK2 Inhibits

Caption: this compound mechanism of action in HCC.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

  • Cell Lines: Use human hepatocellular carcinoma cell lines such as Huh7 or HepG2.

  • Culture Medium: Grow cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.

Protocol 2: In Vitro Treatment with this compound

  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.5 µM or 2.5 µM).

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as used in the highest concentration of the drug treatment group.

  • Procedure: Remove the old medium from cultured cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control.

G start Start: Seed HCC cells in multi-well plate incubate1 Incubate for 24h (allow cells to attach) start->incubate1 prepare Prepare this compound and Vehicle Control incubate1->prepare treat Treat cells with This compound or Vehicle prepare->treat incubate2 Incubate for specified duration (e.g., 48h or 5 days) treat->incubate2 endpoint Endpoint Analysis incubate2->endpoint analysis Cell Proliferation Assay (Protocol 3) OR Western Blot (Protocol 4) OR qRT-PCR (Protocol 5) endpoint->analysis

Caption: General workflow for in vitro HCC cell line experiments.

Protocol 3: Cell Proliferation Assay (Crystal Violet)

This protocol is based on the reported conditions of 2.5 µM this compound for 5 days.[3][5]

  • Seeding: Seed 2,000-5,000 Huh7 or MT cells per well in a 96-well plate. Allow them to attach overnight.

  • Treatment: Treat cells with 2.5 µM this compound or vehicle control as described in Protocol 2.

  • Incubation: Incubate the plate for 5 days.

  • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.

  • Staining: Discard the PFA and wash with PBS. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes.

  • Washing: Remove the Crystal Violet solution and wash the plate thoroughly with water until the background is clean. Air dry the plate completely.

  • Solubilization: Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570-590 nm using a microplate reader.

Protocol 4: Western Blot for Phospho-SMAD1/5/8

This protocol is adapted for HCC cells based on the general methodology of inhibiting SMAD phosphorylation.[3][5]

  • Seeding & Treatment: Seed 1x10⁶ Huh7 cells in a 6-well plate. After 24 hours, starve the cells in a serum-free medium for 6-12 hours.

  • Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 0-1000 nM) for 1-2 hours.

  • Stimulation: Stimulate the cells with a BMP ligand (e.g., 20 ng/mL BMP7 or 10 ng/mL BMP9) for 30-60 minutes.

  • Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Phospho-SMAD1/5/8, total SMAD1, and a loading control (e.g., GAPDH or β-Actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and an imaging system.

Protocol 5: Quantitative RT-PCR (qPCR) for ID1 and EpCAM Expression

This protocol is based on the reported conditions of 0.5 µM this compound for 48 hours.[3][5]

  • Seeding & Treatment: Seed 5x10⁵ Huh7 or MT cells in a 6-well plate. After 24 hours, treat the cells with 0.5 µM this compound or vehicle control for 48 hours.

  • RNA Extraction: Wash cells with PBS and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green master mix and primers specific for ID1, EpCAM, and a housekeeping gene (e.g., GAPDH, ACTB).

  • Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated group compared to the vehicle control.

Protocol 6: HCC Xenograft Mouse Model

This protocol is based on the reported in vivo study.[3][5] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use 4-6 week old immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Cell Preparation: Harvest exponentially growing Huh7 or MT cells, wash with serum-free medium, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5x10⁷ cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5x10⁶ cells) into the flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Drug Formulation: Prepare the dosing solution. A published protocol suggests a suspended solution of 2.5 mg/mL by adding 100 μL of a 25.0 mg/mL DMSO stock to 400 μL PEG300, mixing, adding 50 μL Tween-80, mixing, and then adding 450 μL Saline.[3]

  • Administration: Administer this compound (6 mg/kg) or vehicle control via intraperitoneal (IP) injection twice daily for 10-14 days.

  • Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weight measurement, and further analysis (e.g., histology, Western blot).

G start Start: Inject HCC cells subcutaneously into mice monitor Monitor tumor growth (caliper measurements) start->monitor randomize Randomize mice into groups when tumors are ~100 mm³ monitor->randomize treat Treat daily with This compound (6 mg/kg, IP) or Vehicle Control randomize->treat monitor2 Continue monitoring tumor volume and body weight treat->monitor2 monitor2->treat Repeat daily endpoint Endpoint (Day 10-14): Euthanize mice monitor2->endpoint analysis Excise tumors Measure tumor weight/volume Perform downstream analysis endpoint->analysis

Caption: Workflow for an in vivo HCC xenograft study.

References

Troubleshooting & Optimization

LDN-212854 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with the selective ALK2 inhibitor, LDN-212854.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It has been reported to dissolve at concentrations of ≥ 30 mg/mL (73.80 mM) and 10.42 mg/mL (25.63 mM) in DMSO.[1][2] For in vivo applications, complex formulations involving DMSO, PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described.[1]

Q2: My this compound powder is not dissolving completely in DMSO. What should I do?

A2: If you experience difficulty dissolving this compound, gentle warming of the solution to 45°C or sonication can aid in dissolution.[2] Ensure the DMSO is of high purity and anhydrous, as water content can affect solubility.

Q3: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A3: this compound is practically insoluble in water and ethanol.[3] Therefore, it is not recommended to dissolve it directly in aqueous solutions. A concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous buffer or media to the final desired concentration.

Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous experimental medium. How can I prevent this?

A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound. To mitigate this:

  • Use a higher percentage of serum or protein (like BSA) in your cell culture medium: Proteins can help to keep the compound in solution.

  • Decrease the final concentration of DMSO: While a DMSO stock is necessary, the final concentration in your experiment should be kept as low as possible (typically <0.5%) to minimize both toxicity and precipitation.

  • Vortex or mix the solution immediately and thoroughly after adding the DMSO stock: This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • For in vivo studies, consider specialized formulations: Formulations using co-solvents and excipients like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) can improve solubility and bioavailability.[1]

Solubility Data

SolventConcentrationNotes
DMSO≥ 30 mg/mL (73.80 mM)-
DMSO10.42 mg/mL (25.63 mM)Sonication recommended[2]
10% DMSO + 90% (20% SBE-β-CD in saline)2.5 mg/mL (6.15 mM)Suspended solution, requires sonication[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2.5 mg/mLSuspended solution for in vivo use[4]
WaterInsoluble-
EthanolInsoluble-

Troubleshooting Guide

Problem 1: I see a precipitate in my cell culture plate after adding this compound.

  • Question: Did you observe the precipitation immediately after adding the compound or after some time?

    • Answer: If precipitation occurred immediately, it is likely due to poor mixing or the final concentration of the compound exceeding its solubility limit in the culture medium. Try pre-mixing the diluted compound in a small volume of medium before adding it to the well and ensure rapid and thorough mixing. If the issue persists, consider lowering the final concentration of this compound.

  • Question: What is the final concentration of DMSO in your experiment?

    • Answer: High concentrations of DMSO can cause the compound to crash out of solution when diluted into an aqueous environment. Ensure the final DMSO concentration is below 0.5%. You may need to prepare a more dilute DMSO stock solution to achieve this.

Problem 2: My experimental results with this compound are inconsistent.

  • Question: How are you preparing your working solutions?

    • Answer: Inconsistent results can arise from inaccurate dilutions or incomplete dissolution of the stock solution. Always ensure your DMSO stock solution is fully dissolved before making dilutions. Visually inspect for any particulate matter. It is also recommended to prepare fresh dilutions for each experiment from a frozen stock solution to avoid degradation.

  • Question: How are you storing your this compound stock solution?

    • Answer: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] In solvent, it should be stored at -80°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 406.48 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 246 µL of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37-45°C or sonicate to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

In Vitro Inhibition of BMP-induced SMAD1/5/8 Phosphorylation

This protocol is a general guideline and may need to be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Seed your cells of interest (e.g., C2C12 myoblasts) in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound DMSO stock solution in serum-free or low-serum cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

    • Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with the inhibitor for 1-2 hours.

  • BMP Stimulation:

    • Prepare a solution of a Bone Morphogenetic Protein (BMP), such as BMP6 or BMP7, in serum-free or low-serum medium at a concentration known to induce SMAD1/5/8 phosphorylation in your cell line (e.g., 10-50 ng/mL).

    • Add the BMP solution to the wells containing the inhibitor or vehicle control.

    • Incubate for the desired time to induce SMAD phosphorylation (typically 30-60 minutes).

  • Cell Lysis and Analysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

    • Analyze the phosphorylation status of SMAD1/5/8 by Western blotting using antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.

Visualizations

LDN_212854_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Recruits and Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD4 SMAD4 p-SMAD1/5/8->SMAD4 Complexes with SMAD Complex SMAD Complex Target Gene Expression Target Gene Expression SMAD Complex->Target Gene Expression Translocates and Regulates This compound This compound This compound->ALK2 (Type I Receptor) Inhibits

Caption: this compound inhibits the BMP signaling pathway by targeting the ALK2 receptor.

Experimental_Workflow A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions of This compound in medium A->C B Seed cells in multi-well plate D Pre-incubate cells with This compound or vehicle B->D C->D E Stimulate with BMP ligand D->E F Lyse cells E->F G Analyze p-SMAD levels (e.g., Western Blot) F->G

Caption: Workflow for an in vitro experiment to test the inhibitory effect of this compound.

References

Potential off-target effects of LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using LDN-212854. The information is designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its intended signaling pathway?

A1: this compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as Activin receptor-like kinase 2 (ALK2).[1][2][3] It is designed to block the BMP signaling pathway, which plays a crucial role in bone formation and tissue homeostasis.[1] this compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK2 to prevent the phosphorylation of downstream signaling molecules like SMAD1/5/8.[4][5][6]

Q2: I am observing effects in my experiment that seem unrelated to ALK2 inhibition. What are the known off-target effects of this compound?

A2: While this compound is highly selective for ALK2, it can exhibit off-target activity, particularly at higher concentrations. Kinase profiling has revealed that at a concentration of 1 µM, this compound can inhibit other kinases. Significant off-target inhibition has been observed for RIPK2, ABL1, and PDGFR-β, with IC50 values below 100 nM.[1] Less potent inhibition is seen against PDGFR-α, VEGFR2, and KIT, with IC50 values greater than 300 nM.[1] It is crucial to consider these potential off-target effects when interpreting experimental results.

Q3: My results show unexpected inhibition of the TGF-β signaling pathway. Is this a known effect of this compound?

A3: this compound was specifically developed to have high selectivity for the BMP pathway over the closely related Transforming Growth Factor-β (TGF-β) pathway.[1] It exhibits a very high selectivity for ALK2 over the TGF-β type I receptor ALK5, with a selectivity ratio of approximately 7000-fold.[1] In cellular assays, this compound showed almost no inhibition of TGF-β1-induced SMAD2 phosphorylation at concentrations up to 25 µM.[1] If you are observing significant TGF-β pathway inhibition, it could be due to exceptionally high concentrations of the compound, or other experimental variables.

Q4: I am trying to differentiate between the effects on different BMP type I receptors. How selective is this compound for ALK2 over other BMP receptors like ALK1 and ALK3?

A4: this compound does exhibit a preference for ALK2 over other BMP type I receptors, ALK1 and ALK3.[1] This selectivity allows for more specific interrogation of ALK2-mediated signaling.[1] While not completely specific, this bias makes it a valuable tool for studying the distinct roles of ALK2.

Q5: What is the mechanism that confers this compound its high selectivity for ALK2?

A5: The high selectivity of this compound for ALK2 is attributed to its chemical structure, specifically the 5-quinoline moiety.[4] This feature allows for a distinct pattern of water-mediated hydrogen bonds with Lys235 and Glu248 within the ALK2 kinase domain.[4][5][6] This interaction is less favorable in the kinase domain of other receptors like ALK5, contributing to its selectivity.[2][3]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected cellular phenotype unrelated to BMP signaling. Off-target kinase inhibition (e.g., RIPK2, ABL1, PDGFR-β).1. Perform a dose-response experiment to determine the lowest effective concentration for ALK2 inhibition. 2. Use a structurally different ALK2 inhibitor as a control to confirm the phenotype is specific to ALK2 inhibition. 3. Directly assay the activity of suspected off-target kinases in your experimental system.
Inhibition of TGF-β signaling (e.g., reduced pSMAD2 levels). 1. Concentration of this compound is too high. 2. Reagent contamination or experimental artifact.1. Verify the concentration of your this compound stock solution. 2. Test a range of lower concentrations. 3. Include a positive control for TGF-β signaling (e.g., TGF-β1 treatment) and a negative control (vehicle).
Variability in the inhibition of different BMP ligands (e.g., BMP2 vs. BMP7). Differential receptor utilization by BMP ligands.This compound is more potent against ALK2-preferring ligands like BMP6 and BMP7. For ligands that can also signal through ALK3, such as BMP2 and BMP4, higher concentrations of this compound may be required for complete inhibition. Consider this when designing and interpreting your experiments.[7]
Lack of inhibitory effect. 1. Degradation of the compound. 2. Incorrect concentration calculation. 3. Cell type is not responsive to BMP signaling.1. Ensure proper storage of this compound (as per manufacturer's instructions). 2. Confirm the molecular weight and recalculate the concentration. 3. Verify the expression of ALK2 and downstream SMADs in your cell line.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Profile of this compound
Target KinaseIC50 (nM)Notes
Primary Targets (BMP Receptors)
ALK2 (ACVR1)Potent (nanomolar)Primary target.[1]
ALK1Less potent than ALK2Exhibits some selectivity for ALK2 over ALK1.[1]
ALK3Less potent than ALK2Exhibits some selectivity for ALK2 over ALK3.[1]
TGF-β Receptors
ALK5 (TGFBR1)>7000-fold less potent than ALK2High selectivity for BMP over TGF-β receptors.[1]
Key Off-Targets
RIPK2< 100Significant off-target activity.[1]
ABL1< 100Significant off-target activity.[1]
PDGFR-β< 100Significant off-target activity.[1]
PDGFR-α> 300Weaker off-target activity.[1]
VEGFR2 (KDR)> 300Weaker off-target activity.[1]
KIT> 300Weaker off-target activity.[1]

Experimental Protocols

Kinase Profiling Assay (General Methodology)

A representative method for assessing the off-target effects of this compound involves screening against a broad panel of kinases.

  • Compound Preparation : this compound is typically dissolved in DMSO to create a high-concentration stock solution. This is then serially diluted to the desired screening concentrations (e.g., 100 nM and 1 µM).[1]

  • Kinase Panel : A large panel of purified, active human kinases (e.g., 198 kinases) is used.[1]

  • Assay Principle : The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Procedure :

    • Kinase, substrate, and ATP are combined in a buffer solution.

    • This compound or a vehicle control (DMSO) is added to the reaction mixture.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis : The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to the vehicle control. IC50 values are determined by fitting the dose-response data to a suitable equation.

Cellular Assay for BMP and TGF-β Signaling Inhibition

This protocol assesses the functional inhibition of BMP and TGF-β pathways in a cellular context.

  • Cell Culture : A responsive cell line (e.g., BMPR2-/- mouse embryonic fibroblasts) is cultured to sub-confluency.[1]

  • Compound Treatment : Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Ligand Stimulation :

    • For BMP pathway analysis, cells are stimulated with a BMP ligand (e.g., 5 ng/mL BMP7) for a short period (e.g., 30 minutes) to induce SMAD1/5/8 phosphorylation.[1]

    • For TGF-β pathway analysis, cells are stimulated with a TGF-β ligand (e.g., 5 ng/mL TGF-β1) for 30 minutes to induce SMAD2 phosphorylation.[1]

  • Cell Lysis : After stimulation, cells are washed and lysed to extract total protein.

  • Western Blot Analysis :

    • Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for phosphorylated SMAD1/5/8, total SMAD1, phosphorylated SMAD2, and total SMAD2. A loading control (e.g., β-actin or GAPDH) should also be used.

    • The membrane is then incubated with appropriate secondary antibodies and visualized using a chemiluminescence detection system.

  • Data Analysis : The band intensities for phosphorylated SMADs are normalized to the total SMAD levels or the loading control. The inhibitory effect of this compound is determined by comparing the levels of phosphorylated SMADs in treated versus untreated, ligand-stimulated cells.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP_ligand->TypeII_R binds TypeI_R Type I Receptor (ALK2) TypeII_R->TypeI_R recruits & phosphorylates pSMAD pSMAD1/5/8 TypeI_R->pSMAD phosphorylates SMAD1/5/8 LDN This compound LDN->TypeI_R inhibits SMAD_complex SMAD Complex pSMAD->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex binds Gene_expression Target Gene Expression SMAD_complex->Gene_expression translocates & regulates Troubleshooting_Workflow start Unexpected Experimental Result q1 Is the effect related to known off-targets? start->q1 action1 Lower this compound concentration. Use orthogonal inhibitor. q1->action1 Yes q2 Is TGF-β signaling inhibited? q1->q2 No a1_yes Yes a1_no No end Consult further literature or contact technical support. action1->end action2 Verify compound concentration. Check for contamination. q2->action2 Yes q3 Is there a complete lack of inhibition? q2->q3 No a2_yes Yes a2_no No action2->end action3 Check compound integrity. Verify cell responsiveness. q3->action3 Yes q3->end No a3_yes Yes a3_no No action3->end

References

Technical Support Center: Optimizing LDN-212854 for ALK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LDN-212854, a potent and selective inhibitor of Activin receptor-like kinase 2 (ALK2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule inhibitor that specifically targets the ALK2 kinase, also known as ACVR1. It functions as a type I ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2 kinase domain.[1][2][3][4] This binding event prevents the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8, thereby inhibiting the bone morphogenetic protein (BMP) signaling pathway.[5][6] The specificity of this compound for ALK2 is attributed to a distinct pattern of water-mediated hydrogen bonds involving key amino acid residues within the kinase domain.[1][2][3][4]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for ALK2 over other BMP type I receptors and TGF-β type I receptors.[2][7] It is significantly more selective for ALK2 compared to its predecessor, LDN-193189.[1] However, researchers should be aware of potential off-target activity, notably against RIPK2, ABL1, and PDGFRβ kinases, especially at higher concentrations.[7][8]

Inhibitory Potency (IC50) of this compound Against Various Kinases

KinaseIC50 (nM)Reference
ALK2 (ACVR1)1.3[5][8]
ALK1 (ACVR1L)2.4[5][8]
ALK3 (BMPR1A)85.8[8]
RIPK2< 100[8]
ABL1< 100[8]
PDGFRβ< 100[8]

Q3: What are the recommended starting concentrations for in vitro experiments?

The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on its low nanomolar IC50 for ALK2, a starting concentration range of 10-100 nM is recommended for most cell-based assays.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. For example, in C2C12 cells, this compound inhibited BMP6-induced alkaline phosphatase activity with an IC50 of approximately 10 nM.[7]

Q4: How should I prepare and store this compound?

This compound is typically supplied as a crystalline solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.[5][6] This stock solution should be stored at -20°C or -80°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or weak inhibition of ALK2 signaling (e.g., no reduction in pSMAD1/5/8 levels) Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell type or experimental setup.Perform a dose-response experiment (e.g., 1 nM to 1 µM) to determine the optimal inhibitory concentration.
Inhibitor degradation: Improper storage or handling may have led to the degradation of the compound.Prepare a fresh stock solution of this compound from a new vial. Always store stock solutions at -20°C or -80°C.
Cellular context: The specific cell line may have altered signaling pathways or drug efflux pumps that reduce the effective intracellular concentration of the inhibitor.Consider using a different cell line or a higher concentration of the inhibitor. Verify ALK2 expression in your cell line.
Ligand choice: The inhibitory activity of this compound is more potent against ALK2-favoring ligands like BMP6 and BMP7, and less so against ALK3-favoring ligands like BMP2 and BMP4.[1][9]Use a ligand that predominantly signals through ALK2, such as BMP6 or BMP7, to assess ALK2-specific inhibition.
Observed cell toxicity or unexpected off-target effects High inhibitor concentration: Concentrations significantly above the IC50 for ALK2 may lead to off-target effects or general cytotoxicity.Use the lowest effective concentration determined from your dose-response experiment. Consider testing for known off-targets like RIPK2 if relevant to your experimental system.[7]
High DMSO concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be too high.Ensure the final DMSO concentration is below 0.1%. Prepare intermediate dilutions of your stock solution if necessary.
Inconsistent results between experiments Variability in experimental conditions: Differences in cell density, incubation times, or reagent preparation can lead to variability.Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent preparation protocols.
Inhibitor precipitation: The inhibitor may precipitate out of solution, especially at higher concentrations or in certain media.Visually inspect your working solutions for any signs of precipitation. If necessary, sonicate briefly or prepare fresh dilutions.

Experimental Protocols

In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This protocol quantifies ALK2 kinase activity by measuring the amount of ADP produced.

  • Prepare Reagents:

    • Recombinant human ALK2 kinase domain.

    • Kinase substrate (e.g., casein).

    • This compound serially diluted in kinase buffer.

    • ADP-Glo™ Kinase Assay reagents (Promega).

  • Kinase Reaction:

    • In a 96-well plate, combine the ALK2 enzyme, substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[10]

Cellular Assay for ALK2 Inhibition (Western Blot for pSMAD1/5/8)

This protocol assesses the ability of this compound to inhibit ALK2-mediated phosphorylation of SMAD1/5/8 in cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myoblasts) and allow them to adhere overnight.

    • Pre-treat the cells with a range of this compound concentrations (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an ALK2 ligand (e.g., 50 ng/mL BMP6) for 30-60 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-SMAD1/5/8 and total SMAD1.

    • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for pSMAD1/5/8 and normalize to total SMAD1.

    • Compare the levels of pSMAD1/5/8 in this compound-treated cells to the vehicle-treated control.

Visualizations

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6/7) TypeII_Receptor Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_Receptor binds ALK2 ALK2 (Type I Receptor) TypeII_Receptor->ALK2 recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 pSMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 associates with SMAD_Complex SMAD Complex Gene_Expression Target Gene Expression SMAD_Complex->Gene_Expression regulates LDN212854 This compound LDN212854->ALK2 inhibits

Caption: ALK2 signaling pathway and the mechanism of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Assay cluster_data Data Analysis A Prepare this compound Stock Solution (DMSO) B Dose-Response Experiment (e.g., 1 nM - 1 µM) A->B C Determine Optimal Concentration (IC50) B->C E Pre-treat with this compound C->E D Cell Seeding D->E F Stimulate with ALK2 Ligand E->F G Cell Lysis F->G H Western Blot for pSMAD1/5/8 G->H I Quantify Band Intensities H->I J Confirm Inhibition of ALK2 Signaling I->J

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

LDN-212854 stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective BMP receptor inhibitor, LDN-212854.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] To prepare a stock solution, we recommend the following procedure:

  • Bring the vial of powdered this compound to room temperature before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration. MedChemExpress reports a solubility of ≥ 30 mg/mL (73.80 mM) in DMSO.[1]

  • Vortex or sonicate the solution to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. The following storage conditions are recommended based on vendor datasheets:

FormStorage TemperatureDuration
Solid Powder -20°CUp to 3 years
4°CUp to 2 years
In DMSO -80°CUp to 2 years
-20°CUp to 1 year

Data compiled from MedChemExpress.[1]

Q3: Is this compound stable in cell culture media?

A3: Currently, there is no published data specifically detailing the stability of this compound in various cell culture media. The stability can be influenced by factors such as media composition, pH, temperature, and exposure to light. It is recommended to prepare fresh dilutions of this compound in your culture medium for each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. If you are concerned about stability in your specific experimental setup, we recommend performing a stability assessment. Please refer to the experimental protocols section for a suggested method.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinases.[3] It shows high selectivity for Activin A receptor type I (ACVR1), also known as ALK2, with an IC50 of 1.3 nM.[1] By binding to the ATP-binding pocket of the ALK2 kinase domain, this compound prevents the phosphorylation and activation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8.[4] This ultimately leads to the inhibition of BMP-mediated gene transcription.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or weaker than expected biological activity Degradation of this compound stock solution: Improper storage or multiple freeze-thaw cycles can lead to compound degradation.Prepare fresh stock solutions from solid powder. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store aliquots at -80°C for long-term storage.
Instability in culture media: The compound may be degrading in the culture medium over the course of the experiment.Prepare fresh dilutions in media for each experiment. For longer experiments, replenish the media with freshly diluted this compound every 24-48 hours. Consider performing a stability study in your specific media (see Experimental Protocols).
Precipitation of the compound: The final concentration of DMSO in the culture media may be too high, or the compound's solubility limit in the aqueous environment may be exceeded.Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to avoid solvent toxicity and precipitation. Visually inspect the media for any signs of precipitation after adding the compound.
High background or off-target effects Incorrect concentration: The concentration of this compound may be too high, leading to inhibition of other kinases.Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental endpoint. Start with a concentration range around the reported IC50 values.
Cellular health: The observed effects may be due to general cytotoxicity rather than specific pathway inhibition.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your main experiment to ensure the working concentration of this compound is not causing significant cell death.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Culture Media using HPLC

This protocol provides a general framework for determining the chemical stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (or other appropriate modifier)

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the test solution: Dilute the this compound stock solution into your pre-warmed cell culture medium to a final working concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.

  • Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution. This will serve as your baseline.

  • Incubate the remaining test solution: Place the rest of the test solution in a sterile, capped tube in a cell culture incubator under standard conditions (37°C, 5% CO2).

  • Collect time-point samples: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot of the incubated test solution.

  • Sample preparation for HPLC: For each time point, mix the aliquot with an equal volume of acetonitrile to precipitate proteins. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated material.

  • HPLC analysis: Transfer the supernatant to an HPLC vial and inject it into the HPLC system. Use a suitable gradient of water and acetonitrile (both containing a small percentage of formic acid, e.g., 0.1%) to elute the compound from the C18 column.

  • Data analysis: Monitor the chromatogram at a wavelength where this compound has a strong absorbance. The peak area of this compound at each time point is proportional to its concentration. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Functional Assessment of this compound Activity Over Time

This protocol uses a cell-based assay to functionally assess the stability and activity of this compound in culture.

Materials:

  • A cell line responsive to BMP signaling (e.g., C2C12 myoblasts)

  • This compound

  • Recombinant BMP ligand (e.g., BMP4 or BMP6)

  • Appropriate cell culture medium and supplements

  • Antibodies for Western blotting (e.g., anti-phospho-SMAD1/5/8 and anti-total SMAD1)

  • Lysis buffer and standard Western blotting reagents

Methodology:

  • Prepare "aged" media: Dilute this compound to the desired final concentration in your cell culture medium. Prepare separate batches and incubate them at 37°C for different durations (e.g., 0, 8, 24, and 48 hours) prior to the experiment.

  • Cell treatment: Plate your cells and allow them to adhere. Replace the medium with the "aged" media containing this compound.

  • BMP stimulation: After a pre-incubation period with the "aged" this compound media (e.g., 1 hour), stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

  • Cell lysis: Wash the cells with cold PBS and lyse them.

  • Western blot analysis: Perform a Western blot to detect the levels of phosphorylated SMAD1/5/8. Normalize to total SMAD1 or a housekeeping protein.

  • Data analysis: Compare the inhibitory effect of this compound from the different "aged" media conditions. A decrease in the inhibition of SMAD phosphorylation in cells treated with media that was pre-incubated for longer durations would suggest a loss of this compound activity over time.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2) Type I Receptor (ALK2) Type II Receptor->Type I Receptor (ALK2) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2)->SMAD1/5/8 Phosphorylates This compound This compound This compound->Type I Receptor (ALK2) Inhibits p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare this compound stock in DMSO B Dilute this compound in culture medium (T=0) A->B C Incubate medium at 37°C B->C D Collect aliquots at various time points (e.g., 2, 4, 8, 24h) C->D E Protein precipitation with Acetonitrile D->E F Analyze supernatant by HPLC E->F G Quantify peak area relative to T=0 F->G

Caption: Workflow for assessing this compound stability in culture media.

References

Interpreting unexpected results with LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with LDN-212854, a selective inhibitor of the bone morphogenetic protein (BMP) type I receptor kinase ALK2.

Troubleshooting Guides

Unexpected results can arise from various factors in an experimental setup. This guide provides a structured approach to identifying and resolving common issues encountered when using this compound.

Issue 1: Weaker than Expected Inhibition of BMP Signaling

Possible Causes and Solutions

  • Suboptimal Inhibitor Concentration: The IC50 of this compound can vary between cell-free kinase assays and cell-based assays. Ensure the concentration used is appropriate for your specific experimental system. It is recommended to perform a dose-response curve to determine the optimal concentration.

  • BMP Ligand Choice: The inhibitory activity of this compound is most potent against signaling induced by BMP ligands that preferentially utilize ALK2, such as BMP6 and BMP7.[1][2] Its effect will be less pronounced against ligands like BMP2 and BMP4, which have a preference for ALK3.[1][2]

  • Receptor Expression Levels: The relative expression levels of ALK1, ALK2, and ALK3 in your cell type can influence the apparent potency of this compound. At higher concentrations, the inhibitor can affect ALK1 and ALK3.[3]

  • Inhibitor Instability: Ensure proper storage and handling of the compound to maintain its activity. Prepare fresh dilutions for each experiment from a frozen stock.

Troubleshooting Workflow

cluster_solutions Solutions start Weaker than Expected Inhibition check_conc Verify Inhibitor Concentration start->check_conc dose_response Perform Dose-Response Curve check_conc->dose_response If concentration is suspect check_ligand Review BMP Ligand Specificity dose_response->check_ligand consider_receptor Assess ALK Receptor Expression Profile check_ligand->consider_receptor If ligand is ALK2-preferring check_stability Confirm Inhibitor Stability and Handling consider_receptor->check_stability resolve Optimal Inhibition Achieved check_stability->resolve If all factors are optimal

Caption: Troubleshooting workflow for weaker than expected inhibition.

Issue 2: Unexpected Cellular Phenotype or Off-Target Effects

Possible Causes and Solutions

  • Off-Target Kinase Inhibition: While highly selective for BMP type I receptors over the TGF-β receptor ALK5, this compound can inhibit other kinases at higher concentrations.[3] A notable off-target is RIPK2, which plays a role in innate immunity and inflammation.[3] Consider if the observed phenotype could be related to RIPK2 inhibition.

  • Non-Canonical BMP Signaling: BMP receptors can activate non-canonical signaling pathways, such as the p38 MAPK and PI3K signaling cascades.[1] The observed phenotype may be a result of inhibiting these pathways.

  • Use of Control Compounds: To confirm that the observed effect is due to ALK2 inhibition, use a structurally related but less active compound as a negative control, or a different, structurally distinct ALK2 inhibitor. LDN-193189 can be used as a pan-BMP type I receptor inhibitor for comparison.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an ATP-competitive inhibitor of the BMP type I receptor kinase ALK2 (also known as ACVR1).[1][4][5] It binds to the ATP-binding pocket in the kinase domain, preventing the phosphorylation of downstream signaling molecules, primarily SMAD1/5/8.[3][6]

Q2: How selective is this compound?

This compound exhibits significant selectivity for ALK2 over other BMP type I receptors and especially over the TGF-β type I receptor, ALK5.[3] It has a reported 66-fold greater selectivity for ALK2 over ALK3.[1] The selectivity for ALK2 over ALK5 is over 9000-fold.[1][7] However, it is important to note that it can inhibit ALK1 and ALK3 at higher concentrations.[3]

Q3: What are the known off-target effects of this compound?

The primary off-target concern for this compound is the inhibition of RIPK2 (Receptor-Interacting Protein Kinase 2).[3] When used at low nanomolar concentrations (≤100 nM), the effects on most other kinases are minimized, but RIPK2 inhibition may still occur.[3] This should be considered when interpreting data, especially in studies related to inflammation and immunity.[3]

Q4: Can this compound be used to distinguish between different BMP receptor signaling pathways?

Yes, with careful dose titration, this compound can be used to help differentiate signaling mediated by ALK2 versus ALK1 and ALK3.[3][6] Due to its preference for ALK2, lower concentrations will more selectively inhibit ALK2-mediated pathways. Comparing its effects to a pan-BMP inhibitor like LDN-193189 can provide further insight into receptor utilization.[2]

Data Presentation

Table 1: In Vitro Potency (IC50) of this compound Against Type I Receptors

ReceptorConstitutively Active Kinase IC50 (nM)Cell-Based SMAD Phosphorylation IC50 (nM)
ALK1 ~100-
ALK2 ~1.3 - 16~37
ALK3 ~86 - 166-
ALK5 >10,000>25,000

Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.[3][6][7]

Experimental Protocols

In-Cell Western Assay for SMAD1/5/8 Phosphorylation

This method provides a high-throughput approach to quantify the inhibition of BMP-induced SMAD phosphorylation.

  • Cell Seeding: Plate cells (e.g., C2C12) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Add varying concentrations of this compound to the wells and incubate for 1 hour at 37°C.

  • BMP Stimulation: Add a BMP ligand (e.g., 10 ng/mL BMP7) to the wells and incubate for 30 minutes at 37°C.[3]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.

  • Immunostaining: Block non-specific binding and then incubate with a primary antibody against phosphorylated SMAD1/5/8. Follow this with an infrared dye-conjugated secondary antibody. A second antibody for a housekeeping protein (e.g., total SMAD1) can be used for normalization.

  • Imaging and Quantification: Scan the plate using an infrared imaging system and quantify the fluorescence intensity.

Signaling Pathway Diagrams

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand (e.g., BMP6/7) TypeII_R Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_R binds ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 binds SMAD_complex p-SMAD1/5/8-SMAD4 Complex Transcription Target Gene Transcription SMAD_complex->Transcription translocates to nucleus & regulates LDN212854 This compound LDN212854->ALK2 inhibits

Caption: Canonical BMP/ALK2 signaling pathway and the point of inhibition by this compound.

References

Technical Support Center: Minimizing LDN-212854 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize toxicity and ensure successful experiments using the ALK2 inhibitor, LDN-212854.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin A receptor type I (ACVR1), also known as ALK2.[1][2][3] It exhibits high selectivity for ALK2 over other BMP type I receptors such as ALK1 and ALK3, and demonstrates significantly lower activity against the TGF-β type I receptor ALK5.[1][2] This selectivity is crucial for reducing off-target effects associated with broader kinase inhibition.

Q2: What are the known off-target effects of this compound?

A2: While highly selective for ALK2, this compound can exhibit off-target activity against other kinases, most notably RIPK2 (Receptor-Interacting Protein Kinase 2).[2] At higher concentrations, it may also inhibit other kinases like ABL1 and PDGFR-β.[2] It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.

Q3: What is the recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is cell-line and assay-dependent. Based on its low nanomolar IC50 for ALK2, a starting concentration range of 10-100 nM is recommended for most cell-based assays.[2] A dose-response experiment is essential to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) at concentrations of ≥ 30 mg/mL (73.80 mM).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent-induced toxicity.

Q5: How can I assess the stability of this compound in my cell culture medium?

A5: The stability of small molecules in aqueous solutions can be a concern. While specific stability data for this compound in various cell culture media is not extensively published, it is good practice to prepare fresh working solutions from a frozen DMSO stock for each experiment. If long-term incubations are necessary, consider replenishing the medium with fresh this compound every 24-48 hours.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of cell death or unexpected cytotoxicity Concentration is too high: The concentration of this compound may be toxic to your specific cell line.Perform a dose-response experiment starting from a lower concentration (e.g., 1 nM) to determine the optimal non-toxic concentration.
Off-target effects: Inhibition of other kinases, such as RIPK2, may be inducing cytotoxicity.Use the lowest effective concentration that inhibits ALK2 signaling. Consider using a structurally different ALK2 inhibitor as a control to confirm that the observed phenotype is due to ALK2 inhibition.
Solvent toxicity: High concentrations of DMSO can be toxic to cells.Ensure the final DMSO concentration in the cell culture medium is ≤ 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Compound precipitation: this compound may precipitate in the culture medium, leading to inconsistent results and potential toxicity.Visually inspect the medium for any signs of precipitation after adding the compound. Ensure proper dissolution of the DMSO stock in the medium.
Inconsistent or variable results between experiments Cell passage number and confluency: High passage numbers can lead to genetic drift and altered cellular responses. Cell density can also affect the effective concentration of the inhibitor.Use cells within a consistent and low passage number range. Seed cells at a consistent density for all experiments.
Inconsistent compound preparation: Errors in dilution or storage of this compound can lead to variability.Prepare fresh dilutions from a single-use aliquot of the stock solution for each experiment. Ensure accurate pipetting.
"Edge effect" in multi-well plates: Increased evaporation in the outer wells can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
No observable effect of this compound Concentration is too low: The concentration used may not be sufficient to inhibit ALK2 in your cell line.Perform a dose-response experiment with a wider range of concentrations, up to 1 µM.
Short incubation time: The inhibitor may require a longer duration to exert its effects.Increase the incubation time (e.g., 24, 48, 72 hours).
Inactive compound: The compound may have degraded due to improper storage.Use a fresh aliquot of this compound. Confirm the activity of the compound in a well-established positive control assay.
Cell line is not responsive to ALK2 inhibition: The biological process you are studying may not be dependent on ALK2 signaling in your chosen cell line.Confirm ALK2 expression in your cell line. Use a positive control cell line known to be responsive to ALK2 inhibition.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Assay TypeReference
ALK2 (ACVR1) 1.3Biochemical Assay[1]
ALK1 2.4Biochemical Assay[1]
ALK3 (BMPR1A) 85.8Biochemical Assay[1]
ALK4 2133Biochemical Assay[1]
ALK5 9276Biochemical Assay[1]
caALK2 16Cell-based (BRE-Luciferase)[2]
caALK5 ~2000Cell-based (CAGA-Luciferase)[2]
RIPK2 < 100Biochemical Assay[2]
ABL1 < 100Biochemical Assay[2]
PDGFR-β < 100Biochemical Assay[2]

*caALK refers to constitutively active ALK.

Table 2: this compound Solubility

SolventSolubilityReference
DMSO ≥ 30 mg/mL (73.80 mM)[1]

Experimental Protocols

Protocol 1: General Procedure for Cell Treatment with this compound
  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment and throughout the experiment.

    • Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Preparation:

    • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

    • Prepare serial dilutions of this compound in pre-warmed complete cell culture medium to achieve the desired final concentrations.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully remove the existing medium from the cell culture plate.

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Return the plate to the incubator for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Perform the desired downstream analysis, such as cell viability assays (MTT, MTS, or CellTiter-Glo®), western blotting for p-SMAD1/5/8, or gene expression analysis.

Protocol 2: Assessing this compound Cytotoxicity using an MTT Assay
  • Follow Steps 1-3 from the "General Procedure for Cell Treatment with this compound". A typical concentration range to assess cytotoxicity would be from 0.1 µM to 50 µM.

  • MTT Reagent Addition:

    • Approximately 4 hours before the end of the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the MTT-containing medium from each well.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the LC50 (lethal concentration 50%).

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor (BMPR2, ActRIIA/B) BMP_Ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2) TypeII_R->TypeI_R Recruits & Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) TypeI_R->R_SMAD Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex Forms complex with Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex DNA DNA SMAD_Complex->DNA Translocates to nucleus & binds to LDN212854 This compound LDN212854->TypeI_R Inhibits (ATP-competitive) Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates

Caption: Canonical BMP/ALK2 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Cell_Seeding 1. Seed Cells in Multi-well Plate Compound_Prep 2. Prepare this compound & Vehicle Control Cell_Treatment 3. Treat Cells Compound_Prep->Cell_Treatment Incubation 4. Incubate (e.g., 24-72h) Cell_Treatment->Incubation Viability_Assay 5a. Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot 5b. Western Blot (p-SMAD1/5/8) Incubation->Western_Blot qPCR 5c. qPCR (Target Genes) Incubation->qPCR Data_Analysis 6. Analyze Data (IC50 / LC50) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Conclusion 7. Draw Conclusions Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the effects of this compound in cell culture.

References

Technical Support Center: LDN-212854 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective ALK2 inhibitor, LDN-212854, in in vivo experiments.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during in vivo studies with this compound, presented in a question-and-answer format.

1. Efficacy Issues: Why am I not observing the expected therapeutic effect of this compound in my animal model?

There are several potential reasons for a lack of efficacy, which can be systematically addressed:

  • Inadequate Dosing or Bioavailability:

    • Question: Have you performed a dose-response study?

    • Answer: A thorough dose-finding study is critical to determine the optimal therapeutic concentration in your specific model. A previously reported effective dose in one model (e.g., 6 mg/kg intraperitoneally, twice daily in an FOP mouse model) may not be directly translatable to another.[1] A dose-escalation study is recommended to identify a dose that provides a therapeutic effect without toxicity.

    • Question: Are you confident in the formulation and administration of this compound?

    • Answer: this compound has poor water solubility.[2] Improper formulation can lead to precipitation of the compound and reduced bioavailability. Ensure you are using an appropriate vehicle and a clear, homogenous suspension. Visual inspection of the formulation for any precipitate before each administration is crucial. For signs of poor bioavailability, monitor for a lack of dose-dependent effects on your target biomarkers.

  • Compound Stability and Handling:

    • Question: How are you storing and handling the compound?

    • Answer: this compound powder should be stored at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to a year.[3] Avoid repeated freeze-thaw cycles.

  • Off-Target Effects:

    • Question: Could off-target effects be masking the desired phenotype?

    • Answer: While this compound is highly selective for ALK2 over other BMP and TGF-β receptors, it does have off-target activities.[4] The most significant off-target kinase identified is RIPK2, which is involved in inflammatory responses.[5] Depending on your disease model, inhibition of RIPK2 could produce confounding effects. Consider including control experiments to assess the impact on RIPK2-mediated signaling pathways if inflammation is a component of your model.

  • Model-Specific Considerations:

    • Question: Is the ALK2 signaling pathway the primary driver of pathology in your model?

    • Answer: Confirm that the disease progression in your model is indeed dependent on ALK2 activity. This can be validated by assessing the phosphorylation of downstream targets like SMAD1/5/8 in your model tissues.

2. Solubility and Formulation: How can I ensure this compound is properly solubilized for in vivo administration?

  • Question: What are the recommended vehicles for in vivo use?

    • Answer: Due to its low aqueous solubility, this compound requires specific formulations for in vivo delivery. Commonly used vehicles include:

      • A suspension in 0.5% or 1% carboxymethylcellulose sodium (CMC-Na) for oral administration.

      • A solution of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O for intraperitoneal injection.[2]

      • A solution of 5% DMSO in corn oil for intraperitoneal injection.[2]

      • A suspension in 10% DMSO and 90% (20% SBE-β-CD in saline).[1]

  • Question: What are the signs of poor solubility during preparation and administration?

    • Answer: During preparation, you may observe that the compound does not fully dissolve, resulting in a cloudy or particulate-filled solution. If using a suspension, ensure it is homogenous before each administration. After administration, local irritation or inflammation at the injection site can sometimes indicate compound precipitation.

3. Off-Target Effects: What are the known off-target effects of this compound and how can I mitigate them?

  • Question: What is the primary off-target of this compound?

    • Answer: The main identified off-target kinase is Receptor-Interacting Protein Kinase 2 (RIPK2).[5] RIPK2 is a key signaling molecule in the innate immune response, particularly downstream of NOD1 and NOD2 receptors.[6][7]

  • Question: What are the potential in vivo consequences of RIPK2 inhibition?

    • Answer: Inhibition of RIPK2 can lead to a reduction in inflammatory responses.[6][7] In some disease models, this could be a confounding variable. For example, if your model involves an inflammatory component, some of the observed therapeutic effects might be attributable to RIPK2 inhibition rather than solely ALK2 inhibition.

  • Question: How can I control for off-target effects?

    • Answer:

      • Use the lowest effective dose of this compound to minimize off-target engagement.

      • Include a control compound with a different chemical scaffold but similar ALK2 inhibitory activity, if available.

      • Assess key markers of the RIPK2 signaling pathway (e.g., NF-κB activation) in your experimental animals.

Quantitative Data

Table 1: In Vitro Potency and Selectivity of this compound

Target KinaseIC₅₀ (nM)Fold Selectivity (vs. ALK2)Reference
ALK2 (ACVR1) 1.3 - [3]
ALK12.41.8[3]
ALK3 (BMPR1A)85.866[3][8]
ALK421331641[3]
ALK592767135[3][8]
RIPK2Comparable to ALK2~1[5]

Experimental Protocols

1. Preparation of this compound for Intraperitoneal Injection (PEG300/Tween-80 Formulation)

This protocol is adapted from commercially available formulation guidelines.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl) or ddH₂O

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO to a final concentration of 5% of the total volume. Vortex until the powder is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume. Vortex thoroughly.

  • Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is clear.

  • Add sterile saline or ddH₂O to make up the final 50% of the volume. Vortex to ensure a homogenous solution.

  • Visually inspect the solution for any precipitation before drawing it into a syringe for injection.

2. General Protocol for a Dose-Finding Study

This is a general guideline; specific parameters should be optimized for your animal model and experimental goals.

Objective: To determine the minimum effective dose of this compound that achieves a significant therapeutic outcome with minimal toxicity.

Procedure:

  • Animal Grouping: Divide animals into at least four groups:

    • Group 1: Vehicle control

    • Group 2: Low dose this compound

    • Group 3: Medium dose this compound

    • Group 4: High dose this compound

  • Dose Selection: Based on published data (e.g., starting around 3-6 mg/kg) and the IC₅₀ values, select a range of doses. A logarithmic or semi-logarithmic dose escalation is often appropriate (e.g., 1, 3, 10 mg/kg).

  • Administration: Administer this compound or vehicle according to your planned experimental route and schedule.

  • Monitoring:

    • Toxicity: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and any signs of distress. A weight loss of more than 15-20% is often a humane endpoint.

    • Efficacy: At the end of the study, assess your primary efficacy endpoints (e.g., reduction in tumor volume, prevention of heterotopic ossification, etc.).

    • Pharmacodynamics: Collect tissue samples at various time points after the final dose to measure the inhibition of the ALK2 signaling pathway (e.g., by Western blot for phosphorylated SMAD1/5/8).

  • Data Analysis: Analyze the dose-response relationship for both efficacy and toxicity to determine the optimal therapeutic window.

Visualizations

cluster_0 BMP Signaling Pathway BMP BMP Ligand TypeII Type II Receptor BMP->TypeII ALK2 ALK2 (Type I Receptor) TypeII->ALK2 Phosphorylation SMAD SMAD1/5/8 ALK2->SMAD Phosphorylation pSMAD p-SMAD1/5/8 SMAD->pSMAD CoSMAD SMAD4 pSMAD->CoSMAD Nucleus Nucleus CoSMAD->Nucleus Gene Gene Transcription Nucleus->Gene LDN This compound LDN->ALK2

Caption: this compound inhibits the BMP signaling pathway by targeting the ALK2 receptor.

cluster_1 In Vivo Efficacy Troubleshooting Workflow Start No/Low Efficacy Observed CheckDose Review Dosing Regimen (Dose, Frequency, Duration) Start->CheckDose CheckFormulation Verify Formulation (Solubility, Stability, Vehicle) Start->CheckFormulation CheckPK Assess Pharmacokinetics/ Pharmacodynamics (PK/PD) Start->CheckPK CheckOffTarget Consider Off-Target Effects (e.g., RIPK2) Start->CheckOffTarget CheckModel Validate Animal Model (ALK2 Dependence) Start->CheckModel OptimizeDose Perform Dose-Response Study CheckDose->OptimizeDose OptimizeFormulation Prepare Fresh Formulation/ Test Alternative Vehicle CheckFormulation->OptimizeFormulation MeasureBiomarkers Measure pSMAD1/5/8 in Tissue CheckPK->MeasureBiomarkers ControlOffTarget Use Lowest Effective Dose/ Assess Off-Target Pathway CheckOffTarget->ControlOffTarget RevalidateModel Confirm ALK2 Role in Pathology CheckModel->RevalidateModel Success Efficacy Achieved OptimizeDose->Success OptimizeFormulation->Success MeasureBiomarkers->Success ControlOffTarget->Success RevalidateModel->Success

Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.

References

LDN-212854 cross-reactivity with other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the kinase inhibitor LDN-212854, focusing on its cross-reactivity with other kinases. The following resources are designed to address common questions and provide guidance for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Activin Receptor-Like Kinase 2 (ALK2), also known as Activin A Receptor, Type I (ACVR1).[1] It is a potent, ATP-competitive, type I inhibitor of ALK2.[2][3][4]

Q2: How selective is this compound for ALK2 over other BMP and TGF-β family receptors?

A2: this compound exhibits high selectivity for ALK2. It is significantly more selective for ALK2 over other BMP type I receptors like ALK1 and ALK3, and shows exceptionally high selectivity against the closely related TGF-β and Activin type I receptors, such as ALK5.[2][5][6] For instance, the selectivity of this compound for ALK2 over ALK5 is over 9000-fold.[6]

Q3: What is the mechanism of action of this compound?

A3: this compound acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK2 kinase domain, specifically interacting with the hinge region. This binding prevents the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, thereby inhibiting the BMP signaling pathway.[3][4]

Q4: Are there known off-target effects of this compound on other kinase families?

A4: While this compound is highly selective for ALK2, some off-target activity has been observed, particularly at higher concentrations. For example, it has been shown to have some activity against VEGFR2, although it is less potent against VEGFR2 compared to its predecessor, LDN-193189.[5] A broader kinase screen is recommended to fully assess off-target effects in a specific experimental context.

Troubleshooting Guide

IssuePossible CauseRecommendation
Inconsistent IC50 values in cell-based assays Cell line variability (e.g., receptor expression levels).Characterize the expression levels of ALK2 and other relevant BMP receptors in your cell line. Use a consistent cell passage number for all experiments.
Compound stability and solubility.Prepare fresh stock solutions of this compound for each experiment. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before diluting in culture medium.
Assay conditions (e.g., incubation time, serum concentration).Optimize and standardize your assay protocol. Serum components can sometimes interfere with inhibitor activity.
Unexpected phenotypic effects in cells or animal models Off-target kinase inhibition.Consult the kinase cross-reactivity data (Table 1). Consider using a structurally distinct ALK2 inhibitor as a control to confirm that the observed phenotype is due to ALK2 inhibition.
Inhibition of other BMP type I receptors (e.g., ALK1, ALK3).While selective, this compound can inhibit other BMP receptors at higher concentrations. Titrate the inhibitor to the lowest effective concentration to maximize selectivity for ALK2.
Difficulty reproducing in vivo efficacy Pharmacokinetic/pharmacodynamic (PK/PD) issues.Optimize the dosing regimen, route of administration, and formulation for your specific animal model. Monitor plasma and tissue concentrations of this compound if possible.
Model-specific differences in BMP signaling.The role and importance of ALK2 can vary between different physiological and pathological contexts. Thoroughly characterize the BMP signaling pathway in your model system.

Quantitative Data on Kinase Cross-Reactivity

The following table summarizes the inhibitory activity of this compound against its primary target ALK2 and other selected kinases. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetIC50 (nM)Fold Selectivity vs. ALK2Reference
ALK2 (ACVR1) 1.31[7]
ALK1 (ACVRL1) 2.41.8[7]
ALK3 (BMPR1A) -66-fold more selective than LDN-193189[6]
ALK5 (TGFBR1) >10,000>9000[6]
VEGFR2 2,800~2154[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a biochemical assay.

Materials:

  • Purified recombinant kinase (e.g., ALK2)

  • Kinase-specific substrate (e.g., a peptide or protein substrate like Myelin Basic Protein for some kinases)

  • This compound

  • ATP (including radiolabeled [γ-³²P]ATP or a fluorescent ATP analog)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the purified kinase and the kinase substrate to each well.

  • Add the different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-kinase control.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

  • Quantify the substrate phosphorylation. For radioactive assays, this can be done using a scintillation counter after washing the membrane. For fluorescent assays, use a plate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (NanoBRET™)

The NanoBRET™ Target Engagement assay is a live-cell method to quantify the binding of a compound to its target protein.

Materials:

  • Cells expressing an ALK2-NanoLuc® fusion protein

  • NanoBRET™ tracer specific for ALK2

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

Procedure:

  • Seed the cells expressing the ALK2-NanoLuc® fusion protein into a white 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the this compound dilutions to the cells.

  • Add the NanoBRET™ tracer to all wells at a final concentration determined by a prior optimization experiment.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.

  • Add the detection reagent to all wells.

  • Read the plate on a luminometer capable of measuring filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).

  • Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the results against the concentration of this compound to determine the IC50 for target engagement.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates This compound This compound This compound->ALK2 (Type I Receptor) Inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of this compound on ALK2.

experimental_workflow cluster_biochemical In Vitro Kinase Assay cluster_cellular Cellular Target Engagement (NanoBRET) A1 Prepare Reagents (Kinase, Substrate, Inhibitor) A2 Incubate Kinase with Inhibitor A1->A2 A3 Initiate Reaction with ATP A2->A3 A4 Quantify Phosphorylation A3->A4 A5 Determine IC50 A4->A5 B1 Seed ALK2-NanoLuc Expressing Cells B2 Add Inhibitor and Tracer B1->B2 B3 Incubate B2->B3 B4 Add Substrate & Read BRET Signal B3->B4 B5 Determine IC50 B4->B5

Caption: Workflow for assessing this compound inhibitory activity.

References

Addressing batch-to-batch variability of LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter when using LDN-212854, with a specific focus on addressing batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor kinase, Activin receptor-like kinase 2 (ALK2). It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of its downstream targets.[1] The primary downstream effect of ALK2 activation is the phosphorylation of SMAD proteins 1, 5, and 8 (SMAD1/5/8). Therefore, this compound effectively blocks the BMP/ALK2 signaling pathway. Due to its 5-quinoline moiety, this compound exhibits high selectivity for ALK2 over other BMP type I receptors like ALK1 and ALK3, and particularly over the TGF-β type I receptor ALK5.[2][3]

Q2: What are the common applications of this compound in research?

A2: this compound is widely used in research to investigate the role of the BMP/ALK2 signaling pathway in various biological processes. Its high selectivity makes it a valuable tool for dissecting the specific functions of ALK2. Key research applications include studying its potential as a therapeutic for fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by ectopic bone formation, as well as its role in certain types of cancer and in regulating iron homeostasis.[2][4][5]

Q3: I am observing inconsistent results between different experiments using this compound. Could this be due to batch-to-batch variability?

A3: Inconsistent experimental outcomes can indeed be a consequence of batch-to-batch variability in small molecule inhibitors. While reputable suppliers perform quality control, variations in purity, isomeric composition, or the presence of trace impurities can arise from differences in manufacturing processes, raw materials, or storage conditions.[6][7] It is crucial for researchers to perform their own quality control and validation experiments when receiving a new batch of any small molecule inhibitor to ensure consistency and reproducibility of their results.

Q4: How can I assess the quality and activity of a new batch of this compound?

A4: To ensure the quality and activity of a new batch of this compound, it is recommended to perform a series of validation experiments. These can include:

  • Analytical Chemistry: If resources are available, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the purity and identity of the compound.[8][9][10]

  • In vitro functional assays: Perform a dose-response experiment to determine the IC50 value of the new batch and compare it to previous batches or published values. A Western blot for phosphorylated SMAD1/5/8 or an alkaline phosphatase osteogenic differentiation assay are suitable functional assays.

  • Control experiments: Always include appropriate positive and negative controls in your experiments to validate that the observed effects are due to the specific inhibition of ALK2 by this compound.

Troubleshooting Guide

This guide provides solutions to common problems that may be related to the use and potential variability of this compound.

Problem Possible Cause Troubleshooting Steps
Reduced or no inhibitory effect of this compound Compound Degradation: Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to degradation.- Ensure this compound is stored according to the manufacturer's instructions (typically at -20°C, desiccated, and protected from light).- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.- Use a fresh aliquot of the compound for critical experiments.
Incorrect Concentration: Errors in calculating the concentration of the stock or working solutions.- Double-check all calculations for preparing stock and working solutions.- Use a calibrated balance and appropriate volumetric glassware.- Consider verifying the concentration of the stock solution using UV-Vis spectrophotometry if the molar extinction coefficient is known.
Low Potency of the Current Batch: The new batch of this compound may have a lower purity or a different isomeric ratio, leading to reduced activity.- Perform a dose-response experiment (e.g., Western blot for pSMAD1/5/8) to determine the IC50 of the new batch.- Compare the IC50 to that of a previously validated batch or published values.- If the potency is significantly lower, contact the supplier with your data.
Increased off-target effects or cellular toxicity Presence of Impurities: The batch may contain impurities from the synthesis process that have off-target biological activity.- If possible, analyze the purity of the compound using HPLC or LC-MS.- Compare the results of your experiment with those obtained using a structurally different ALK2 inhibitor to see if the phenotype is consistent.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of the current batch.
Inappropriate Solvent or Vehicle: The solvent used to dissolve this compound may be causing toxicity at the concentration used in the experiment.- Always include a vehicle-only control in your experiments to assess the effect of the solvent.- Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells.
Inconsistent results in osteogenic differentiation assays Variability in Assay Conditions: Osteogenic differentiation assays are sensitive to various factors, including cell passage number, seeding density, and media components.- Standardize your cell culture and assay conditions as much as possible.- Use cells within a defined passage number range.- Ensure consistent seeding density across experiments.- Qualify each new batch of fetal bovine serum (FBS) for its ability to support osteogenic differentiation.
Batch-to-Batch Variability of this compound: As mentioned, differences in compound potency can lead to variable inhibition of osteogenesis.- Perform a dose-response experiment with each new batch of this compound in your specific osteogenic differentiation assay to determine the optimal concentration for consistent inhibition.

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated SMAD1/5/8

This protocol is designed to assess the inhibitory activity of this compound on the BMP/ALK2 signaling pathway by measuring the phosphorylation of its downstream targets, SMAD1/5/8.

Materials:

  • Cells responsive to BMP signaling (e.g., C2C12 myoblasts)

  • Cell culture medium and supplements

  • BMP ligand (e.g., BMP2, BMP7)

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a range of this compound concentrations (and a vehicle control) for 1-2 hours.

  • Stimulate the cells with a pre-determined optimal concentration of a BMP ligand for 30-60 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., GAPDH) to normalize the data.

Protocol 2: Alkaline Phosphatase (ALP) Osteogenic Differentiation Assay

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, to assess the effect of this compound on this process.

Materials:

  • Mesenchymal stem cells (MSCs) or other osteoprogenitor cells

  • Growth medium and osteogenic differentiation medium (containing ascorbic acid, β-glycerophosphate, and dexamethasone)

  • This compound

  • DMSO (vehicle)

  • Alkaline phosphatase staining kit or a quantitative colorimetric ALP activity assay kit

  • Cell lysis buffer (for quantitative assay)

  • p-Nitrophenyl phosphate (pNPP) substrate (for quantitative assay)

Procedure:

  • Seed cells in a multi-well plate and culture them in growth medium until they reach confluence.

  • Induce osteogenic differentiation by replacing the growth medium with osteogenic differentiation medium.

  • Treat the cells with different concentrations of this compound (and a vehicle control) in the differentiation medium.

  • Culture the cells for 7-14 days, changing the medium with fresh inhibitor every 2-3 days.

  • After the incubation period, wash the cells with PBS.

  • For ALP staining: Fix the cells and stain for ALP activity according to the manufacturer's protocol. Image the wells to visualize the extent of staining.

  • For quantitative ALP activity assay: Lyse the cells and measure the protein concentration. Incubate the cell lysate with pNPP substrate and measure the absorbance at 405 nm. Normalize the ALP activity to the total protein content.

Data Presentation

Table 1: Representative IC50 Values of this compound

Assay Type Target Cell Line IC50 (nM) Reference
Kinase AssayALK2-1.3[4]
Kinase AssayALK1-2.4[4]
Cell-based pSMAD1/5/8 AssayBMP7-induced pSMAD1/5/8BMPR2-/- cells37[5]
Osteogenic DifferentiationBMP6-induced ALP expressionC2C12~10[2]
Osteogenic DifferentiationBMP4-induced ALP expressionC2C12~40.5[2]

Visualizations

BMP_ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) recruits and phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex binds to SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates and regulates This compound This compound This compound->ALK2 (Type I Receptor) inhibits

Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Experimental\nParameters Check Experimental Parameters Inconsistent Results->Check Experimental\nParameters Qualify New Batch of\nthis compound Qualify New Batch of This compound Inconsistent Results->Qualify New Batch of\nthis compound Perform Dose-Response\nExperiment Perform Dose-Response Experiment Qualify New Batch of\nthis compound->Perform Dose-Response\nExperiment Compare IC50 to\nPrevious Batches Compare IC50 to Previous Batches Perform Dose-Response\nExperiment->Compare IC50 to\nPrevious Batches Consistent IC50? Consistent IC50? Compare IC50 to\nPrevious Batches->Consistent IC50? Problem Likely Not\nBatch Variability Problem Likely Not Batch Variability Consistent IC50?->Problem Likely Not\nBatch Variability Yes Contact Supplier/\nUse New Batch Contact Supplier/ Use New Batch Consistent IC50?->Contact Supplier/\nUse New Batch No

Caption: Troubleshooting workflow for addressing inconsistent experimental results.

References

Technical Support Center: Overcoming Resistance to LDN-212854 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the ALK2 inhibitor, LDN-212854, particularly concerning the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective small molecule inhibitor of the Activin receptor-like kinase 2 (ALK2), also known as ACVR1.[1][2] It functions as an ATP-competitive inhibitor, binding to the kinase domain of ALK2 and preventing its phosphorylation activity.[3] This blockade inhibits the downstream signaling cascade, primarily the phosphorylation of SMAD1/5/8, which in turn modulates the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][2]

Q2: In which cancer types might this compound have therapeutic potential?

Aberrant ALK2 signaling has been implicated in the progression of several cancers. Preclinical studies have suggested potential therapeutic applications for ALK2 inhibitors in malignancies such as diffuse intrinsic pontine glioma (DIPG), where activating mutations in ACVR1 are common, and hepatocellular carcinoma (HCC).[1][4][5] Altered BMP signaling, mediated by ALK2, can influence tumor growth, metastasis, and the tumor microenvironment.[1]

Q3: What are the common mechanisms of resistance to kinase inhibitors like this compound?

While specific resistance mechanisms to this compound in cancer cells have not been extensively documented, resistance to kinase inhibitors, in general, can be categorized as either intrinsic (pre-existing) or acquired (developed during treatment). Common mechanisms include:

  • On-target alterations:

    • Secondary mutations in the ALK2 kinase domain that reduce the binding affinity of this compound.[6][7]

    • Amplification of the ACVR1 gene, leading to overexpression of the ALK2 protein, which can overwhelm the inhibitory effect of the drug.[8]

  • Activation of bypass signaling pathways: Upregulation of parallel signaling pathways that can compensate for the inhibition of ALK2 and maintain downstream pro-survival signals.[6][8]

  • Drug efflux: Increased expression of drug efflux pumps that actively remove this compound from the cancer cells.[6]

  • Histological transformation: Changes in the cancer cell phenotype to a state that is no longer dependent on ALK2 signaling.[8]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing potential resistance to this compound in your cancer cell line experiments.

Observed Issue Potential Cause Recommended Action
Decreased sensitivity to this compound (increase in IC50 value) in a previously sensitive cell line. Acquired resistance through on-target mutation or amplification.1. Sequence the ACVR1 gene to identify potential mutations in the kinase domain. 2. Perform qPCR or FISH to assess ACVR1 gene copy number. 3. Conduct a Western blot to check for ALK2 protein overexpression.
Initial lack of response to this compound in a new cancer cell line. Intrinsic resistance due to pre-existing mutations or reliance on alternative survival pathways.1. Confirm ALK2 expression and baseline pathway activity (pSMAD1/5/8 levels). 2. Screen for mutations in ACVR1 and other key oncogenes. 3. Perform a phosphoproteomic screen to identify active bypass pathways.
Rebound in pSMAD1/5/8 signaling after initial successful inhibition with this compound. Activation of a compensatory feedback loop or upregulation of a bypass pathway.1. Investigate the activity of other BMP receptors (e.g., ALK1, ALK3) and related pathways like TGF-β. 2. Consider combination therapy with an inhibitor of the identified bypass pathway.
Variable response to this compound across different experimental replicates. Issues with compound stability, cell line heterogeneity, or assay conditions.1. Ensure proper storage and handling of this compound. 2. Perform single-cell cloning to establish a homogenous cell population. 3. Optimize assay parameters such as cell density and incubation time.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds

CompoundTarget KinaseIC50 (nM)Reference
This compound ALK2 (ACVR1) 1.3 [4][9]
ALK12.4[4]
ALK3 (BMPR1A)85.8[10]
ALK42133[10]
ALK59276[10]
LDN-193189ALK2 (ACVR1)~5[11]
ALK3 (BMPR1A)~5[11]
ALK5~110[11]
DorsomorphinALK2 (ACVR1)~50[11]

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50 Values

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for ALK2 Signaling Pathway Analysis

  • Cell Lysis: Treat cells with this compound for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against pSMAD1/5/8, total SMAD1, ALK2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK2 ALK2 (ACVR1) SMAD1_5 SMAD1/5 ALK2->SMAD1_5 phosphorylates TypeII_Receptor Type II Receptor TypeII_Receptor->ALK2 recruits & phosphorylates pSMAD1_5 pSMAD1/5 SMAD_complex pSMAD1/5-SMAD4 Complex pSMAD1_5->SMAD_complex binds to SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (Proliferation, Survival) SMAD_complex->Gene_Transcription regulates BMP_ligand BMP Ligand BMP_ligand->TypeII_Receptor binds LDN_212854 This compound LDN_212854->ALK2 inhibits Resistance_Workflow start Sensitive Cancer Cell Line treatment Chronic this compound Treatment start->treatment resistance Development of Resistance treatment->resistance ic50 Confirm Resistance (IC50 Shift Assay) resistance->ic50 hypothesis Hypothesize Resistance Mechanism ic50->hypothesis on_target On-Target Alteration? hypothesis->on_target Yes bypass Bypass Pathway Activation? hypothesis->bypass No sequencing ACVR1 Sequencing on_target->sequencing amplification ACVR1 qPCR/FISH on_target->amplification phospho_screen Phosphoproteomic Screening bypass->phospho_screen validation Validate Bypass Pathway (Western Blot) phospho_screen->validation combination Test Combination Therapy validation->combination Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms LDN_212854 This compound ALK2 ALK2 LDN_212854->ALK2 inhibits SMAD_pathway SMAD1/5/8 Pathway ALK2->SMAD_pathway activates Cell_Survival Cancer Cell Survival SMAD_pathway->Cell_Survival promotes mutation ALK2 Gatekeeper Mutation mutation->ALK2 prevents binding amplification ACVR1 Gene Amplification amplification->ALK2 increases protein bypass Bypass Pathway (e.g., MAPK/ERK) bypass->Cell_Survival activates

References

Validation & Comparative

Validating LDN-212854 Specificity for ALK2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of LDN-212854, a potent inhibitor of Activin receptor-like kinase 2 (ALK2), with other known ALK2 inhibitors. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in selecting the most appropriate tool compound for their studies of ALK2-mediated signaling pathways implicated in various physiological and pathological processes, including bone formation and diseases like Fibrodysplasia Ossificans Progressiva (FOP).

Executive Summary

This compound is a highly selective and potent small molecule inhibitor of ALK2. Developed from its predecessor, LDN-193189, it exhibits a significantly improved selectivity profile, particularly against other BMP type I receptors such as ALK3 and the TGF-β type I receptor, ALK5.[1][2] This enhanced specificity is attributed to its unique 5-quinoline moiety, which facilitates a distinct pattern of water-mediated hydrogen bonds within the ALK2 kinase domain. This guide presents a comprehensive analysis of this compound's inhibitory potency and selectivity in comparison to other widely used and clinically relevant ALK2 inhibitors.

Comparative Analysis of ALK2 Inhibitor Specificity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other ALK2 inhibitors against a panel of ALK isoforms and other selected kinases. This data, compiled from various in vitro kinase assays, provides a quantitative measure of each compound's potency and selectivity.

Table 1: Inhibitory Potency (IC50, nM) against BMP Type I Receptors (ALK1, ALK2, ALK3, ALK6)

CompoundALK1ALK2ALK3ALK6
This compound 2.41.3--
LDN-1931890.80.85.316.7
Dorsomorphin-~100-250--
DMH1~600108~2000-
K022881.81.134.46.4
Saracatinib196.76216130
Momelotinib-8.4>100-
BLU-782 (Fidrisertib)30.64524

Table 2: Inhibitory Potency (IC50, nM) against TGF-β Type I Receptors (ALK4, ALK5) and Other Kinases

CompoundALK4ALK5Other Kinases (IC50, nM)
This compound ->9000RIPK2 (<100), ABL1 (<100), PDGFR-β (<100)
LDN-193189101>500RIPK2 (25), GCK (80)
Dorsomorphin--AMPK (109 Ki), KDR (25.1)
DMH1No significant inhibitionNo significant inhibitionAMPK (No sig.), KDR (No sig.), PDGFRβ (No sig.)
K02288220321-
Saracatinib39006890Src (2.7), c-Yes (4-10), Fyn (4-10), Lyn (4-10)
Momelotinib->100JAK1, JAK2
BLU-782 (Fidrisertib)65155TGFβR2 (67)

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental validation of this compound's specificity, the following diagrams illustrate the targeted signaling pathway and the workflows of key assays.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD Complex pSMAD1/5/8 SMAD4 pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex BRE BMP Response Element SMAD Complex->BRE translocates & binds This compound This compound This compound->ALK2 (Type I Receptor) inhibits Target Gene Expression Target Gene Expression BRE->Target Gene Expression regulates

Caption: BMP signaling pathway and the inhibitory action of this compound on ALK2.

Experimental_Workflows cluster_KinaseAssay In Vitro Kinase Assay cluster_CellularAssay Cell-Based Assays cluster_BRE BRE-Luciferase Assay cluster_ALP Alkaline Phosphatase (ALP) Assay cluster_pSMAD pSMAD Western Blot KA1 Combine ALK2 enzyme, substrate, and inhibitor KA2 Add ATP to initiate reaction KA1->KA2 KA3 Incubate KA2->KA3 KA4 Measure kinase activity (e.g., ADP-Glo) KA3->KA4 BRE1 Transfect cells with BRE-luciferase reporter BRE2 Treat with BMP ligand and inhibitor BRE1->BRE2 BRE3 Lyse cells BRE2->BRE3 BRE4 Measure luciferase activity BRE3->BRE4 ALP1 Seed C2C12 cells ALP2 Treat with BMP ligand and inhibitor ALP1->ALP2 ALP3 Lyse cells ALP2->ALP3 ALP4 Add ALP substrate (e.g., p-NPP) ALP3->ALP4 ALP5 Measure absorbance/fluorescence ALP4->ALP5 pSMAD1 Treat cells with BMP ligand and inhibitor pSMAD2 Lyse cells and quantify protein pSMAD1->pSMAD2 pSMAD3 SDS-PAGE and transfer to membrane pSMAD2->pSMAD3 pSMAD4 Incubate with anti-pSMAD1/5/8 antibody pSMAD3->pSMAD4 pSMAD5 Detect with secondary antibody and chemiluminescence pSMAD4->pSMAD5

Caption: Workflows for key experimental assays used to validate ALK2 inhibitor specificity.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA, 1 mM DTT).

    • Prepare a solution of the desired ALK2 substrate (e.g., a generic peptide substrate) in the kinase reaction buffer.

    • Prepare a solution of ATP at a concentration close to its Km for ALK2 in the kinase reaction buffer.

    • Serially dilute the test inhibitors (e.g., this compound) in the kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase reaction buffer.

    • Add 1 µL of the diluted inhibitor or vehicle control.

    • Add 1 µL of the ALK2 enzyme solution.

    • Initiate the reaction by adding 0.5 µL of the ATP/substrate solution.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

BRE (BMP Response Element)-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of SMADs downstream of ALK2 activation.

  • Cell Culture and Transfection:

    • Plate cells (e.g., C2C12 or HEK293T) in a 96-well plate.

    • Co-transfect the cells with a BRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Allow the cells to recover for 24 hours.

  • Cell Treatment:

    • Pre-treat the cells with serial dilutions of the inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with a BMP ligand (e.g., BMP-6 or BMP-7) at a predetermined optimal concentration.

    • Incubate for 18-24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure Firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition relative to the BMP-stimulated vehicle control.

    • Determine the IC50 value from the dose-response curve.

Alkaline Phosphatase (ALP) Assay in C2C12 Cells

This assay measures the activity of ALP, an early marker of osteoblast differentiation induced by BMP signaling.

  • Cell Culture:

    • Seed C2C12 myoblasts in a 96-well plate at a density that allows for differentiation over several days.

    • Culture in growth medium (DMEM with 10% FBS).

  • Differentiation and Treatment:

    • Once the cells reach confluence, switch to a differentiation medium (DMEM with 2% FBS).

    • Add the BMP ligand (e.g., BMP-6) and serial dilutions of the inhibitor.

    • Incubate for 3-5 days, changing the medium with fresh ligand and inhibitor as needed.

  • ALP Activity Measurement:

    • Wash the cells with PBS.

    • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Add a substrate solution containing p-nitrophenyl phosphate (p-NPP).

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction with NaOH.

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Normalize the ALP activity to the total protein content in each well.

    • Calculate the percentage of inhibition and determine the IC50 value.

Western Blot for Phospho-SMAD1/5/8

This method detects the phosphorylation of SMAD1/5/8, a direct downstream event of ALK2 activation.

  • Cell Treatment and Lysis:

    • Plate cells (e.g., HEK293T or C2C12) and grow to 70-80% confluency.

    • Serum-starve the cells for a few hours before treatment.

    • Pre-treat with the inhibitor or vehicle for 1-2 hours.

    • Stimulate with a BMP ligand for 30-60 minutes.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin) for normalization.

Conclusion

This compound stands out as a highly selective inhibitor of ALK2, offering a significant advantage over less specific compounds like Dorsomorphin and its earlier derivative, LDN-193189. Its potent and selective inhibition of ALK2 makes it an invaluable tool for dissecting the specific roles of this receptor in complex biological systems. While newer compounds like Saracatinib and BLU-782 are being explored in clinical settings, this compound remains a benchmark for preclinical research focused on ALK2-dependent signaling. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the specificity and efficacy of this compound and other ALK2 inhibitors in their specific experimental models.

References

A Comparative Guide to ALK2 Inhibitors: LDN-212854 versus LDN-193189 in FOP Models

Author: BenchChem Technical Support Team. Date: November 2025

Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), where soft tissues transform into bone.[1] This condition is driven by gain-of-function mutations in the ACVR1 gene, which encodes the Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2] The development of small molecule inhibitors targeting the dysregulated ALK2 kinase activity represents a primary therapeutic strategy.

This guide provides a head-to-head comparison of two pivotal pyrazolo[1,5-a]pyrimidine-derived ALK2 inhibitors, LDN-193189 and its successor LDN-212854, based on preclinical data from FOP models. While LDN-193189 was developed as a potent pan-BMP type I receptor inhibitor, this compound was engineered for greater selectivity towards ALK2.[2][3]

Signaling Pathway and Mechanism of Inhibition

In FOP, mutations in ALK2 lead to its hyperactivation by BMP ligands and a neofunctional response to Activin A, which normally does not signal through this pathway.[4][5] This aberrant signaling cascade, primarily through SMAD1/5/8, drives the formation of ectopic bone.[1][6] Both LDN-193189 and this compound are ATP-competitive inhibitors that bind to the kinase domain of ALK2, blocking its activity and subsequent downstream signaling.[2]

FOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand BMPs / Activin A (in FOP) Receptor Type II Receptor (e.g., BMPR2) Ligand->Receptor Binds ALK2 Mutant ALK2 (ACVR1-R206H) Receptor->ALK2 Recruits & Phosphorylates SMADs SMAD1/5/8 ALK2->SMADs Phosphorylates pSMADs pSMAD1/5/8 Complex pSMAD1/5/8 - SMAD4 Complex pSMADs->Complex Binds SMAD4 SMAD4 SMAD4->Complex DNA Target Gene Promoters (e.g., Runx2, Osx) Complex->DNA Binds to Transcription Gene Transcription DNA->Transcription Initiates HO Heterotopic Ossification Transcription->HO Inhibitor LDN-193189 or This compound Inhibitor->ALK2 Inhibits (ATP-competitive)

Caption: Dysregulated ALK2 signaling pathway in FOP and the point of inhibition.

Data Presentation: Quantitative Comparison

The primary distinction between this compound and LDN-193189 lies in their selectivity profile. While both potently inhibit ALK2, this compound shows a significantly reduced affinity for other BMP type I receptors (ALK1, ALK3) and the TGF-β type I receptor (ALK5).[7]

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

Target KinaseLDN-193189 (nM)This compound (nM)Fold Selectivity Change (this compound vs. LDN-193189)Reference
ALK2 ~5Comparable to LDN-193189-[6][7]
ALK3 ~30153~14x less potent[6][7]
ALK5 (TGF-βR1) ~110>1000 (micromolar range)>9x less potent[7]

Table 2: Receptor Selectivity Ratios

Selectivity Ratio (IC₅₀)LDN-193189This compoundKey Advantage of this compoundReference
ALK5 / ALK2 ~175-fold~7000-foldSignificantly reduced off-target TGF-β inhibition[7]
ALK3 / ALK2 ~21-fold~66-foldIncreased selectivity for ALK2 over other BMP receptors[2]

Table 3: Off-Target Kinase Profile

CompoundPrimary Off-Target LiabilityConcentration for Effective BMP InhibitionImplicationReference
LDN-193189 RIPK2≤100 nMPotential for effects on innate immunity and inflammation[7]
This compound RIPK2≤100 nMSimilar off-target profile to LDN-193189, requires consideration[7]

In Vivo Efficacy in FOP Models

Both compounds have demonstrated robust efficacy in preventing heterotopic ossification in mouse models of FOP.[8] In an inducible transgenic mouse model expressing a constitutively active ALK2 (caALK2), both LDN-193189 and this compound effectively prevented the formation of heterotopic bone and preserved limb function.[7] This indicates that despite differences in selectivity, both inhibitors can successfully neutralize ALK2 signaling in vivo to achieve a therapeutic effect.[7]

Experimental Protocols

Key Experiment: In Vivo Efficacy in an Inducible FOP Mouse Model

This protocol is based on methodologies used to evaluate ALK2 inhibitors in caALK2 transgenic mice.[6][7]

  • Animal Model: Use of transgenic mice carrying a Lox-Stop-Lox cassette followed by a constitutively active ALK2 allele (e.g., ACVR1Q207D).

  • Induction of HO: Intramuscular injection of an adenovirus encoding Cre recombinase (Ad.Cre) into the hindlimb to excise the Stop cassette, leading to localized expression of caALK2 and subsequent HO formation. An inflammatory stimulus is required alongside caALK2 expression to induce ossification.[6]

  • Compound Administration: Mice are randomized into treatment groups. LDN-193189, this compound, or a vehicle control is administered daily via intraperitoneal (i.p.) injection, typically starting on the day of Ad.Cre injection. A common dosage for LDN-193189 is 3 mg/kg.[6]

  • Endpoint Analysis: After a set period (e.g., 14-21 days), animals are euthanized.

  • Quantification of HO: Heterotopic bone volume is quantified using micro-computed tomography (µCT) analysis of the treated limbs.

  • Histological Analysis: Limbs are decalcified, sectioned, and stained (e.g., Hematoxylin and Eosin, Alcian Blue) to visualize cartilage and bone tissue within the ectopic lesions.

  • Functional Assessment: Range of motion in the affected limb can be measured to assess functional impairment and preservation by the inhibitors.[7]

Experimental_Workflow cluster_groups start A 1. Select caALK2 Transgenic Mice start->A B 2. Randomize into Treatment Groups A->B C 3. Induce HO (Ad.Cre Injection) B->C g1 Vehicle Control g2 LDN-193189 g3 This compound D 4. Daily i.p. Injection (Inhibitor or Vehicle) C->D E 5. Endpoint (Day 14-21) Tissue Collection D->E F 6. µCT Analysis (Quantify HO Volume) E->F G 7. Histology (H&E Staining) E->G end F->end G->end

Caption: Workflow for testing ALK2 inhibitor efficacy in a FOP mouse model.

Structural Basis for Selectivity

The enhanced selectivity of this compound is attributed to a subtle change in its chemical structure: the substitution of a 4-quinoline moiety in LDN-193189 with a 5-quinoline.[2] X-ray crystallography has revealed that the 5-quinoline of this compound establishes a more extensive network of water-mediated hydrogen bonds with residues Lys235 and Glu248 within the ALK2 ATP-binding pocket.[2][3] This specific bonding pattern is less favorable in other kinases like ALK3 and ALK5, providing a structural rationale for its ALK2-biased activity.[2]

Conclusion and Recommendations

Both LDN-193189 and this compound are potent inhibitors of ALK2 signaling that are highly effective at preventing heterotopic ossification in preclinical FOP models.[7]

  • LDN-193189 is best utilized as a pan-BMP type I receptor inhibitor . Its potent activity against ALK2, ALK3, and ALK6 makes it a suitable tool for studies where broad inhibition of BMP signaling is desired.[2]

  • This compound is the recommended compound for experiments specifically investigating the function of ALK2 .[2] Its significantly higher selectivity over ALK3 and, most notably, ALK5 minimizes potential confounding effects from the inhibition of other BMP or TGF-β pathways.[2][7] This specificity could be advantageous for long-term therapeutic use by potentially reducing toxicity associated with off-target inhibition.[7]

For drug development professionals, the evolution from LDN-193189 to this compound exemplifies a successful structure-activity relationship study, demonstrating that high selectivity for individual BMP receptor kinases is an achievable goal, paving the way for next-generation therapeutics for FOP.[7]

References

A Head-to-Head Comparison of LDN-212854 and Other ALK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of activin receptor-like kinase 2 (ALK2) inhibitors, LDN-212854 has emerged as a significant tool for researchers studying diseases driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP). This guide provides a detailed comparison of the efficacy of this compound with other notable ALK2 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate compound for their studies.

Executive Summary

This compound, a derivative of LDN-193189, demonstrates a favorable profile of high potency and significantly improved selectivity for ALK2 over other BMP and TGF-β type I receptors.[1] While LDN-193189 is a more potent pan-BMP inhibitor, this compound's bias towards ALK2 makes it a more suitable tool for specifically investigating ALK2-mediated signaling pathways.[2] K02288 represents an alternative chemical scaffold with high potency for ALK2 but has been noted to have limited cell permeability in some assays.[3] The following sections delve into the quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Comparison of ALK2 Inhibitor Efficacy

The following tables summarize the in vitro potency and selectivity of this compound compared to other commonly studied ALK2 inhibitors.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

InhibitorALK2ALK1ALK3ALK5ALK6Reference
This compound 1.2 - 1.32.485.89276-[1][4]
LDN-1931890.7 - 50.85.3 - 3011016.7[1]
K022881.1 - 1.21.834.43216.4[1]
Dorsomorphin~13----[1]
DMH1~14----[1]

Note: IC50 values can vary between different assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.

Table 2: Cellular Assay Performance

InhibitorAssay TypeCell LineIC50 (nM)Reference
This compound BRE-Luciferase (caALK2)C2C12~16[3]
This compound SMAD1/5/8 Phosphorylation (BMP7)BMPR2-/- cells37[4]
LDN-193189BRE-Luciferase (caALK2)C2C12~5[5]
K02288BRE-Luciferase (BMP4)C2C12~100[6]

Table 3: Selectivity Profile (Fold Selectivity of ALK2 over other kinases)

InhibitorALK3ALK5Reference
This compound ~66~7000 - 9000+[2][7]
LDN-193189~21~175[1][2]
K02288-~200[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to evaluate the efficacy of these ALK2 inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified kinase domains.

  • Reaction Mixture: A typical reaction mixture contains purified recombinant ALK2 kinase domain (e.g., 2.5 nM), a phosphate donor ([γ-33P]ATP), a substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide), and the test inhibitor at various concentrations.[1]

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Detection: The reaction is stopped, and the amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Assays

1. BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the BMP signaling pathway.

  • Cell Culture and Transfection: C2C12 myoblast cells are cultured and co-transfected with a BRE-luciferase reporter plasmid and a constitutively active ALK2 (caALK2) expression plasmid.[5] A control plasmid (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Inhibitor Treatment: Following transfection, cells are treated with varying concentrations of the ALK2 inhibitor.

  • Lysis and Luminescence Measurement: After a set incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal, and the results are expressed as a percentage of the activity in the absence of the inhibitor. IC50 values are then determined.

2. In-Cell Western Assay for SMAD1/5/8 Phosphorylation

This high-throughput method quantifies the phosphorylation of downstream signaling molecules.

  • Cell Seeding and Stimulation: C2C12 cells are seeded in multi-well plates. After reaching confluence, they are treated with the ALK2 inhibitor for a short period before being stimulated with a BMP ligand (e.g., BMP4 or BMP7).[3]

  • Fixation and Permeabilization: Cells are fixed with formaldehyde and permeabilized with a detergent-based solution.

  • Immunostaining: Cells are incubated with primary antibodies specific for phosphorylated SMAD1/5/8 and a normalization antibody (e.g., total SMAD1).

  • Detection: Infrared-labeled secondary antibodies are used for detection, and the fluorescence intensity is measured using an imaging system.

  • Data Analysis: The phosphorylated SMAD1/5/8 signal is normalized to the total SMAD1 signal to determine the level of inhibition.[8]

In Vivo FOP Mouse Model

This model assesses the ability of inhibitors to prevent heterotopic ossification (HO).

  • Animal Model: A commonly used model is a transgenic mouse expressing a constitutively active form of ALK2 (e.g., ALK2 Q207D) under the control of an inducible promoter.[5]

  • Induction of HO: HO is induced by an intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the gastrocnemius muscle, which activates the expression of the mutant ALK2.[5]

  • Inhibitor Administration: The ALK2 inhibitor or a vehicle control is administered to the mice, typically via intraperitoneal injection or oral gavage, starting at a specified time relative to the Ad.Cre injection.[5]

  • Assessment of HO: The formation of ectopic bone is monitored and quantified using methods such as micro-computed tomography (µCT) and histological analysis of the affected tissue.[8]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the BMP/ALK2 signaling pathway and a typical experimental workflow for evaluating ALK2 inhibitors.

BMP_ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor (BMPRII, ActRIIA/B) Type II Receptor (BMPRII, ActRIIA/B) BMP Ligand->Type II Receptor (BMPRII, ActRIIA/B) Binds Type I Receptor (ALK2) Type I Receptor (ALK2) Type II Receptor (BMPRII, ActRIIA/B)->Type I Receptor (ALK2) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 SMAD4 p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates This compound This compound This compound->Type I Receptor (ALK2) Inhibits

Caption: Canonical BMP/ALK2 signaling pathway and the point of inhibition by this compound.

ALK2_Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase Assay Kinase Assay Cellular Assays Cellular Assays Kinase Assay->Cellular Assays BRE-Luciferase BRE-Luciferase Cellular Assays->BRE-Luciferase pSMAD Western pSMAD Western Cellular Assays->pSMAD Western Lead Compound Lead Compound BRE-Luciferase->Lead Compound pSMAD Western->Lead Compound FOP Mouse Model FOP Mouse Model Inhibitor Dosing Inhibitor Dosing FOP Mouse Model->Inhibitor Dosing µCT Analysis µCT Analysis Inhibitor Dosing->µCT Analysis Histology Histology Inhibitor Dosing->Histology End End µCT Analysis->End Histology->End Start Start Start->Kinase Assay Lead Compound->FOP Mouse Model Promising candidates

Caption: A generalized experimental workflow for the evaluation of ALK2 inhibitors.

Conclusion

This compound stands out as a valuable research tool due to its potent inhibition of ALK2 and its remarkable selectivity, particularly against ALK5, thereby minimizing the confounding effects of TGF-β pathway inhibition.[1] While LDN-193189 offers broader BMP receptor inhibition, this compound is the preferred choice for studies aiming to dissect the specific roles of ALK2.[2] The selection of an appropriate ALK2 inhibitor will ultimately depend on the specific experimental goals, whether it be maximizing potency against multiple BMP receptors or achieving high selectivity for ALK2. This guide provides the necessary data and context to make an informed decision for future research endeavors.

References

Head-to-Head Comparison: LDN-212854 and Saracatinib in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of specific and potent kinase inhibitors is paramount for advancing therapeutic strategies. This guide provides an objective, data-driven comparison of two kinase inhibitors, LDN-212854 and Saracatinib, focusing on their performance, target selectivity, and the experimental validation of their activity.

This compound is a potent, small-molecule inhibitor of the bone morphogenetic protein (BMP) type I receptor kinases, demonstrating a notable selectivity for activin receptor-like kinase 2 (ALK2).[1][2] In contrast, Saracatinib (AZD0530) is a dual kinase inhibitor that primarily targets Src and Bcr-Abl tyrosine kinases.[3][4] While initially developed for oncology, Saracatinib has shown therapeutic potential in other areas, including Alzheimer's disease and idiopathic pulmonary fibrosis.[5][6] Interestingly, their paths converge in the context of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by ectopic bone formation, where both compounds have been investigated for their inhibitory effects on the ALK2 signaling pathway.[7][8]

Quantitative Performance: A Comparative Analysis

The inhibitory activity of this compound and Saracatinib has been quantified against a range of kinases. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a clear comparison of their potency and selectivity.

Table 1: Inhibitory Activity of this compound against a Panel of Kinases

Target KinaseIC50 (nM)
ALK12.4
ALK21.3
ALK385.8
ALK42133
ALK59276

Data compiled from multiple sources.[9][10]

Table 2: Inhibitory Activity of Saracatinib against a Panel of Kinases

Target KinaseIC50 (nM)
c-Src2.7
c-Yes4
Fyn10
Lyn6
Blk10
Fgr5
Lck4
v-Abl30
EGFR66
c-Kit200
ALK26.7
ALK119
ALK3621
ALK43900
ALK56890

Data compiled from multiple sources.[6][11][12][13]

Signaling Pathways and Mechanisms of Action

This compound and Saracatinib exert their effects by interrupting distinct signaling cascades. Understanding these pathways is crucial for interpreting experimental outcomes and predicting therapeutic effects.

This compound acts as an ATP-competitive inhibitor of BMP type I receptors, with a strong preference for ALK2.[14] This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the canonical BMP signaling pathway that is hyperactive in conditions like FOP.[15]

LDN_212854_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R ALK2 ALK2 (BMP Type I Receptor) TypeII_R->ALK2 SMAD158 SMAD1/5/8 ALK2->SMAD158 P LDN_212854 This compound LDN_212854->ALK2 Inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: this compound inhibits the BMP/ALK2 signaling pathway.

Saracatinib, on the other hand, is a potent inhibitor of Src family kinases and Abl kinase.[16] Src kinases are non-receptor tyrosine kinases that play a critical role in a multitude of cellular processes, including proliferation, migration, and survival.[5] By inhibiting Src, Saracatinib can modulate these downstream pathways. In the context of FOP, Saracatinib's inhibitory effect on ALK2, although less potent than its primary targets, provides a mechanism for its therapeutic potential in this disease.[13]

Saracatinib_Pathway cluster_src Src Signaling cluster_alk2 ALK2 Signaling (in FOP) Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Src Src Kinase RTK->Src Downstream Downstream Signaling (e.g., FAK, Akt) Src->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation ALK2_mut Mutant ALK2 SMAD158_alk SMAD1/5/8 ALK2_mut->SMAD158_alk P HO Heterotopic Ossification SMAD158_alk->HO Saracatinib Saracatinib Saracatinib->Src Inhibits Saracatinib->ALK2_mut Inhibits

Caption: Saracatinib primarily inhibits Src signaling and also affects ALK2.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound and Saracatinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.

Kinase_Assay_Workflow Start Start Prepare Prepare reaction mix: - Kinase (e.g., ALK2 or Src) - Substrate (e.g., Casein or synthetic peptide) - ATP Start->Prepare Add_Inhibitor Add varying concentrations of inhibitor (this compound or Saracatinib) Prepare->Add_Inhibitor Incubate Incubate at 30°C Add_Inhibitor->Incubate Detect Detect kinase activity (e.g., ADP-Glo™, LanthaScreen™, or radiolabel incorporation) Incubate->Detect Analyze Analyze data to determine IC50 values Detect->Analyze End End Analyze->End

References

Comparative Selectivity Profile of LDN-212854 Against BMP Receptors

Author: BenchChem Technical Support Team. Date: November 2025

LDN-212854 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, demonstrating significant selectivity for the ALK2 (Activin A receptor type I) receptor kinase. This guide provides a comparative analysis of this compound's selectivity against other BMP type I receptors, supported by quantitative data and detailed experimental methodologies. Its notable preference for ALK2 over other homologous receptors, such as ALK1 and ALK3, and particularly its profound selectivity against the TGF-β receptor ALK5, makes it a valuable tool for dissecting specific BMP signaling functions and a potential therapeutic candidate for diseases driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP).[1][2]

Data Presentation: Inhibitor Potency and Selectivity

The inhibitory activity of this compound and related compounds was assessed using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values presented below quantify the potency of these inhibitors against various type I receptors in the TGF-β superfamily.

Table 1: Biochemical IC50 Values of BMP Inhibitors Against Type I Receptor Kinases

Compound ALK1 (IC50) ALK2 (IC50) ALK3 (IC50) ALK5 (IC50)
This compound 2.4 nM[3] ~1.2 nM[1] ~12 nM ¹ >10,000 nM[1]
LDN-193189 - ~0.7 nM[1] - ~110 nM[1]
K02288a - ~1.2 nM[1] - ~230 nM[1]
DMH1 - ~107 nM[4] - -
Dorsomorphin - ~10-fold weaker than LDN-193189[1] - -

¹ Potency was reported to be 10-fold weaker than against ALK2.[1]

Table 2: Cell-Based IC50 Values of this compound

Assay Context Target Receptor IC50 Value
BMP7-induced pSMAD1/5/8 ALK2 37 nM[3]
BMP-mediated Signaling ALK1 ~100 nM[4]
BMP-mediated Signaling ALK2 ~16 nM[4]

| BMP-mediated Signaling | ALK3 | ~166 nM[4] |

The data highlights that this compound is a potent inhibitor of ALK2, with slightly less activity against ALK1 and a 10-fold reduction in potency against ALK3 in biochemical assays.[1] Crucially, it exhibits remarkable selectivity for BMP receptors over the TGF-β receptor ALK5, with a selectivity ratio of approximately 7000-fold (ALK5/ALK2 IC50), a significant improvement over its precursor, LDN-193189.[1] This high degree of selectivity is attributed to the substitution of a 5-quinoline moiety in this compound, which forms a distinct pattern of water-mediated hydrogen bonds within the ATP-binding pocket of ALK2.[2][5]

Experimental Protocols

The following methodologies were employed to determine the selectivity and potency of this compound.

1. In Vitro Radiometric Kinase Assay

This biochemical assay directly measures the enzymatic activity of purified receptor kinases and their inhibition.

  • Objective: To determine the IC50 values of inhibitors against purified BMP and TGF-β type I receptor kinase domains.

  • Methodology:

    • Kinase Preparation: Purified recombinant kinase domains (e.g., ALK1, ALK2, ALK3, ALK5) were used at a low concentration (e.g., 2.5 nM) to allow for the accurate measurement of potent inhibitors.[1]

    • Reaction Mixture: The kinase was incubated in a reaction buffer containing a specific substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide) and γ-³²P-labeled ATP.

    • Inhibitor Addition: Serial dilutions of the inhibitor compound (e.g., this compound) were added to the reaction mixture.

    • Incubation: The reaction was allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

    • Reaction Termination: The reaction was stopped, typically by adding a strong acid or spotting the mixture onto phosphocellulose paper.

    • Quantification: The amount of radioactive ³²P transferred to the substrate was quantified using a scintillation counter or phosphorimager.

    • Data Analysis: The percentage of kinase inhibition at each compound concentration was calculated relative to a no-inhibitor control. IC50 values were determined by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Kinase Purified Kinase (e.g., ALK2 @ 2.5 nM) Mix Combine Reagents in Reaction Buffer Kinase->Mix Inhibitor This compound (Serial Dilutions) Inhibitor->Mix Substrate Substrate + [γ-³²P]ATP Substrate->Mix Incubate Incubate at 30°C Mix->Incubate Stop Stop Reaction & Separate Incubate->Stop Measure Measure Substrate Radioactivity Stop->Measure Calculate Calculate % Inhibition & Determine IC50 Measure->Calculate

Workflow for the In Vitro Radiometric Kinase Assay.

2. In-Cell Western Assay for SMAD Phosphorylation

This cell-based assay measures the inhibition of ligand-induced signaling downstream of the BMP receptor.[6]

  • Objective: To assess the ability of an inhibitor to block BMP-induced phosphorylation of SMAD1/5/8 in a cellular context.

  • Methodology:

    • Cell Culture: Cells expressing the target receptors (e.g., C2C12 myoblasts or BMPR2-deficient smooth muscle cells) were plated in multi-well plates.[1]

    • Inhibitor Pre-incubation: Cells were pre-treated with various concentrations of the inhibitor for a short period (e.g., 30-60 minutes).

    • Ligand Stimulation: A specific BMP ligand (e.g., 10 ng/mL BMP4 or 20 ng/mL BMP7) was added to induce receptor activation and downstream signaling.[1][4]

    • Cell Fixation & Permeabilization: After a short stimulation period (e.g., 30 minutes), cells were fixed with paraformaldehyde and permeabilized with a detergent to allow antibody access.

    • Immunostaining: Cells were incubated with a primary antibody specific for the phosphorylated form of SMAD1/5/8 (pSMAD1/5/8) and another primary antibody for a housekeeping protein (for normalization).

    • Secondary Antibody & Detection: Fluorescently-labeled secondary antibodies were used to detect the primary antibodies.

    • Signal Quantification: An imaging system (e.g., LI-COR Odyssey) was used to quantify the fluorescence intensity for both pSMAD1/5/8 and the normalization protein in each well.

    • Data Analysis: The normalized pSMAD1/5/8 signal was plotted against the inhibitor concentration to generate a dose-response curve and calculate the cellular IC50.

Signaling Pathway Visualization

The canonical BMP signaling pathway is initiated by ligand binding and culminates in the regulation of target gene expression. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of BMP type I receptors, which is a critical step in signal transduction.[2][7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T2R Type II Receptor (BMPRII, ActRIIA/B) T1R Type I Receptor (ALK1/2/3/6) T2R->T1R 2. Recruits & Phosphorylates R_SMAD R-SMAD (SMAD1/5/8) T1R->R_SMAD 3. Phosphorylates SMAD_Complex SMAD Complex R_SMAD->SMAD_Complex 4. Binds Co_SMAD Co-SMAD (SMAD4) Co_SMAD->SMAD_Complex SMAD_Complex_Nuc SMAD Complex SMAD_Complex->SMAD_Complex_Nuc 5. Nuclear Translocation DNA Target Gene Transcription SMAD_Complex_Nuc->DNA 6. Regulates Ligand BMP Ligand Ligand->T2R 1. Binding Inhibitor This compound Inhibitor->T1R Blocks ATP Binding Site

Canonical BMP signaling pathway and the inhibitory action of this compound.

References

A Head-to-Head Comparison of ALK2 Inhibitors: LDN-212854 vs. BLU-782 in Preclinical Models of Heterotopic Ossification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of two prominent small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-212854 and BLU-782. This analysis is based on published preclinical data in mouse models of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO).

Both this compound and BLU-782 target the dysregulated bone morphogenetic protein (BMP) signaling pathway, a key driver of FOP. This guide will delve into their comparative potency, selectivity, and efficacy in preventing HO, supported by detailed experimental protocols and quantitative data presented in easily digestible formats.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and BLU-782, offering a direct comparison of their biochemical potency and selectivity.

Table 1: Biochemical Potency (IC50 nM)

TargetThis compoundBLU-782
ALK2 (ACVR1)1.30.6
ALK2 R206HNot Reported0.2
ALK12.43
ALK3 (BMPR1A)85.845
ALK6 (BMPR1B)Not Reported24
ALK4213365
ALK5 (TGFBR1)9276155
TGFβR2Not Reported67

Table 2: In Vivo Efficacy and Dosing

ParameterThis compoundBLU-782
Animal Model Inducible constitutively-active ALK2Q207D transgenic miceConditional knock-in ALK2R206H mice
Administration Intraperitoneal (i.p.)Oral (p.o.)
Dosing Regimen 6 mg/kg, twice daily50 mg/kg, once daily (prophylactic)
Primary Efficacy Endpoint Prevention of Heterotopic Ossification (HO)Prevention of Heterotopic Ossification (HO) and Edema
Quantitative Outcome Ossification was essentially absent100% prevention of HO; significant reduction in edema[1]

Signaling Pathway and Mechanism of Action

Both this compound and BLU-782 are ATP-competitive inhibitors of the ALK2 kinase. In FOP, gain-of-function mutations in the ALK2 receptor lead to its hyperactivation, causing aberrant downstream signaling through the SMAD pathway, ultimately resulting in the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts and the formation of heterotopic bone. By binding to the ATP-binding pocket of ALK2, these inhibitors block its kinase activity, thereby preventing the phosphorylation of SMAD1/5/8 and halting the pathological signaling cascade.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_Ligand BMP Ligand Type_II_Receptor Type II Receptor BMP_Ligand->Type_II_Receptor Binds ALK2_Receptor ALK2 (ACVR1) Receptor Type_II_Receptor->ALK2_Receptor Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 ALK2_Receptor->SMAD1_5_8 Phosphorylates pSMAD1_5_8 pSMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex Complexes with SMAD4 SMAD4 Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Osteogenesis) Nucleus->Gene_Transcription Regulates LDN_BLU This compound / BLU-782 LDN_BLU->ALK2_Receptor Inhibits

Caption: ALK2 signaling pathway and inhibitor mechanism of action.

Experimental Protocols

In Vivo Efficacy of this compound

Animal Model: Mice expressing an inducible constitutively-active ALK2Q207D (CAG-Z-EGFP-caALK2) transgene were used.[2]

Induction of Heterotopic Ossification: Heterotopic ossification was induced by intramuscular injection of an adenovirus expressing Cre recombinase (Ad.Cre) into the gastrocnemius muscle.[2][3] This induces the expression of the constitutively active ALK2 mutant, leading to HO formation.

Dosing: Mice were treated with this compound administered via intraperitoneal (i.p.) injection at a dose of 6 mg/kg twice daily.[4]

Efficacy Assessment: The formation of heterotopic bone was assessed by X-ray radiography and staining of skeletal preparations with Alizarin red (for bone) and Alcian blue (for cartilage).[2]

LDN_212854_Workflow Start Start: Inducible ALK2Q207D Transgenic Mice Induction Induction of HO: Intramuscular Ad.Cre Injection Start->Induction Treatment Treatment Groups Induction->Treatment Vehicle Vehicle Control (i.p.) Treatment->Vehicle LDN_212854 This compound (6 mg/kg, i.p., twice daily) Treatment->LDN_212854 Assessment Efficacy Assessment Vehicle->Assessment LDN_212854->Assessment Xray X-ray Radiography Assessment->Xray Staining Alizarin Red/ Alcian Blue Staining Assessment->Staining End End: Analysis of HO Formation Xray->End Staining->End

Caption: Experimental workflow for this compound in vivo efficacy study.
In Vivo Efficacy of BLU-782

Animal Model: A conditional knock-in mouse model expressing the clinically relevant ALK2R206H mutation was utilized.[5][6]

Induction of Heterotopic Ossification: HO was induced by a pinch injury to the gastrocnemius muscle using rongeur forceps.[1]

Dosing: BLU-782 was administered prophylactically via oral gavage at a dose of 50 mg/kg once daily.[1]

Efficacy Assessment: The development of HO was quantified by micro-computed tomography (µCT).[7] Edema was measured using T2-weighted magnetic resonance imaging (MRI).[7] Muscle regeneration and tissue response were assessed by immunohistochemistry.

BLU_782_Workflow Start Start: Conditional ALK2R206H Knock-in Mice Induction Induction of HO: Pinch Injury to Gastrocnemius Start->Induction Treatment Treatment Groups Induction->Treatment Vehicle Vehicle Control (p.o.) Treatment->Vehicle BLU_782 BLU-782 (50 mg/kg, p.o., once daily) Treatment->BLU_782 Assessment Efficacy Assessment Vehicle->Assessment BLU_782->Assessment uCT Micro-CT (HO Volume) Assessment->uCT MRI MRI (Edema) Assessment->MRI IHC Immunohistochemistry Assessment->IHC End End: Analysis of HO, Edema, & Muscle Repair uCT->End MRI->End IHC->End

Caption: Experimental workflow for BLU-782 in vivo efficacy study.

Discussion and Conclusion

Both this compound and BLU-782 demonstrate potent inhibition of ALK2 and significant efficacy in preventing heterotopic ossification in preclinical models of FOP.

Potency and Selectivity: Biochemically, BLU-782 exhibits slightly greater potency against both wild-type ALK2 and the clinically relevant R206H mutant compared to this compound. Both compounds show a favorable selectivity profile for ALK2 over other BMP type I receptors and TGF-β receptors, which is crucial for minimizing off-target effects.

In Vivo Efficacy: Both inhibitors effectively prevented HO in their respective mouse models. Notably, BLU-782 was shown to be orally bioavailable and effective with once-daily dosing, a significant advantage for potential clinical translation.[1] The study on BLU-782 also provided quantitative data on the prevention of both HO and associated edema. The in vivo efficacy of this compound was demonstrated with intraperitoneal administration.

Animal Models: It is important to note that the two compounds were evaluated in different mouse models. This compound was tested in a model with an inducible, constitutively active ALK2 mutant (Q207D), while BLU-782 was assessed in a conditional knock-in model of the most common FOP mutation (R206H), which may more accurately reflect the human disease.

References

Confirming ALK2 Target Engagement of LDN-212854: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental methods to confirm the target engagement of LDN-212854 with its intended target, the Activin receptor-like kinase 2 (ALK2). We present a comparative analysis of this compound with other known ALK2 inhibitors, supported by quantitative data and detailed experimental protocols.

Introduction to this compound and ALK2

This compound is a potent and selective small molecule inhibitor of ALK2, a type I bone morphogenetic protein (BMP) receptor. ALK2 is a serine/threonine kinase that plays a crucial role in various biological processes, including bone formation and embryonic development. Dysregulation of ALK2 signaling is implicated in several diseases, most notably Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of ALK2 and preventing the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8.

Comparative Analysis of ALK2 Inhibitors

The efficacy of this compound is best understood in the context of other ALK2 inhibitors. This section provides a quantitative comparison of the in vitro potency of this compound against alternative compounds.

Table 1: In Vitro Kinase Inhibitory Activity of Selected ALK2 Inhibitors

CompoundALK2 IC50 (nM)ALK1 IC50 (nM)ALK3 IC50 (nM)ALK5 IC50 (nM)ALK6 IC50 (nM)Reference(s)
This compound 1.32.485.8>10,000-[1][2]
LDN-1931895-30>1000-[3][4][5]
BLU-782 (Fidrisertib)0.634515524[6]
Dorsomorphin~500----[7][8]

Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.

Table 2: Cellular Activity of Selected ALK2 Inhibitors

CompoundCellular AssayCell LineIC50 (nM)Reference(s)
This compound Inhibition of BMP7-induced pSMAD1/5/8BMPR2-/- cells37[1]
LDN-193189Inhibition of BMP4-induced pSMAD1/5/8C2C12 cells5
BLU-782 (Fidrisertib)Inhibition of ALK2 R206HHEK293T/ALK3KO cells7[6][9]
DorsomorphinInhibition of BMP4-induced pSMADs-470[7][8]

Experimental Protocols for Target Engagement

Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug development. Below are detailed protocols for two key experiments to confirm the ALK2 target engagement of this compound.

NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay

This assay directly measures the binding of a compound to its target kinase in living cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (ALK2-NanoLuc) and a fluorescent energy transfer probe (tracer) that binds to the active site of the kinase. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing the ALK2-NanoLuc® fusion protein.

    • Culture the transfected cells for 24 hours to allow for protein expression.

    • On the day of the assay, harvest the cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

  • Assay Plate Preparation:

    • Prepare serial dilutions of this compound and control compounds in DMSO.

    • Add the diluted compounds to a 384-well white assay plate.

  • Tracer and Cell Addition:

    • Add the NanoBRET™ Tracer K-11 to the wells.

    • Dispense the ALK2-NanoLuc® expressing cells into each well.

  • Incubation:

    • Incubate the plate for 1 hour at 37°C in a CO2 incubator.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to each well.

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Western Blot for Phospho-SMAD1/5/8 Inhibition

This method provides indirect evidence of target engagement by measuring the inhibition of the downstream signaling pathway of ALK2. Activation of ALK2 leads to the phosphorylation of SMAD1, SMAD5, and SMAD8. An effective ALK2 inhibitor like this compound will block this phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., C2C12 myoblasts) in 6-well plates and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP7) for 30-60 minutes to activate the ALK2 pathway.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #13820) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Capture the image using a digital imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1 or a housekeeping protein like GAPDH or β-actin.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the ALK2 signaling pathway and a typical experimental workflow for confirming target engagement.

ALK2_Signaling_Pathway cluster_receptor Receptor Complex Formation Ligand BMP Ligand (e.g., BMP7) TypeII_R Type II Receptor (e.g., BMPR2) Ligand->TypeII_R ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 pALK2 Phosphorylated ALK2 TypeII_R->pALK2 Phosphorylation LDN212854 This compound LDN212854->ALK2 Inhibition pSMAD158 pSMAD1/5/8 pALK2->pSMAD158 Phosphorylation SMAD158 SMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: ALK2 signaling pathway and the inhibitory action of this compound.

Target_Engagement_Workflow start Start cell_culture Cell Culture (e.g., HEK293, C2C12) start->cell_culture compound_treatment Compound Treatment (this compound & Controls) cell_culture->compound_treatment target_engagement_assay Direct Target Engagement Assay (e.g., NanoBRET) compound_treatment->target_engagement_assay downstream_assay Downstream Pathway Analysis (e.g., Western Blot for pSMAD) compound_treatment->downstream_assay data_analysis_direct Data Analysis (IC50 determination) target_engagement_assay->data_analysis_direct data_analysis_indirect Data Analysis (Quantification of pSMAD levels) downstream_assay->data_analysis_indirect confirmation Confirmation of Target Engagement data_analysis_direct->confirmation data_analysis_indirect->confirmation end End confirmation->end

Caption: Experimental workflow for confirming ALK2 target engagement.

References

Kinome-Wide Selectivity of LDN-212854: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the kinome-wide selectivity of LDN-212854 against other known inhibitors of the bone morphogenetic protein (BMP) signaling pathway. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

This compound is a potent ATP-competitive inhibitor of the BMP type I receptor kinase ALK2 (Activin A receptor type 1, ACVR1)[1][2][3]. It was developed as a more selective analogue of previous BMP inhibitors like Dorsomorphin and LDN-193189[1][4]. Its enhanced selectivity for ALK2 over other BMP type I receptors and, notably, the TGF-β type I receptor ALK5, makes it a valuable tool for dissecting BMP signaling pathways and a potential therapeutic candidate for conditions driven by aberrant ALK2 activity, such as Fibrodysplasia Ossificans Progressiva (FOP)[1][3][5].

Comparative Kinase Inhibition Profile

The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of this compound and other relevant inhibitors against a panel of selected kinases. This data highlights the potency and selectivity of this compound.

KinaseThis compound IC50 (nM)LDN-193189 IC50 (nM)Dorsomorphin IC50 (nM)DMH1 IC50 (nM)K02288 IC50 (nM)
Primary Targets
ALK1 (ACVRL1)~100.8[6][7]~10-fold weaker than LDN-193189[1]6-fold less potent than on ALK21.8[1]
ALK2 (ACVR1)1.2[1]0.7 - 5[1][3]~10-fold weaker than LDN-193189[1]12.6 - 108[8]1.1[1]
ALK3 (BMPR1A)~805.3 - 30[3][6][7]~10-fold weaker than LDN-193189[1]19-fold less potent than on ALK25-34
Key Selectivity Targets
ALK5 (TGFβR1)>10,000110>10,000No significant inhibition321[2]
Key Off-Targets
RIPK2< 100< 100---
ABL1< 100< 100---
PDGFRβ< 100< 100-No significant inhibition-
VEGFR2 (KDR)> 300~215~25No significant inhibition-
KIT> 300----

Note: IC50 values can vary between different assay conditions. The data presented here is aggregated from multiple sources for comparative purposes.

As the data indicates, this compound exhibits high potency against its primary target, ALK2, comparable to that of LDN-193189 and K02288[1]. However, its key advantage lies in its remarkable selectivity. This compound is significantly less active against ALK3 compared to LDN-193189, providing a tool to discriminate between ALK2- and ALK3-mediated signaling[1]. Most notably, this compound displays a dramatic improvement in selectivity against the TGF-β receptor ALK5, with a selectivity ratio (ALK5 IC50 / ALK2 IC50) of approximately 7000-fold, a significant enhancement over LDN-193189's ~175-fold selectivity[1]. While this compound demonstrates improved selectivity within the BMP/TGF-β receptor families, it shares some off-target activities with LDN-193189, including inhibition of RIPK2, ABL1, and PDGFR-β at sub-micromolar concentrations[1].

Experimental Protocols

The determination of kinome-wide selectivity is crucial for the characterization of any kinase inhibitor. Below is a generalized protocol for an in vitro kinase assay, a common method used to assess inhibitor potency and selectivity.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.

Materials:

  • Purified recombinant protein kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (inhibitor) at various concentrations

  • ATP (Adenosine triphosphate), often radiolabeled ([γ-32P]ATP or [γ-33P]ATP)

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter or phosphorimager

  • Stop solution (e.g., phosphoric acid)

  • Wash buffer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the serially diluted test compound to the reaction wells. Include control wells with solvent only (no inhibitor) and wells with no kinase activity (background).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP (including a tracer amount of radiolabeled ATP).

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution, such as a high concentration of phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a filter plate or spot onto phosphocellulose paper to capture the phosphorylated substrate.

  • Washing: Wash the filter plate or paper multiple times with a wash buffer to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the control wells (no inhibitor) to determine the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizing the Process and Pathway

To better understand the experimental approach and the biological context of this compound's action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound Serial Dilution of This compound & Comparators reaction Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) compound->reaction kinases Kinase Panel (e.g., 198 kinases) kinases->reaction reagents Assay Reagents (Substrates, ATP, Buffer) reagents->reaction incubation Incubation reaction->incubation termination Reaction Termination incubation->termination capture Substrate Capture termination->capture detection Signal Detection (Radioactivity) capture->detection calculation % Inhibition Calculation detection->calculation ic50 IC50 Determination calculation->ic50 selectivity Selectivity Profile Generation ic50->selectivity

Kinome-wide selectivity screening workflow.

bmp_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R binds ALK2 Type I Receptor (ALK2) TypeII_R->ALK2 phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 phosphorylates pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 complexes with SMAD_complex SMAD Complex DNA Target Gene Promoters SMAD_complex->DNA binds to Transcription Gene Transcription DNA->Transcription LDN212854 This compound LDN212854->ALK2 inhibits

Simplified BMP signaling pathway and the inhibitory action of this compound.

References

Cross-Validation of LDN-212854's Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ALK2 inhibitor, LDN-212854, with genetic models of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification (HO). This analysis is supported by experimental data to facilitate informed decisions in drug development and research.

This compound is a potent and selective small molecule inhibitor of Activin receptor-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor.[1][2][3] Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of FOP.[4][5] this compound has emerged as a promising therapeutic candidate by demonstrating significant efficacy in preclinical FOP models. This guide cross-validates the pharmacological results of this compound with the phenotypes observed in genetic mouse models of FOP, providing a comprehensive overview of its therapeutic potential.

Quantitative Data Presentation

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to other ALK2 inhibitors and its effects in FOP mouse models.

Table 1: In Vitro Potency and Selectivity of ALK2 Inhibitors

CompoundTargetIC50 (nM)Selectivity vs. ALK3Selectivity vs. ALK5Reference
This compound ALK2 ~1.3 - 16 ~10-66 fold >7000 fold [1][3][4][6]
LDN-193189ALK2~5~21 fold~175 fold[1][2][7]
DorsomorphinALK2/3/6--~800 fold[1][2]
DMH1ALK2--~470 fold[1]
K02288ALK2--~200 fold[1]

Table 2: In Vivo Efficacy of this compound in FOP Mouse Models

Animal ModelTreatmentOutcome MeasureResultReference
Inducible constitutively active ALK2 (Acvr1Q207D) transgenic miceThis compound (6 mg/kg, i.p., twice daily)Heterotopic Ossification (HO) Volume (µCT)Potent inhibition of HO[1][6][7][8]
Inducible constitutively active ALK2 (Acvr1Q207D) transgenic miceThis compoundLimb Range of MotionPreservation of limb function[1][6]
Knock-in ALK2 (Acvr1R206H) miceThis compoundHeterotopic Ossification (HO)Efficacious in preventing HO[2]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials: Recombinant human ALK2 kinase domain, ATP, substrate peptide (e.g., casein), kinase buffer, test compounds (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the ALK2 kinase, substrate, and kinase buffer.

    • Add the diluted test compound or vehicle control to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of kinase inhibition against the log concentration of the compound. The IC50 value is calculated using a non-linear regression curve fit.

Cell-Based BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the inhibition of BMP signaling in a cellular context.

  • Cell Line: C2C12 myoblast cells stably transfected with a BMP-responsive element (BRE) driving a luciferase reporter gene.

  • Procedure:

    • Seed the BRE-luciferase C2C12 cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compound (e.g., this compound) for 1 hour.

    • Stimulate the cells with a BMP ligand (e.g., BMP6 for ALK2-mediated signaling or BMP4 for ALK3-mediated signaling) for 6-8 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter). Calculate the IC50 value as described for the kinase assay.[1]

In Vivo Heterotopic Ossification (HO) Model in FOP Mice

This protocol describes the induction and quantification of injury-induced HO in a conditional knock-in FOP mouse model.

  • Animal Model: Conditional knock-in mice expressing a mutant Acvr1 allele (e.g., Acvr1R206H) upon Cre recombinase activity.[4]

  • Induction of Mutant Allele Expression: Administer tamoxifen to induce Cre recombinase activity and subsequent expression of the mutant ALK2.[4]

  • Injury-Induced HO:

    • Anesthetize the mice.

    • Induce muscle injury in the gastrocnemius muscle via an intramuscular injection of cardiotoxin (e.g., 50 µl of 10 µM solution).[4]

  • Inhibitor Treatment: Administer this compound or a vehicle control to the mice daily via a clinically relevant route (e.g., intraperitoneal injection or oral gavage), starting before or shortly after the injury.[4]

  • HO Quantification using Micro-Computed Tomography (µCT):

    • At a predetermined endpoint (e.g., 14-28 days post-injury), euthanize the mice and excise the injured limbs.

    • Scan the limbs using a high-resolution µCT scanner.

    • Reconstruct the 3D images and quantify the volume of the newly formed heterotopic bone.[4]

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the HO volume between the treated and control groups.[4]

Western Blot for Phosphorylated SMAD1/5/8

This method quantifies the downstream signaling of the BMP pathway.

  • Sample Preparation: Lyse cells or tissues treated with or without a BMP ligand and/or an ALK2 inhibitor. Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8).

    • Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the pSMAD1/5/8 signal to the total SMAD1/5/8 or a housekeeping protein signal to determine the extent of signaling inhibition.[4]

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand (e.g., BMP6) TypeII_R Type II Receptor (BMPRII, ActRIIA/B) BMP_ligand->TypeII_R Binds ALK2 Type I Receptor (ALK2/ACVR1) TypeII_R->ALK2 Recruits & Phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates LDN212854 This compound LDN212854->ALK2 Inhibits pSMAD158 pSMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_Transcription Gene Transcription (Osteogenesis) Nucleus->Gene_Transcription Regulates Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Cross-Validation cluster_downstream Mechanism of Action Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Assay Cell-Based BRE-Luciferase Assay (Cellular Potency) Kinase_Assay->Cell_Assay Confirms Cellular Activity FOP_Model Genetic FOP Mouse Model (Acvr1-R206H or Q207D) Cell_Assay->FOP_Model Proceed to In Vivo Injury Induce Muscle Injury (Cardiotoxin) FOP_Model->Injury Treatment Administer this compound or Vehicle Injury->Treatment Analysis Quantify Heterotopic Ossification (µCT Analysis) Treatment->Analysis pSMAD_WB Western Blot for pSMAD1/5/8 Analysis->pSMAD_WB Correlates with Signaling Inhibition

References

A Comparative Analysis of ALK2 Inhibitors: LDN-212854 vs. INCB000928 (Zilurgisertib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-212854 and INCB000928 (also known as zilurgisertib). Both compounds have demonstrated significant therapeutic potential in preclinical models of diseases driven by aberrant ALK2 signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain types of anemia. This document aims to present a comprehensive overview of their biochemical potency, cellular activity, and in vivo efficacy, supported by available experimental data and protocols.

At a Glance: Key Differences

FeatureThis compoundINCB000928 (Zilurgisertib)
Primary Therapeutic Focus Preclinical research, primarily in FOP.[1][2]Clinical development for FOP and anemia of chronic disease.[3][4][5]
Development Stage Preclinical; no known clinical trials.Phase 2 Clinical Trials.[5][6]
Reported Potency (ALK2 IC50) ~1.3 nM[7]~15 nM[8]
Key Preclinical Findings Potent inhibition of heterotopic ossification in a mouse model of FOP.[1][2]Inhibition of heterotopic ossification in a mouse model of FOP and improvement of anemia in mouse models.[8][9]
Clinical Significance A valuable tool for preclinical research into ALK2 signaling.A promising therapeutic candidate with demonstrated safety and preliminary efficacy in human trials.[10][11]

Mechanism of Action: Targeting the ALK2 Signaling Pathway

Both this compound and INCB000928 are ATP-competitive inhibitors of the ALK2 kinase domain.[7][9] ALK2, a type I bone morphogenetic protein (BMP) receptor, plays a crucial role in various physiological processes, including bone formation and iron homeostasis. Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of FOP, leading to uncontrolled bone growth in soft tissues.[5] Dysregulated ALK2 signaling also contributes to elevated levels of hepcidin, a key regulator of iron metabolism, resulting in anemia of chronic disease.[3][12] By blocking the kinase activity of ALK2, both inhibitors prevent the phosphorylation of downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8, thereby mitigating the pathological consequences of aberrant ALK2 activation.

ALK2 Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2 (Type I Receptor)->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus This compound This compound This compound->ALK2 (Type I Receptor) Inhibits INCB000928 INCB000928 INCB000928->ALK2 (Type I Receptor) Inhibits

Caption: Inhibition of the ALK2 signaling pathway by this compound and INCB000928.

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and INCB000928. It is important to note that these values were obtained from different studies and under potentially different experimental conditions, thus direct comparison should be made with caution.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundINCB000928 (Zilurgisertib)
ALK2 IC50 1.3 nM[7]15 nM[8]
ALK1 IC50 2.40 nM[7]Data not available
SMAD1/5 Phosphorylation IC50 37 nM (BMP7-induced in BMPR2-/- cells)[13]63 nM[8]
Hepcidin Production IC50 Data not available20 nM (BMP-6 stimulated in Huh-7 cells)[8]
Selectivity (ALK2 vs. ALK5) ~7000-fold[2]Data not available

Table 2: Preclinical In Vivo Efficacy

Animal ModelCompoundDosing RegimenKey Findings
FOP (Inducible transgenic mutant ALK2 mouse model) This compound6 mg/kg, intraperitoneal injection, twice daily for 4 weeks[7]Potently inhibited heterotopic ossification.[1][2]
FOP (Mouse model) INCB000928 (Zilurgisertib)Not specifiedStrong suppression of heterotopic ossification.[5][6]
Anemia (Tumor- and inflammation-induced mouse models) INCB000928 (Zilurgisertib)Not specifiedImproved red blood cell count, hemoglobin, and hematocrit levels; decreased hepcidin levels.[9]

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

A general protocol for determining the in vitro kinase inhibitory activity of compounds like this compound and INCB000928 involves a cell-free enzymatic assay.

In Vitro Kinase Assay Workflow Start Start Prepare Reagents Prepare Recombinant ALK2, Substrate (e.g., Casein), ATP, and Test Compound Dilutions Start->Prepare Reagents Reaction Incubation Incubate ALK2, Substrate, and Test Compound Prepare Reagents->Reaction Incubation Initiate Reaction Add ATP to Initiate Kinase Reaction Reaction Incubation->Initiate Reaction Stop Reaction Stop Reaction after a Defined Time Initiate Reaction->Stop Reaction Detect Phosphorylation Detect Substrate Phosphorylation (e.g., using ADP-Glo™ Kinase Assay) Stop Reaction->Detect Phosphorylation Data Analysis Calculate IC50 Values Detect Phosphorylation->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents : Recombinant human ALK2 kinase domain, a suitable substrate (e.g., casein or a specific peptide), ATP, and the test compound (this compound or INCB000928) at various concentrations are prepared in a kinase assay buffer.

  • Reaction : The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate. The kinase reaction is initiated by the addition of ATP.

  • Detection : After a specific incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.

  • Analysis : The percentage of kinase inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

SMAD Phosphorylation Assay (Western Blot)

This assay measures the ability of the inhibitors to block the phosphorylation of SMAD proteins in a cellular context.

Methodology:

  • Cell Culture and Treatment : Cells (e.g., BMPR2-deficient pulmonary vascular smooth muscle cells or Huh7 human hepatoma cells) are cultured and then starved of serum before treatment.

  • Stimulation and Inhibition : Cells are pre-incubated with various concentrations of this compound or INCB000928 for a specific duration, followed by stimulation with a BMP ligand (e.g., BMP7 or BMP6) to induce SMAD phosphorylation.

  • Cell Lysis and Protein Quantification : After stimulation, cells are lysed, and the total protein concentration is determined.

  • Western Blotting : Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8 (as a loading control).

  • Detection and Analysis : Following incubation with a secondary antibody, the protein bands are visualized, and their intensity is quantified. The ratio of phosphorylated SMAD to total SMAD is calculated to determine the inhibitory effect of the compound.

In Vivo Heterotopic Ossification (FOP) Mouse Model

This model assesses the efficacy of the inhibitors in preventing ectopic bone formation.

Methodology:

  • Animal Model : An inducible transgenic mouse model expressing a constitutively active form of ALK2 (e.g., ALK2Q207D) or a knock-in model with the FOP-causing mutation (e.g., Acvr1R206H) is used.[1][14]

  • Induction of Heterotopic Ossification : Ectopic bone formation is induced, for example, by an intramuscular injection of an adenovirus expressing Cre recombinase (in the case of Cre-LoxP models) or by muscle injury.

  • Drug Administration : Mice are treated with the test compound (e.g., this compound administered intraperitoneally) or a vehicle control over a specified period.

  • Assessment of Heterotopic Ossification : The extent of heterotopic bone formation is evaluated at the end of the study using methods such as micro-computed tomography (µCT) imaging and histological analysis of the affected tissues.

Clinical Development of INCB000928 (Zilurgisertib)

INCB000928 (zilurgisertib) is currently in clinical development for multiple indications.

  • Fibrodysplasia Ossificans Progressiva (FOP) : A Phase 2 trial (PROGRESS, NCT05090891) is evaluating the efficacy and safety of zilurgisertib in patients with FOP.[5][6]

  • Anemia : A Phase 1/2 study (NCT04455841) is assessing the safety and efficacy of zilurgisertib as a monotherapy or in combination with ruxolitinib in patients with anemia due to myeloproliferative disorders, such as myelofibrosis.[10][15][16] Preliminary results from this study have shown that zilurgisertib was generally well-tolerated and led to a reduction in hepcidin levels, with some patients showing improvements in hemoglobin levels.[10][11]

Conclusion

Both this compound and INCB000928 are potent and selective inhibitors of ALK2 with demonstrated therapeutic potential in preclinical models. This compound has proven to be a valuable research tool for elucidating the role of ALK2 in disease. INCB000928 (zilurgisertib) has progressed into clinical trials and has shown promising early results in treating FOP and anemia of chronic disease. The data presented in this guide highlights the significant advancements in the development of targeted therapies for ALK2-driven disorders and provides a basis for further research and clinical investigation in this area.

References

Safety Operating Guide

Proper Disposal Procedures for LDN-212854: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of LDN-212854, a potent and selective inhibitor of the bone morphogenetic protein (BMP) type I receptor kinase ALK2. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Summary of Key Safety and Handling Information

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn at all times. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing.

  • Respiratory Protection: If working with the solid form where dust may be generated, a respirator may be necessary.

Handling:

  • Avoid creating dust when handling the solid compound.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the compound is handled.

Step-by-Step Disposal Procedures for this compound

The primary principle for the disposal of potent, bioactive small molecules like this compound is to prevent their release into the environment.

Step 1: Decontamination of Labware

  • All labware (e.g., glassware, spatulas, magnetic stir bars) that has come into contact with this compound should be decontaminated.

  • Rinse the contaminated labware with a suitable organic solvent in which this compound is soluble (e.g., DMSO). Collect this solvent rinse as chemical waste.

  • After the initial solvent rinse, wash the labware with soap and water.

Step 2: Management of Solid Waste

  • Unused or Expired Compound: The preferred method for the disposal of solid this compound is through a licensed hazardous waste disposal company. The compound should be in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste bag or container. This container should be clearly labeled as hazardous chemical waste.

Step 3: Management of Liquid Waste

  • Solutions of this compound: Solutions containing this compound should be collected as hazardous chemical waste. Do not pour solutions down the drain.

  • Solvent Rinses: The organic solvent used for decontamination (Step 1) should be collected in a designated, sealed container for hazardous waste disposal.

  • It is crucial to follow your institution's specific guidelines for the segregation of chemical waste streams.

Step 4: Final Disposal

  • All collected waste (solid and liquid) must be disposed of through your institution's environmental health and safety (EHS) office or a certified hazardous waste contractor.

  • Ensure all waste containers are properly labeled with the chemical name and any known hazards.

Quantitative Data

PropertyValueSource
Molecular Weight406.48 g/mol N/A
Physical AppearanceSolidN/A
Solubility≥ 30 mg/mL in DMSON/A
Storage Temperature-20°CN/A

Experimental Protocols

This compound is a selective inhibitor of ALK2, a BMP type I receptor kinase.[4] A common experimental application is to assess its effect on the BMP signaling pathway.

Example Experimental Protocol: Western Blot for Phospho-SMAD1/5/8 Inhibition

This experiment aims to quantify the inhibitory effect of this compound on BMP-induced signaling.

  • Cell Culture: Culture cells responsive to BMP signaling (e.g., C2C12 myoblasts) in appropriate growth medium.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (typically in the nanomolar to low micromolar range) for a specified period (e.g., 1 hour).

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., BMP7) for a short duration (e.g., 30 minutes) to induce SMAD1/5/8 phosphorylation.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.

    • Use a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.

    • Visualize the protein bands using a suitable detection reagent.

  • Data Analysis: Quantify the band intensities to determine the extent of SMAD1/5/8 phosphorylation inhibition by this compound.

Visualizations

BMP_Signaling_Pathway_Inhibition cluster_receptor Cell Membrane BMP BMP Ligand BMPR2 BMP Type II Receptor BMP->BMPR2 Binds ALK2 ALK2 (BMP Type I Receptor) BMPR2->ALK2 Recruits & phosphorylates SMAD158 SMAD1/5/8 ALK2->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates LDN212854 This compound LDN212854->ALK2 Inhibits

Caption: Inhibition of the BMP signaling pathway by this compound.

Experimental_Workflow Start Start: Culture Cells Treatment Pre-treat with this compound Start->Treatment Stimulation Stimulate with BMP Ligand Treatment->Stimulation Lysis Cell Lysis & Protein Extraction Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot for p-SMAD1/5/8 SDS_PAGE->Western_Blot Analysis Data Analysis Western_Blot->Analysis

Caption: Western Blot workflow for assessing this compound activity.

References

Personal protective equipment for handling LDN-212854

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of LDN-212854, a potent ALK2 inhibitor. Given the absence of a specific Safety Data Sheet (SDS), the following guidelines are based on best practices for handling potent, biologically active research compounds and cytotoxic agents. Adherence to these procedures is critical to ensure personnel safety and minimize environmental contamination.

Personal Protective Equipment (PPE)

Due to the potent nature of this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE for various handling scenarios. All PPE should be donned before handling the compound and doffed in a manner that prevents cross-contamination.

ActivityRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (long-sleeved, impermeable, with closed front and cuffs), Safety Goggles with Side Shields or a Full-Face Shield, N95 Respirator (or higher)
Solution Preparation and Handling Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (long-sleeved, impermeable, with closed front and cuffs), Safety Goggles with Side Shields
General Laboratory Use (in solution) Nitrile Gloves, Lab Coat, Safety Glasses
Spill Cleanup Double Nitrile Gloves (ASTM D6978 rated), Disposable Gown (long-sleeved, impermeable), Safety Goggles and Full-Face Shield, N95 Respirator (or higher), Shoe Covers
Waste Disposal Double Nitrile Gloves (ASTM D6978 rated), Lab Coat, Safety Goggles

Operational Plan for Handling this compound

1. Designated Work Area:

  • All handling of solid this compound and concentrated solutions must be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood.

  • The work surface should be covered with absorbent, disposable bench paper.

  • Access to this area should be restricted to trained personnel only.

2. Weighing and Solution Preparation:

  • Preparation: Before starting, ensure all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers are inside the fume hood.

  • Weighing:

    • Tare the weigh boat on the analytical balance.

    • Carefully transfer the desired amount of this compound powder using a designated spatula. Avoid creating dust.

    • If weighing outside of a fume hood is unavoidable, do so in a glove box or other containment device.[1]

  • Solubilization:

    • Add the solvent to the vial containing the weighed this compound powder.

    • Cap the vial securely before vortexing or sonicating to dissolve the compound.

    • Visually inspect to ensure complete dissolution.

3. Dilution and Aliquoting:

  • Perform all dilutions of concentrated stock solutions within the chemical fume hood.

  • Use calibrated pipettes with disposable tips to ensure accuracy and prevent cross-contamination.

  • Clearly label all aliquots with the compound name, concentration, solvent, date, and your initials.

4. In Vitro and In Vivo Dosing:

  • When adding the compound to cell cultures or preparing formulations for animal studies, wear appropriate PPE as outlined in the table above.

  • For in vivo studies, be mindful of potential exposure through animal excreta. Handle bedding and waste from treated animals as hazardous.

5. Spill Management:

  • In the event of a spill, immediately alert others in the vicinity and evacuate the area if necessary.

  • Don the appropriate spill cleanup PPE.

  • For small powder spills, gently cover with a damp paper towel to avoid aerosolization, then wipe up.

  • For liquid spills, absorb with a chemical spill pillow or absorbent pads.

  • Clean the spill area with a suitable decontaminating solution (e.g., 1% sodium hypochlorite), followed by 70% ethanol, and then water.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan for this compound

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

1. Waste Segregation:

  • All waste contaminated with this compound must be segregated from general laboratory waste.

  • Use designated, clearly labeled, leak-proof, and sealed hazardous waste containers.[2][3]

2. Types of Waste and Disposal Procedures:

  • Solid Waste:

    • Includes contaminated gloves, gowns, bench paper, weigh boats, and pipette tips.

    • Place in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "Cytotoxic Waste."[4][5]

  • Liquid Waste:

    • Includes unused stock solutions, diluted solutions, and the first rinse of any contaminated glassware.[3]

    • Collect in a sealed, chemical-resistant container (e.g., a glass or polyethylene bottle) with a screw cap.

    • The container must be labeled with "Hazardous Chemical Waste," the full chemical name (this compound), the solvent, and the approximate concentration.

    • Do not mix incompatible waste streams.[3]

  • Sharps Waste:

    • Needles, syringes, and contaminated glass Pasteur pipettes must be disposed of in a designated sharps container for hazardous chemical waste.

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all institutional and local regulations for the pickup and disposal of hazardous chemical waste.[2][3]

  • Never dispose of this compound down the drain or in the regular trash.[6]

Safety Workflow Diagram

LDN212854_Safety_Workflow prep Preparation - Designate work area (fume hood) - Assemble materials & PPE handling Handling Solid/Concentrated this compound - Weighing - Stock Solution Preparation prep->handling use Experimental Use - Dilutions - Dosing (In Vitro / In Vivo) handling->use spill Spill Response - Evacuate & Alert - Don PPE - Contain & Clean - Dispose of cleanup materials handling->spill If spill occurs decon Decontamination - Clean work surfaces - Decontaminate equipment use->decon use->spill If spill occurs disposal Waste Disposal - Segregate waste (solid, liquid, sharps) - Label hazardous waste containers decon->disposal end_point End of Procedure disposal->end_point spill->decon Post-cleanup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.